5-Methoxypyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKGGVGWBXBJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901504 | |
| Record name | NoName_630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71133-22-7 | |
| Record name | 4(3H)-Pyrimidinone, 5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71133-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
5-Methoxypyrimidin-4-ol synthesis from diethyl malonate
An In-Depth Technical Guide to the Synthesis of 5-Methoxypyrimidin-4-ol from Diethyl Malonate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic building block, commencing from the readily available starting material, diethyl malonate. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document outlines a robust, multi-step synthetic pathway, detailing the preparation of a key α-methoxy malonate intermediate, its subsequent cyclocondensation to form the pyrimidine core, and the final transformations to yield the target molecule. Each step is presented with detailed experimental protocols, mechanistic insights, and an explanation of the underlying chemical principles that govern the procedural choices. This guide is designed to be a self-validating resource, enabling skilled chemists to replicate and adapt the synthesis for their research and development needs.
Introduction: The Significance of the this compound Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[1] Beyond this fundamental role, substituted pyrimidines are integral to a vast array of pharmaceuticals, exhibiting activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] The specific substitution pattern of this compound, featuring a C5-methoxy electron-donating group and a C4-hydroxyl group (existing in tautomeric equilibrium with its keto form, 5-methoxypyrimidin-4(3H)-one), offers a unique electronic and steric profile.[2] This makes it a highly sought-after intermediate for library synthesis and the development of targeted therapeutics, such as kinase inhibitors, where precise interactions with the enzyme's active site are paramount.
This guide details a logical and reproducible synthetic strategy starting from diethyl malonate, a commodity chemical, thereby providing an accessible route to this high-value compound.
Retrosynthetic Analysis and Strategic Overview
A direct, single-step synthesis of this compound from diethyl malonate is not feasible due to the need for specific functionalization at the C5 position. Our strategy, therefore, involves a multi-step approach that logically builds the required functionality.
The retrosynthetic analysis reveals a pathway that disconnects the target molecule into manageable, synthetically accessible precursors.
Caption: Retrosynthetic pathway for this compound.
This strategy hinges on three core phases:
-
Functionalization of the Malonate: Introduction of a methoxy group at the α-position of diethyl malonate.
-
Pyrimidine Ring Formation: Cyclocondensation of the α-methoxy malonate with formamidine to construct the heterocyclic core.
-
Selective Functional Group Interconversion: Conversion of the resulting 4,6-dihydroxypyrimidine to the target 4-monohydroxy derivative via a robust chlorination-reduction-hydrolysis sequence.
Phase 1: Synthesis of the Key Intermediate, Diethyl 2-Methoxymalonate
The introduction of the C5-methoxy group originates from the α-position of the malonic ester. A reliable method to achieve this is via a two-step chlorination/methoxylation sequence.[3]
Step 1.1: α-Chlorination of Diethyl Malonate
Causality: Direct methoxylation of the enolate of diethyl malonate can lead to competing O-alkylation and other side reactions. A more controlled approach is to first install a good leaving group, such as a halogen, at the α-position. Chlorination with a reagent like chlorine gas provides the necessary intermediate, diethyl 2-chloromalonate.[3]
Experimental Protocol:
-
Charge a reaction vessel, equipped with a gas inlet tube, mechanical stirrer, and cooling bath, with diethyl malonate (1.0 eq) and a suitable solvent such as dichloromethane.
-
Cool the reaction mixture to 5-15°C.
-
Slowly bubble chlorine gas (approx. 1.0-1.1 eq) through the solution while maintaining the temperature. The reaction is exothermic and requires careful temperature control to minimize side products.
-
Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, purge the system with nitrogen gas to remove excess chlorine. The resulting solution of diethyl 2-chloromalonate is typically used directly in the next step without purification.
Step 1.2: Nucleophilic Substitution to Diethyl 2-Methoxymalonate
Causality: The chlorine atom at the now electron-deficient α-position is an excellent leaving group for nucleophilic substitution. Sodium methoxide serves as a potent, non-sterically hindered nucleophile to displace the chloride, cleanly forming the C-O bond and yielding the critical diethyl 2-methoxymalonate intermediate.[3]
Experimental Protocol:
-
In a separate vessel, prepare a solution of sodium methoxide (1.1-1.2 eq) in anhydrous methanol.
-
Cool the sodium methoxide solution to 0-5°C.
-
Add the crude solution of diethyl 2-chloromalonate from the previous step dropwise to the sodium methoxide solution, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by GC until the reaction is complete.[3]
-
Quench the reaction by adding water and neutralize with a mild acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure diethyl 2-methoxymalonate.
Phase 2: Core Synthesis via Cyclocondensation
The construction of the pyrimidine ring is achieved via a classical condensation reaction between the 1,3-dicarbonyl system of the malonate and an N-C-N synthon, formamidine.[4]
Caption: Key mechanistic steps in the cyclocondensation reaction.
Causality: This reaction proceeds under basic conditions. A strong base, such as sodium methoxide, deprotonates the formamidine and facilitates the initial nucleophilic attack of the amidine nitrogen onto one of the ester carbonyls of the diethyl 2-methoxymalonate. A subsequent intramolecular cyclization followed by elimination of ethanol and water yields the stable, aromatic pyrimidine ring.[5]
Experimental Protocol:
-
Charge a reactor with anhydrous methanol and add sodium methoxide (3.0-3.5 eq) with stirring under an inert atmosphere.[5]
-
Add formamidine acetate or hydrochloride (2.0-2.5 eq) to the mixture.
-
Heat the suspension to 50-60°C.
-
Slowly add diethyl 2-methoxymalonate (1.0 eq) to the reaction mixture over 1 hour, maintaining the temperature.[5]
-
After the addition is complete, heat the mixture to reflux (approx. 95°C) for 4-6 hours.
-
Monitor the reaction by HPLC or TLC for the disappearance of the malonate ester.
-
Cool the reaction mixture and adjust the pH to ~7 with concentrated hydrochloric acid, causing the product to precipitate.
-
Filter the solid, wash with cold water and then cold ethanol, and dry under vacuum to yield 5-methoxy-4,6-dihydroxypyrimidine.
Phase 3: Selective Functional Group Interconversion
The conversion of the 4,6-diol to the desired 4-ol is the most nuanced phase of the synthesis. A direct selective dehydroxylation is difficult. Therefore, a more reliable three-step sequence of chlorination, selective dechlorination, and hydrolysis is employed.[2][6]
Step 3.1: Dichlorination
Causality: The hydroxyl groups of the dihydroxypyrimidine tautomerize to the more reactive lactam form. A strong chlorinating agent like phosphorus oxychloride (POCl₃) readily converts both lactam groups to chloro-substituted aromatics, yielding 5-methoxy-4,6-dichloropyrimidine.[7] This transformation is critical as the chloro groups are excellent leaving groups for subsequent reactions.
Experimental Protocol:
-
In a flask equipped with a reflux condenser and gas scrubber, carefully add 5-methoxy-4,6-dihydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5.0-10.0 eq). A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.[6]
-
Heat the mixture to reflux (approx. 110°C) for 3-5 hours.
-
Cool the reaction mixture to room temperature and very carefully quench it by pouring it slowly onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Extract the product into an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude 5-methoxy-4,6-dichloropyrimidine, which can be purified by chromatography or used directly.
Step 3.2: Selective Monodechlorination
Causality: The two chloro-substituents at the C4 and C6 positions can be differentiated via catalytic hydrogenation. One chloro group can be selectively removed over the other by careful control of reaction conditions. This process, known as hydrogenolysis, replaces a C-Cl bond with a C-H bond.
Experimental Protocol:
-
Dissolve 5-methoxy-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a palladium catalyst, typically 5-10% Pd on carbon (Pd/C), and a base such as triethylamine or magnesium oxide (1.1 eq) to act as an acid scavenger.
-
Subject the mixture to hydrogenation (H₂ gas) at atmospheric or slightly elevated pressure.
-
Monitor the reaction progress carefully by TLC or LC-MS to maximize the formation of the mono-dechlorinated product, 4-chloro-5-methoxypyrimidine, while minimizing the formation of the fully dechlorinated byproduct.
-
Upon optimal conversion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The crude product is then purified by column chromatography.
Step 3.3: Hydrolysis to this compound
Causality: The final step involves the hydrolysis of the remaining chloro group at the C4 position. This nucleophilic aromatic substitution reaction replaces the chlorine with a hydroxyl group to yield the final target molecule.
Experimental Protocol:
-
Dissolve the purified 4-chloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent like dioxane or aqueous acid (e.g., 1M HCl).
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the solution and neutralize with a base (e.g., solid sodium bicarbonate) until the pH is ~7-8.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure this compound.
Product Characterization
The identity and purity of the final product must be confirmed by standard analytical techniques. The following table summarizes the expected data for this compound (existing as the 5-methoxypyrimidin-4(3H)-one tautomer).
| Analysis | Expected Data | Source |
| Molecular Formula | C₅H₆N₂O₂ | [2] |
| Molecular Weight | 126.11 g/mol | [2] |
| ¹H NMR | Signals for the methoxy group protons (singlet, ~3.8-4.0 ppm) and pyrimidine ring protons. The N-H proton will appear as a broad singlet. | [2] |
| ¹³C NMR | Signals for the methoxy carbon, the carbons of the pyrimidine ring, and a carbonyl carbon from the keto tautomer. | [2] |
| Mass Spec (MS) | The GC-MS data would show the molecular ion peak corresponding to the molecular weight. | [2] |
Conclusion
The synthesis of this compound from diethyl malonate is a challenging yet achievable goal for the skilled organic chemist. The outlined multi-step pathway, involving the strategic functionalization of the malonate precursor, a robust cyclocondensation to form the pyrimidine core, and a carefully executed series of functional group interconversions, provides a reliable and logical route to this valuable molecule. The principles and protocols detailed in this guide offer a solid foundation for the synthesis and further derivatization of this important class of heterocyclic compounds for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxyuracil
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Interest in 5-Methoxyuracil
5-Methoxyuracil is a pyrimidine derivative with the chemical formula C5H6N2O3.[1][2] It is a methoxylated form of uracil, a fundamental component of nucleic acids.[3] The presence of the methoxy group at the 5-position distinguishes it from the canonical nucleobases and imparts unique chemical and physical properties. This modification makes 5-methoxyuracil a valuable building block in chemical synthesis and a subject of interest in the development of antiviral and anticancer agents due to its structural similarity to nucleotide bases.[1][3] It is also used in the preparation of various nucleosides.[3] Understanding its physicochemical properties is paramount for its application in medicinal chemistry and materials science.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is the foundation of its application. These properties dictate its behavior in various environments, its reactivity, and its potential interactions with biological systems.
Table 1: Summary of Key Physicochemical Properties of 5-Methoxyuracil
| Property | Value | Reference(s) |
| Molecular Formula | C5H6N2O3 | [1][2][3] |
| Molecular Weight | 142.11 g/mol | [2][3] |
| Appearance | White to off-white or beige crystalline solid/powder. | [1] |
| Melting Point | 344 °C | |
| Solubility | Limited solubility in water, more soluble in polar organic solvents like ethanol and DMSO. | [1] |
| pKa | 8.17 ± 0.10 (Predicted) | [1] |
Expert Insight: The high melting point of 5-methoxyuracil suggests a stable crystalline lattice, likely due to strong intermolecular forces such as hydrogen bonding. While its solubility in water is limited, its solubility in polar organic solvents is a critical consideration for reaction chemistry and formulation development. The predicted pKa indicates it is a weak acid, a property that will influence its ionization state in physiological pH ranges.
Experimental Characterization: A Validating Workflow
To ensure the identity, purity, and structural integrity of 5-methoxyuracil, a multi-technique analytical approach is essential. The following protocols are designed to be self-validating, with each technique providing complementary information.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules.
Step-by-Step Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of 5-methoxyuracil in a suitable deuterated solvent, such as DMSO-d₆.[4][5]
-
Instrumental Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation:
Figure 1: Workflow for NMR-based structural confirmation.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, confirming the elemental composition of the compound.
Step-by-Step Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of 5-methoxyuracil in a suitable solvent compatible with the chosen ionization technique (e.g., electrospray ionization - ESI).
-
Chromatographic Separation: Inject the sample into a liquid chromatography system to separate it from any potential impurities.
-
Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent ion.[7][8]
-
Data Interpretation: The observed m/z value should correspond to the calculated exact mass of the protonated or deprotonated 5-methoxyuracil molecule.[7]
Figure 2: Workflow for mass spectrometric verification.
Electronic Properties and Purity Assessment with UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and reliable method for assessing the electronic structure and purity of 5-methoxyuracil.
Step-by-Step Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a solution of 5-methoxyuracil of known concentration in a UV-transparent solvent.
-
Spectrophotometric Measurement: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).[9][10] The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law.
Figure 3: Workflow for UV-Vis spectroscopic analysis.
Mechanistic Insights and Applications
The physicochemical properties of 5-methoxyuracil are directly linked to its potential applications. The arrangement of hydrogen bond donors and acceptors in its structure allows for specific interactions with biological macromolecules, a key feature for drug design.[1] Its structural similarity to endogenous nucleobases is the basis for its investigation as an anticancer and antiviral agent.[1] Furthermore, as a derivative of uracil, it can be used in the synthesis of more complex nucleoside analogs with tailored biological activities.[3]
Conclusion: A Foundation for Future Innovation
This technical guide has provided a comprehensive overview of the core physicochemical properties of 5-methoxyuracil and the experimental methodologies for their determination. A thorough understanding of these fundamental characteristics is essential for researchers and scientists working with this compound. The presented workflow emphasizes a self-validating approach to ensure the quality and integrity of the material, which is a prerequisite for reliable and reproducible scientific outcomes. The unique properties of 5-methoxyuracil position it as a valuable molecule for further exploration in medicinal chemistry and materials science, with the potential to contribute to the development of novel therapeutics and functional materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxyuracil | CymitQuimica [cymitquimica.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. 6-Methyluracil(626-48-2) 1H NMR spectrum [chemicalbook.com]
- 7. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methoxy-2,4-dihydroxypyrimidine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-methoxy-2,4-dihydroxypyrimidine, a compound of significant interest in medicinal chemistry and drug development. Also known as 5-methoxyuracil, this pyrimidine derivative serves as a crucial building block in the synthesis of various bioactive molecules. This document offers a detailed exploration of its spectral features, underpinned by established experimental protocols and theoretical considerations. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction: The Significance of 5-Methoxy-2,4-dihydroxypyrimidine
5-Methoxy-2,4-dihydroxypyrimidine, a derivative of the nucleobase uracil, holds a pivotal position in the landscape of synthetic organic and medicinal chemistry. Its structural framework is a recurring motif in a variety of compounds exhibiting a broad spectrum of biological activities. The strategic placement of the methoxy group at the C5 position significantly influences the electronic environment of the pyrimidine ring, thereby modulating its reactivity and interaction with biological targets. Accurate and unambiguous structural characterization is paramount in the development of novel therapeutics, and NMR spectroscopy stands as the most powerful and definitive tool for this purpose. This guide aims to provide a detailed and practical understanding of the ¹H and ¹³C NMR spectra of this important molecule.
Foundational Principles of NMR Spectroscopy in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei.[1] For organic molecules, ¹H and ¹³C NMR are the most informative, providing insights into the molecular structure, connectivity, and stereochemistry. In heterocyclic compounds like pyrimidines, the chemical shifts of protons and carbons are highly sensitive to the presence of heteroatoms (nitrogen and oxygen), substituent effects, and tautomeric equilibria. The interpretation of these spectra allows for the precise mapping of the molecular architecture.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol outlines a robust and validated methodology for obtaining the ¹H and ¹³C NMR spectra of 5-methoxy-2,4-dihydroxypyrimidine.
Materials and Reagents
-
5-Methoxy-2,4-dihydroxypyrimidine (Purity >98%)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Tetramethylsilane (TMS) (as an internal standard, optional, as modern spectrometers can reference the residual solvent peak)
Rationale for Solvent Selection
Deuterated solvents are essential in NMR to avoid overwhelming signals from the solvent's protons.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for 5-methoxy-2,4-dihydroxypyrimidine due to the compound's polarity and the presence of exchangeable protons (N-H). DMSO-d₆ is a polar aprotic solvent that readily dissolves the analyte and has a residual proton signal at approximately 2.50 ppm, which typically does not interfere with the signals of interest.[2]
Sample Preparation Workflow
The following diagram illustrates the step-by-step process for preparing the NMR sample:
Caption: Workflow for NMR sample preparation.
NMR Instrument Parameters
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): ~16 ppm
-
Temperature: 298 K
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): ~200-250 ppm
-
Temperature: 298 K
Spectral Data and Interpretation
The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for 5-methoxy-2,4-dihydroxypyrimidine in DMSO-d₆. The data is referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.5 | Singlet | - |
| N1-H | ~10.8 | Broad Singlet | - |
| N3-H | ~10.4 | Broad Singlet | - |
| OCH₃ | ~3.6 | Singlet | - |
Interpretation:
-
H-6: The proton at the C6 position of the pyrimidine ring appears as a singlet, as there are no adjacent protons to couple with. Its downfield chemical shift is characteristic of a proton attached to an electron-deficient aromatic ring.
-
N1-H and N3-H: The protons on the nitrogen atoms are exchangeable and typically appear as broad singlets. Their chemical shifts can be variable and are dependent on concentration, temperature, and residual water in the solvent.
-
OCH₃: The three protons of the methoxy group are equivalent and therefore appear as a sharp singlet.
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~151 |
| C4 | ~163 |
| C5 | ~140 |
| C6 | ~125 |
| OCH₃ | ~59 |
Interpretation:
-
C2 and C4: These carbons are part of carbonyl or enolic groups and are significantly deshielded, appearing at the downfield end of the spectrum. The C4 carbon is generally more deshielded than the C2 carbon.
-
C5 and C6: These are the sp² hybridized carbons of the pyrimidine ring. The C5 carbon, being directly attached to the electronegative oxygen of the methoxy group, is more deshielded than the C6 carbon.
-
OCH₃: The carbon of the methoxy group appears in the typical range for an sp³ hybridized carbon attached to an oxygen atom. The chemical shift of methoxy groups on aromatic rings can be influenced by their conformation.[3]
Structural Elucidation Logic
The assignment of the NMR signals is based on a combination of established chemical shift ranges for similar pyrimidine derivatives, the electronic effects of the substituents, and an understanding of fundamental NMR principles.
The logical flow for structure confirmation using the obtained NMR data is as follows:
Caption: Logical workflow for structure confirmation.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of 5-methoxy-2,4-dihydroxypyrimidine. The presented experimental protocols and spectral interpretations offer a robust framework for the unambiguous characterization of this important heterocyclic compound. A thorough understanding of its NMR signature is indispensable for researchers engaged in the synthesis and development of novel pyrimidine-based therapeutic agents.
References
An In-Depth Technical Guide to the Solubility of 5-Methoxypyrimidin-4-ol in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxypyrimidin-4-ol is a heterocyclic compound featuring the pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery.[1][2] Understanding its solubility in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It covers the compound's key physicochemical properties, the principles governing its solubility, a detailed protocol for experimental solubility determination, and a discussion of expected solubility trends in common organic solvents. While specific experimental solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and methodologies to determine it accurately.[3]
Introduction: The Significance of this compound
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including anticancer, antimicrobial, and antiviral agents.[2] The functional groups of this compound—a methoxy group and a hydroxyl group—provide handles for synthetic modification and influence its physicochemical properties, including solubility.[2] Accurate solubility data is paramount in drug development for several reasons:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for reaction efficiency and for purification methods like recrystallization.[1]
-
Formulation Development: Solubility dictates the choice of delivery vehicles for preclinical and clinical studies. Poor solubility can hinder bioavailability and therapeutic efficacy.[4]
-
Biological Assays: Preparing stock solutions and ensuring the compound remains dissolved in assay media are essential for reliable in vitro and in vivo testing.[3]
A crucial structural aspect of this compound is its existence in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form, 5-methoxypyrimidin-4(3H)-one.[1] Most available data and structural identifiers refer to this keto tautomer.[1] This tautomerism significantly impacts its hydrogen bonding capabilities and, consequently, its solubility profile.[5][6]
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its intrinsic physicochemical properties. For 5-methoxypyrimidin-4(3H)-one, the following computed properties from public databases provide a theoretical basis for understanding its behavior in different solvents.[1]
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₅H₆N₂O₂ | PubChem | Provides the elemental composition.[1] |
| Molecular Weight | 126.11 g/mol | PubChem | Influences the energy required to break the crystal lattice.[1] |
| XLogP3-AA | -0.5 | PubChem | Indicates the compound is hydrophilic, suggesting higher solubility in polar solvents.[1] |
| Hydrogen Bond Donor Count | 1 | PubChem | The N-H group in the keto tautomer can donate a hydrogen bond.[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem | The two nitrogen atoms and the carbonyl oxygen can accept hydrogen bonds.[1] |
| Tautomerism | Exists in equilibrium with the enol form. | BenchChem | The presence of both keto and enol forms affects polarity and H-bonding potential.[1] |
The presence of both hydrogen bond donors and multiple acceptors, combined with a negative LogP value, strongly suggests that this compound is a polar molecule.[1] This polarity is the primary determinant of its solubility in organic solvents.
Theoretical Principles of Solubility
The adage "like dissolves like" is the guiding principle for solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The process of dissolution involves overcoming two main energy barriers:
-
Lattice Energy: The energy holding the solute molecules together in their solid crystal lattice.
-
Solvent Cavitation Energy: The energy required to create a space in the solvent for the solute molecule.[7]
These energy costs are offset by the Solvation Energy released when solute and solvent molecules interact.[7] For this compound, strong solute-solvent interactions are expected in solvents that can participate in hydrogen bonding.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound by interacting with its N-H, C=O, and nitrogen atoms.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents are hydrogen bond acceptors but not donors.[3] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and are often excellent solvents for compounds with similar structures.[3][8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and hydrogen bonding capability. They are not expected to effectively solvate the polar this compound molecule and will likely exhibit very low solubility.
Expected Solubility Profile in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar; strong H-bond acceptor. Commonly used for initial stock solutions.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar; strong H-bond acceptor, similar to DMSO.[3][8] |
| Methanol / Ethanol | Polar Protic | Moderate to High | Can act as both H-bond donor and acceptor.[3] Purification via recrystallization from ethanol/water has been suggested.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Polar ether that can act as an H-bond acceptor. |
| Acetone | Polar Aprotic | Low to Moderate | Less polar than other aprotic solvents; H-bond acceptor. |
| Ethyl Acetate | Moderately Polar | Low | Limited polarity and H-bonding capability. |
| Dichloromethane (DCM) | Moderately Polar | Low | Primarily interacts via dipole-dipole forces; not ideal for H-bonding solutes. |
| Toluene / Hexane | Nonpolar | Very Low / Insoluble | Lacks polarity and H-bonding ability to overcome the solute's crystal lattice energy. |
Experimental Determination of Thermodynamic Solubility
To obtain accurate, quantitative data, the thermodynamic solubility must be determined experimentally. The shake-flask method is the gold-standard and most widely accepted technique for this purpose.[7][9][10] It measures the equilibrium concentration of a compound in a solvent at a specific temperature.
Workflow for Solubility Determination
The following diagram outlines the logical steps involved in the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed to ensure equilibrium is reached and results are accurate.
1. Preparation of Materials:
-
Purity Check: Ensure the this compound solid is of high purity. The presence of impurities can significantly alter solubility measurements.
-
Solvent Purity: Use high-purity (e.g., HPLC grade) organic solvents.
-
Equipment: Calibrated analytical balance, temperature-controlled shaker/incubator, vials (e.g., 2 mL glass vials), filtration device (e.g., 0.45 µm PTFE syringe filters) or centrifuge, and a validated analytical instrument (e.g., HPLC-UV).
2. Experimental Procedure:
-
Step 2.1: Add Solute: Add an excess amount of solid this compound to a vial. "Excess" is critical to ensure that an equilibrium between the solid and dissolved states can be established.[7][9] A visual confirmation of undissolved solid must be present at the end of the experiment.
-
Step 2.2: Add Solvent: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Step 2.3: Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[7][9] The time required should be determined in preliminary studies.
-
Step 2.4: Phase Separation: After equilibration, allow the vials to rest to let the undissolved solid settle. Carefully separate the saturated supernatant (the liquid portion) from the solid. This can be done by:
-
Filtration: Draw the supernatant into a syringe and pass it through a chemically compatible filter into a clean vial. This is a common and robust method.[11]
-
Centrifugation: Centrifuge the vial at high speed to pellet the solid, then carefully pipette the supernatant.
-
-
Step 2.5: Dilution: Dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical instrument.
3. Analysis and Quantification:
-
Step 3.1: Prepare Standards: Prepare a series of calibration standards of this compound with known concentrations.
-
Step 3.2: Analytical Method: Analyze the diluted samples and the calibration standards using a validated, stability-indicating analytical method, such as HPLC-UV.[3] A C18 column with a mobile phase like acetonitrile and water is often a good starting point.[3]
-
Step 3.3: Calculation: Generate a calibration curve from the standards. Use the response of the sample to determine its concentration. Account for the dilution factor to calculate the final solubility in units such as mg/mL or mmol/L.
4. Trustworthiness and Validation:
-
Replicates: Perform each solubility measurement in at least triplicate to ensure reproducibility.[12][13]
-
Equilibrium Confirmation: To confirm that equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.
-
Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure it has not changed its polymorphic form or degraded during the experiment.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is sparse in public literature, a strong predictive understanding can be derived from its physicochemical properties. The molecule's polarity and extensive hydrogen bonding capabilities, driven by its keto-enol tautomerism, suggest high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents like alcohols. Conversely, it is expected to be poorly soluble in nonpolar solvents. For drug development professionals, the robust and reliable shake-flask method detailed here provides a clear path to generating the precise, quantitative data needed for informed decision-making in synthesis, formulation, and screening campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rheolution.com [rheolution.com]
- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. who.int [who.int]
- 11. bioassaysys.com [bioassaysys.com]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
Whitepaper: A Theoretical and Computational Guide to the Tautomeric Stability of 5-Methoxypyrimidin-4-ol
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a critical phenomenon in medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic fate.[1][2] For heterocyclic compounds like 5-Methoxypyrimidin-4-ol, a scaffold present in numerous biologically active molecules, identifying the predominant tautomeric form under physiological conditions is paramount for accurate structure-activity relationship (SAR) studies and rational drug design.[3][4] This technical guide provides a comprehensive framework for the theoretical calculation of tautomer stability, using this compound as a case study. We will delve into the quantum mechanical principles, present a detailed computational workflow using Density Functional Theory (DFT), and interpret the expected results, offering field-proven insights for researchers in drug discovery.
Introduction: The Significance of Tautomerism in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleobases like uracil and thymine and a vast array of therapeutic agents.[3] Molecules such as this compound can exist in multiple tautomeric forms, primarily through the migration of a proton.[5] The two most probable tautomers are the aromatic alcohol (enol) form, this compound, and the non-aromatic keto form, 5-Methoxy-pyrimidin-4(3H)-one.
Identifying the Tautomers of this compound
The primary tautomeric equilibrium for this molecule involves a proton shift between the exocyclic oxygen and the ring nitrogen at position 3.
-
Tautomer 1 (T1): The enol form, this compound. This form is aromatic.
-
Tautomer 2 (T2): The keto form, 5-Methoxypyrimidin-4(3H)-one. This is the more stable keto tautomer.[6]
While other tautomers are theoretically possible (e.g., involving the N1 nitrogen or the methoxy group), the keto-enol equilibrium between T1 and T2 is the most significant and will be the focus of this guide. Studies on the parent 4-pyrimidone system have consistently shown that the keto structure is the most stable, and this preference is often enhanced in polar solvents.[3][7][8]
Diagram 1: Tautomeric Equilibrium of this compound
Caption: The keto-enol tautomeric equilibrium of this compound.
Theoretical Framework for Stability Calculation
To accurately predict tautomer stability, we employ quantum mechanical calculations, specifically Density Functional Theory (DFT). DFT offers an excellent compromise between computational cost and accuracy for systems of this size, making it a workhorse in modern computational chemistry.[9]
Core Concepts:
-
Functionals and Basis Sets: The choice of DFT functional and basis set is critical. The B3LYP hybrid functional is a robust and widely validated choice for thermochemical calculations of organic molecules.[5][10] For the basis set, a Pople-style set such as 6-311++G(d,p) or a correlation-consistent set like aug-cc-pVTZ is recommended.[11] The ++ indicates the inclusion of diffuse functions on all atoms, essential for accurately describing lone pairs and hydrogen bonding, while (d,p) adds polarization functions to allow for non-spherical electron density distribution, which is crucial for pi systems.
-
Gibbs Free Energy (ΔG): The relative stability of tautomers is determined by the difference in their Gibbs free energy (ΔG). The tautomer with the lower ΔG is more stable. The equilibrium constant (KT) can be calculated using the equation: ΔG = -RT ln(KT) .[10]
-
Solvent Effects: Tautomeric equilibria are highly sensitive to the environment.[12] A polar solvent can stabilize a more polar tautomer through dipole-dipole interactions and hydrogen bonding. We account for this using a Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which simulate the bulk solvent environment without explicitly modeling individual solvent molecules.[10][13]
Detailed Computational Workflow
This section provides a step-by-step protocol for calculating tautomer stability. This workflow is designed to be a self-validating system, with checks to ensure the reliability of the results.
Diagram 2: Computational Workflow for Tautomer Stability
References
- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomer Search | Rowan [rowansci.com]
- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 4. jst-ud.vn [jst-ud.vn]
- 5. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
preliminary biological screening of 5-Methoxypyrimidin-4-ol derivatives
An In-Depth Technical Guide to the Preliminary Biological Screening of 5-Methoxypyrimidin-4-ol Derivatives
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and a plethora of approved therapeutic agents. Its versatile chemical nature allows for extensive functionalization, making it a "privileged scaffold" in drug discovery. Derivatives of pyrimidine have demonstrated a vast range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.
This guide focuses on a specific, yet promising subclass: This compound derivatives . The introduction of a methoxy group at the 5-position and a hydroxyl group at the 4-position (or its tautomeric form, 5-methoxypyrimidin-4(3H)-one) significantly influences the molecule's electronic and steric properties, offering unique opportunities for targeted biological interactions. This document provides a comprehensive framework for conducting the preliminary biological screening of novel derivatives based on this core, designed for researchers and scientists in drug development. It moves beyond a simple listing of protocols to explain the strategic rationale behind experimental choices, ensuring a robust and scientifically sound primary evaluation.
Section 1: Strategic Framework for Preliminary Screening
A successful screening campaign is not merely about running assays; it's about asking the right questions in the most efficient order. The preliminary screen, or primary screen, serves as a broad filter to identify initial "hits" from a library of synthesized this compound derivatives. The goal is to rapidly and cost-effectively identify compounds that exhibit a desired biological activity.
The screening strategy is best visualized as a cascade, where compounds move from broad, high-throughput assays to more specific, lower-throughput secondary and validation assays. This approach maximizes resource efficiency by eliminating inactive compounds early in the process.
Caption: High-level workflow for a typical drug discovery screening cascade.
The critical first step is deciding which biological activities to investigate. This decision should be evidence-based, drawing from the known activities of structurally similar compounds. Pyrimidine derivatives are well-known inhibitors of various kinases and metabolic enzymes, and they also exhibit significant antimicrobial and anti-proliferative effects. Therefore, a logical preliminary screening panel for this compound derivatives would include assays in these domains.
Section 2: Core Protocols for a Tri-Panel Primary Screen
We propose a parallel three-panel screening approach to efficiently probe the most probable biological activities: (A) Anti-proliferative Activity , (B) Antimicrobial Activity , and (C) Kinase Inhibition .
A. Anti-proliferative Screening: The MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used in primary screens to identify compounds that are cytotoxic to cancer cells. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Rationale for Selection:
-
High-Throughput: The assay is easily adaptable to a 96-well plate format, allowing for the rapid screening of many compounds.
-
Cost-Effective: The reagents are relatively inexpensive.
-
Broad Applicability: It can be used on a wide variety of adherent and suspension cell lines.
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize, count, and dilute the cells to a final concentration of 5 x 10⁴ cells/mL in the appropriate culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound derivative (e.g., 10 mM in DMSO).
-
Prepare a working solution by diluting the stock solution in a complete culture medium to achieve the desired final screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same percentage of DMSO as the test wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 5 µM).
-
Blank Control: Wells containing medium but no cells.
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
A compound is typically considered a "hit" if it reduces cell viability below a certain threshold (e.g., < 50%) at the screening concentration.
B. Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale for Selection:
-
Quantitative Results: Provides a specific MIC value, which is more informative than qualitative methods like disk diffusion.
-
Standardized: The method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.
Detailed Step-by-Step Protocol:
-
Microorganism Preparation:
-
Select relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative).
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Preparation and Serial Dilution:
-
In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired screening concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
The final volume in each well is 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
A positive control (e.g., Ciprofloxacin) should be run in parallel.
-
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative-001 | >128 | >128 |
| Derivative-002 | 16 | 64 |
| Derivative-003 | 8 | >128 |
| Ciprofloxacin | 0.25 | 0.015 |
C. Kinase Inhibition Screening
Many pyrimidine-based drugs function by inhibiting protein kinases. A generic, high-throughput kinase inhibition assay can be used to screen for this activity. The ADP-Glo™ Kinase Assay is a common choice. It measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity. Low ADP levels indicate inhibition.
Rationale for Selection:
-
Broad Relevance: Kinase dysregulation is implicated in many diseases, particularly cancer.
-
High Sensitivity: Luminescence-based assays like ADP-Glo™ are highly sensitive and have a broad dynamic range.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Abbreviated Protocol Outline:
-
Kinase Reaction: In a 384-well plate, combine the target kinase (e.g., EGFR, SRC), its specific substrate, ATP, and the test compound. Include "no inhibitor" and "no enzyme" controls. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP and then use the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read Luminescence: Measure the light output using a luminometer. A lower signal indicates higher kinase inhibition.
Data Analysis:
% Inhibition = 100 * [1 - (Signal_test - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)]
Hits are compounds that show significant inhibition (e.g., >50%) at the screening concentration.
Section 3: Data Interpretation and Next Steps
The preliminary screen will generate a list of initial hits. It is crucial to remember that these are not yet leads. False positives are common, and the initial activity may be non-specific.
Hit Confirmation and Prioritization:
-
Re-testing: All initial hits should be re-tested under the same conditions to confirm activity.
-
Dose-Response: Confirmed hits must be tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀ value). A steep and complete dose-response curve suggests a specific mode of action.
-
Counter-screens: To assess selectivity, compounds that are hits in the anti-proliferative assay should be tested against a non-cancerous cell line (e.g., HEK293). A large difference in potency indicates cancer cell-specific cytotoxicity.
The most promising compounds are those that display high potency (low IC₅₀), selectivity, and a clear structure-activity relationship (SAR) among related derivatives. These prioritized hits can then be advanced to more complex secondary assays and eventually to lead optimization campaigns.
understanding the chemical reactivity of the pyrimidine ring in 5-Methoxypyrimidin-4-ol
An In-Depth Technical Guide to the Chemical Reactivity of 5-Methoxypyrimidin-4-ol
Foreword: A Molecule of Dichotomous Reactivity
To the researcher engaged in the intricate art of molecular design, the pyrimidine scaffold is both a foundational element and a canvas for innovation. Its prevalence in nucleic acids and a vast array of therapeutic agents speaks to its profound biological significance.[1][2][3] This guide focuses on a particularly intriguing derivative: this compound. The reactivity of this molecule is not straightforward; it is a nuanced interplay between the inherent electron-deficient nature of the pyrimidine core and the powerful electron-donating effects of its two substituents. Understanding this dichotomy is paramount for its strategic deployment in synthetic campaigns, particularly in the fields of drug discovery and materials science. This document moves beyond a simple recitation of reactions to dissect the electronic underpinnings that govern its chemical behavior, providing both the "how" and the "why" for the practicing scientist.
The Foundational Principle: Tautomerism and Electronic Landscape
The chemical behavior of this compound is fundamentally dictated by its structure, which exists as a tautomeric equilibrium between the aromatic 'enol' form (this compound) and the non-aromatic 'keto' form (5-methoxypyrimidin-4(3H)-one). Experimental and computational studies on related 4-hydroxypyrimidines consistently show that the keto tautomer is the more stable and predominant form in most conditions.[1][4][5][6][7][8]
Caption: Tautomeric equilibrium of the title compound.
For the purpose of predicting reactivity, it is crucial to consider the electronic contributions of the substituents in both forms, as the transition state of a given reaction may favor one over the other.
1.1. The Pyrimidine Core: An Electron-Deficient Foundation The parent pyrimidine ring is classified as an electron-deficient (π-deficient) heterocycle. The two nitrogen atoms exert a strong inductive electron-withdrawing effect (-I), reducing the electron density at the carbon atoms (C2, C4, C5, C6). This inherent electronic poverty makes the ring:
-
Resistant to Electrophilic Aromatic Substitution (SEAr): An incoming electrophile (E+) finds the ring deactivated.[9][10]
-
Susceptible to Nucleophilic Aromatic Substitution (SNAr): An incoming nucleophile (Nu-) is attracted to the electron-poor carbon centers, especially C2, C4, and C6.
1.2. The Substituents: A Paradigm Shift in Reactivity The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful electron-donating groups (EDGs) through resonance (+M effect), which fundamentally alters the core reactivity of the pyrimidine ring.
-
5-Methoxy Group (-OCH₃): This group strongly donates electron density into the ring, counteracting the inductive withdrawal of the ring nitrogens.[11][12][13] Its lone pairs participate in resonance, increasing the electron density primarily at the ortho (C4, C6) and para (C2) positions.
-
4-Hydroxy Group (-OH): In its enol form, the hydroxyl group acts similarly to the methoxy group, donating electron density via resonance to the C2 and C6 positions.
The synergistic effect of these two EDGs transforms the pyrimidine from a π-deficient system to an electron-rich heterocycle .[14] This enrichment has profound consequences, primarily by activating the ring toward electrophilic attack and deactivating it toward nucleophilic attack relative to unsubstituted or halogenated pyrimidines.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electron-rich pyrimidine rings enabling crystalline carbon nitride for high-efficiency photocatalytic hydrogen evolution coupled with benzyl alcohol selective oxidation - EES Catalysis (RSC Publishing) [pubs.rsc.org]
CAS number and IUPAC name for 5-Methoxypyrimidin-4-ol
An In-depth Technical Guide to 5-Methoxypyrimidin-4-ol: Synthesis, Properties, and Drug Discovery Potential
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless biologically active molecules, from the nucleobases uracil and thymine to a wide array of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for endogenous purines and pyrimidines, thus modulating the activity of enzymes and receptors.[3] Within this vast chemical space, functionalized pyrimidines serve as versatile building blocks for drug discovery. This compound, a substituted pyrimidine, represents an intriguing, albeit underexplored, starting material for the synthesis of novel therapeutic agents.[4]
This technical guide provides a comprehensive overview of this compound, consolidating its chemical identity, physicochemical properties, plausible synthetic methodologies, and potential applications in modern drug development. As direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer a robust resource for researchers and drug development professionals.[1]
Chemical Identity: Nomenclature, Tautomerism, and Structure
A critical aspect of this compound is its existence in a tautomeric equilibrium. The compound can exist in both an enol form (this compound) and a more stable keto form, 5-methoxypyrimidin-4(3H)-one. The vast majority of available data and identifiers refer to this more stable keto tautomer.[4]
-
Systematic Name (IUPAC): 5-methoxypyrimidin-4(3H)-one[4]
-
Common Names: this compound, 4-Methoxypyrimidin-5-ol[4]
-
CAS Number: 71133-22-7 (for the keto tautomer)[4]
-
Molecular Formula: C₅H₆N₂O₂[4]
-
Molecular Weight: 126.11 g/mol [4]
The tautomeric relationship is a key consideration for its reactivity and handling.
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The following table summarizes key computed properties for 5-methoxypyrimidin-4(3H)-one, primarily sourced from the PubChem database.[4]
| Property | Value | Source |
| Molecular Weight | 126.11 g/mol | PubChem[4] |
| XLogP3-AA | -0.5 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Exact Mass | 126.042927438 Da | PubChem[4] |
| Topological Polar Surface Area | 50.7 Ų | PubChem[4] |
| Heavy Atom Count | 9 | PubChem[4] |
| Complexity | 183 | PubChem[4] |
Synthesis and Purification Methodologies
While specific, peer-reviewed synthetic protocols for this compound are not abundant, plausible routes can be inferred from established pyrimidine synthesis literature. The primary challenge often lies in achieving selective functionalization.[4][5]
Proposed Synthetic Workflow: Cyclocondensation Route
A common and logical approach involves the cyclocondensation of a suitable three-carbon precursor with a source of the N-C-N fragment, such as formamide.[6]
Caption: Proposed synthetic workflow for this compound.
Detailed Hypothetical Protocol (Cyclocondensation)
This protocol is a generalized procedure based on common methods and requires laboratory optimization.[6]
Step 1: Synthesis of 5-Methoxypyrimidin-4,6-diol
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
To this solution, add diethyl 2-methoxymalonate, followed by formamide.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate, 5-methoxypyrimidin-4,6-diol, can be collected by filtration, washed with cold ethanol, and dried under vacuum.[4]
Step 2: Selective Dehydroxylation This step is chemically challenging and may require protecting group chemistry or specific reduction conditions.[4] A potential approach involves converting the diol to a dichloropyrimidine intermediate, followed by selective hydrolysis or reduction to yield the final product.[5]
Alternative Synthetic Route: Diazotization of a 5-Aminopyrimidine
An alternative pathway begins with a readily available aminopyrimidine precursor.[5]
-
Chlorination: Treat 5-aminopyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 4-position.[5]
-
Methoxylation: The resulting 4-chloro-5-aminopyrimidine undergoes nucleophilic substitution with sodium methoxide (NaOMe) in methanol to install the methoxy group.[5]
-
Diazotization: The 4-methoxy-5-aminopyrimidine is treated with sodium nitrite (NaNO₂) in an acidic medium at low temperatures (0-5 °C) to form a diazonium salt. This unstable intermediate is then hydrolyzed by warming the mixture to yield this compound.[5]
Purification
Crude product from any synthetic route can be purified using standard laboratory techniques:
-
Recrystallization: Using a suitable solvent system such as ethanol/water.[4]
-
Column Chromatography: Using silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[6]
The purity of the final compound should be rigorously assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[4]
Chemical Stability and Handling
The stability of this compound, particularly in solution, is a critical factor for its use in biological assays and as a synthetic intermediate.
-
Solubility: Compounds of this class are often soluble in organic solvents like DMSO and DMF. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[7]
-
pH-Dependence: The stability of heterocyclic compounds can be highly dependent on pH. It is advisable to avoid highly acidic or basic conditions, which could promote hydrolysis of the methoxy group or degradation of the pyrimidine ring.[7]
-
Storage: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at low temperatures (-20°C or -80°C). Solutions should also be protected from light, as many heterocyclic compounds are photosensitive.[7]
Protocol: HPLC-Based Stability Assessment
This protocol provides a general method for evaluating the stability of this compound in a given solution.[7]
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Preparation of Test Solutions: Dilute the stock solution into the desired test buffer (e.g., phosphate-buffered saline at various pH values) to a final working concentration.
-
Incubation: Incubate the test solutions under the desired conditions (e.g., 37°C for a biological assay).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution and quench any further degradation by freezing or immediate analysis.
-
HPLC Analysis: Analyze the samples by HPLC. A C18 column with a gradient of acetonitrile and water (containing 0.1% formic acid) is a common starting point.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to time zero. Plot the percentage of compound remaining versus time to determine the degradation rate.[7]
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not yet widely reported, its structure is highly suggestive of its potential as a valuable scaffold in drug development.[1][4] The pyrimidine core is a privileged structure found in numerous therapeutic agents.[2]
Potential as a Kinase Inhibitor Scaffold
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[3] The pyrimidine ring often serves as a bioisostere for the adenine base of ATP, forming key hydrogen bond interactions within the kinase hinge region. The bifunctional nature of this compound, with its methoxy and hydroxyl groups, allows for diverse chemical modifications at the C4 and C5 positions, which are critical for modulating kinase affinity and selectivity.[3]
Caption: Competitive binding of a pyrimidine inhibitor to the kinase hinge region.
Broader Therapeutic Potential
Based on the established activities of related pyrimidine derivatives, compounds derived from this compound could be investigated for a range of therapeutic applications.[1]
| Therapeutic Area | Rationale and Activity of Related Pyrimidines |
| Anticancer | Pyrimidine analogs can act as antimetabolites, interfering with DNA/RNA synthesis. They also serve as cores for kinase inhibitors (e.g., CDK inhibitors).[1] |
| Antimicrobial | The pyrimidine nucleus is a common feature in antibacterial and antifungal drugs, often inhibiting essential microbial enzymes.[1] |
| Anti-inflammatory | Certain pyrimidine derivatives exhibit potent anti-inflammatory properties, possibly by inhibiting mediators like COX-2.[1] |
| Antiviral | Modified pyrimidine nucleosides are a cornerstone of antiviral therapy, particularly against HIV and herpes viruses.[1] |
Proposed Workflow for Biological Evaluation
For researchers looking to explore the therapeutic potential of this scaffold, a logical, step-wise evaluation process is essential.
Caption: A generalized workflow for drug candidate development.
Conclusion
This compound is a promising yet underexplored chemical entity. Its true value lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules. While direct experimental data is sparse, established principles of pyrimidine chemistry provide a clear roadmap for its synthesis and derivatization. The structural alerts within the molecule strongly suggest its utility in the development of novel kinase inhibitors and other therapeutic agents. This guide provides the foundational knowledge—from chemical identity and synthesis to stability and potential applications—to empower researchers to unlock the full potential of this valuable pyrimidine scaffold in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
protocol for N-alkylation of 5-methoxyuracil
An Application Guide for the Regioselective N-Alkylation of 5-Methoxyuracil
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the N-alkylation of 5-methoxyuracil. The protocols and insights contained herein are synthesized from established chemical literature to ensure reliability, reproducibility, and a deep understanding of the underlying principles.
Introduction: The Significance of N-Alkylated Uracils
Uracil and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. N-substituted uracils, in particular, exhibit a wide spectrum of biological activities, including antiviral and antineoplastic properties.[1] The strategic placement of alkyl groups on the nitrogen atoms of the uracil ring is a critical step in the synthesis of these molecules, profoundly influencing their pharmacological profiles.
The N-alkylation of uracils presents a classic challenge in synthetic chemistry: regioselectivity. The uracil ring possesses two nucleophilic nitrogen atoms, N1 and N3, both of which can be alkylated.[2] Controlling the reaction to favor substitution at a specific nitrogen is paramount for the synthesis of a desired isomer. This guide focuses on 5-methoxyuracil, an electron-rich derivative, and outlines robust protocols to achieve selective N-alkylation, a crucial transformation in the development of novel therapeutics.
Mechanistic Principles: Controlling N1 vs. N3 Regioselectivity
Uracil is a weak N-H acid, and deprotonation with a base generates an ambident nucleophile with negative charge dispersed across the N1, N3, and oxygen atoms.[2] The outcome of an alkylation reaction is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.
-
Acidity and Nucleophilicity : The N1-H is generally considered more acidic than the N3-H due to the involvement of both adjacent carbonyl groups in stabilizing the conjugate base. Consequently, the N1 position is often the site of initial deprotonation and is kinetically favored for alkylation.
-
The Role of the 5-Methoxy Group : The electron-donating methoxy group at the C5 position increases the electron density of the pyrimidine ring, which can influence the relative acidities of the N-H protons and the nucleophilicity of the resulting anion.
-
Reaction Conditions :
-
Base and Solvent : The choice of base and solvent is critical. In polar aprotic solvents like N,N-dimethylformamide (DMF), the use of a mild base such as potassium carbonate (K₂CO₃) often favors selective N1-alkylation.[1]
-
Alkylating Agent : The nature of the electrophile (the alkylating agent) also plays a role. Harder electrophiles may favor reaction at the more electronegative oxygen atoms (O-alkylation), though this is less common under standard N-alkylation conditions.[3]
-
Below is a diagram illustrating the key anionic species of 5-methoxyuracil involved in the alkylation process.
Primary Protocol: Selective N1-Alkylation with Alkyl Halides
This protocol details a widely used and reliable method for the N1-alkylation of 5-methoxyuracil using an alkyl halide and a carbonate base in DMF. This approach is often successful for a range of primary and secondary alkyl halides.[1][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Methoxyuracil | ≥98% | Sigma-Aldrich | |
| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Acros Organics | Use 1.1-1.2 equivalents. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Fisher Scientific | Use 1.5-2.0 equivalents. Must be dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Crucial for reaction success. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Deionized Water | High Purity | - | For work-up. |
| Brine (Saturated NaCl solution) | - | - | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Detailed Experimental Procedure
The following workflow diagram provides a high-level overview of the experimental process.
-
Reaction Setup :
-
To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-methoxyuracil (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the uracil).
-
Rationale: Anhydrous conditions are essential to prevent hydrolysis of the alkylating agent and competing reactions. The nitrogen atmosphere prevents the introduction of atmospheric moisture.
-
-
Addition of Alkylating Agent :
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Rationale: Staggered addition allows for the formation of the uracil anion before the electrophile is introduced, promoting a clean reaction.
-
-
Reaction and Monitoring :
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed (typically 4-12 hours). A typical mobile phase is 50-70% Ethyl Acetate in Hexanes.
-
Rationale: Heating increases the reaction rate. TLC is a crucial and simple method to track the consumption of reactants and the formation of the product, preventing over-reaction or unnecessary heating.
-
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Rationale: Quenching with water dissolves the potassium salts and DMF. Extraction with an organic solvent isolates the product. Washing with brine helps to remove residual water from the organic layer.
-
-
Purification :
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N1-alkylated 5-methoxyuracil.
-
Rationale: Column chromatography separates the desired product from any unreacted starting material, N3-isomer, or dialkylated byproducts.
-
Alternative Methodologies
While the alkyl halide method is robust, certain substrates or synthetic strategies may demand alternative approaches.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol directly into an N-alkylated product with inversion of stereochemistry at the alcohol's carbon center.[4][5][6] This method avoids the need to first prepare an alkyl halide and proceeds under mild, neutral conditions.
-
Core Reagents : An alcohol (R-OH), triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
-
Mechanism Synopsis : PPh₃ and DEAD combine to form a phosphonium salt that activates the alcohol. The deprotonated uracil then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[4]
-
When to Use : Ideal for introducing complex or chiral alkyl groups from their corresponding alcohols and when mild conditions are required.[7][8]
Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis offers a "greener" alternative by using immiscible solvent systems (e.g., toluene and aqueous NaOH) and a catalyst to shuttle the uracil anion into the organic phase for reaction.[9]
-
Core Reagents : A phase transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).[10][11]
-
Mechanism Synopsis : The lipophilic cation of the PTC pairs with the uracil anion, transporting it from the aqueous or solid phase into the organic phase where it can react with the alkyl halide.[10]
-
When to Use : Excellent for large-scale synthesis where the use of expensive anhydrous solvents is undesirable. It can simplify work-up procedures as the inorganic base and salts remain in the aqueous phase.[12]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete deprotonation (base too weak). 2. Inactive alkylating agent. 3. Insufficient temperature. 4. Wet reagents/solvent. | 1. Switch to a stronger base (e.g., Cs₂CO₃). 2. Verify the quality of the alkyl halide. 3. Gradually increase the reaction temperature. 4. Use freshly dried, anhydrous reagents and solvent. |
| Mixture of N1/N3 Isomers | 1. Reaction conditions not selective. 2. Reaction run for too long or at too high a temperature, allowing for thermodynamic product formation. | 1. Lower the reaction temperature. 2. Use a bulkier base or solvent to sterically favor N1-alkylation. 3. Carefully monitor by TLC and stop the reaction upon consumption of starting material. |
| Formation of O-Alkylated Product | 1. Use of a "hard" alkylating agent (e.g., dimethyl sulfate). 2. Presence of a counter-ion that favors O-alkylation (e.g., Ag⁺). | 1. Use a "softer" alkyl halide like an alkyl bromide or iodide.[3] 2. Avoid silver salts unless O-alkylation is desired. |
| Formation of N1,N3-Dialkylated Product | 1. Excess alkylating agent used. 2. Reaction conditions are too harsh. | 1. Use a stoichiometric amount (1.0-1.1 eq) of the alkylating agent.[3] 2. Add the alkylating agent slowly to the reaction mixture. |
Conclusion
The N-alkylation of 5-methoxyuracil is a versatile and essential transformation for the synthesis of biologically active molecules. By understanding the principles of regioselectivity and carefully controlling reaction parameters, researchers can achieve high yields of the desired N1-alkylated product. The standard alkyl halide protocol presented here serves as a reliable starting point, while alternative methods like the Mitsunobu reaction and Phase Transfer Catalysis provide valuable options for specific synthetic challenges. Proper reaction monitoring and purification are key to obtaining pure, well-characterized compounds for further research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nucleoside Analogs from 5-Methoxypyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nucleoside Analogs and the Potential of 5-Methoxypyrimidin-4-ol
Nucleoside analogs are a cornerstone of modern medicinal chemistry, forming the basis of numerous antiviral and anticancer therapies.[1] Their efficacy lies in their ability to mimic endogenous nucleosides, thereby interfering with the replication of viral genetic material or the proliferation of cancer cells. The pyrimidine scaffold, in particular, is a key component of many of these therapeutic agents.[2]
This compound, existing in tautomeric equilibrium with its more stable keto form, 5-methoxypyrimidin-4(3H)-one, presents a valuable and versatile precursor for the synthesis of a diverse range of novel nucleoside analogs.[3] The presence of the methoxy group at the 5-position offers a strategic point for modifying the electronic properties and potential biological activity of the resulting nucleosides. This document provides a comprehensive guide to the chemical properties of this compound and detailed protocols for its utilization in the synthesis of nucleoside analogs, primarily focusing on the widely applicable Vorbrüggen glycosylation method.
Chemical Properties and Reactivity of this compound
Understanding the chemical characteristics of this compound is paramount for its successful application in nucleoside synthesis.
Structure and Tautomerism:
This compound (enol form) exists in equilibrium with its keto tautomer, 5-methoxypyrimidin-4(3H)-one. The keto form is generally considered to be the more stable and predominant tautomer under standard conditions.[3]
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 71133-25-0 | [4] |
| Molecular Formula | C₅H₆N₂O₂ | [3] |
| Molecular Weight | 126.11 g/mol | [3] |
Reactivity:
The key to synthesizing nucleoside analogs from this precursor lies in the N-glycosylation of the pyrimidine ring. The nitrogen atom at the 1-position (N1) is the primary site for glycosylation. To facilitate this reaction, the pyrimidine ring is typically activated by silylation, which increases its nucleophilicity and solubility in organic solvents.
Synthetic Workflow: From Precursor to Nucleoside Analog
The overall synthetic strategy for producing nucleoside analogs from this compound can be visualized as a three-stage process:
Caption: General workflow for the synthesis of nucleoside analogs.
Detailed Synthetic Protocols
The following protocols provide a step-by-step guide for the synthesis of nucleoside analogs using this compound as the starting material. These protocols are based on established methodologies for pyrimidine nucleoside synthesis and have been adapted for this specific precursor.
Protocol 1: Silylation of 5-Methoxypyrimidin-4-one
This protocol describes the preparation of the silylated pyrimidine base, a crucial intermediate for the subsequent glycosylation reaction. The use of hexamethyldisilazane (HMDS) in the presence of a catalyst like trimethylsilyl chloride (TMSCl) or saccharin is a common and effective method.[5][6]
Materials:
-
5-Methoxypyrimidin-4-one
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) (catalytic amount) or Saccharin (catalytic amount)
-
Anhydrous acetonitrile or toluene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-Methoxypyrimidin-4-one.
-
Add anhydrous acetonitrile or toluene to the flask.
-
Add an excess of hexamethyldisilazane (HMDS) (typically 2-3 equivalents).
-
Add a catalytic amount of trimethylsilyl chloride (TMSCl) or saccharin.
-
Heat the reaction mixture to reflux and stir until the solution becomes clear, indicating the formation of the silylated derivative. This process may take several hours.
-
Cool the reaction mixture to room temperature.
-
The resulting solution of the silylated base is typically used directly in the next step without isolation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silylating agents and the resulting silylated pyrimidine are sensitive to moisture. Water will react with the silylating agent and the product, leading to low yields.
-
Inert Atmosphere: Prevents the introduction of moisture and oxygen, which could interfere with the reaction.
-
Reflux: The elevated temperature is necessary to drive the silylation reaction to completion, as 5-methoxypyrimidin-4-one has limited reactivity at room temperature.
-
Catalyst: TMSCl or saccharin activates the HMDS, accelerating the silylation process.[5]
Protocol 2: Vorbrüggen Glycosylation
This protocol details the coupling of the silylated 5-methoxypyrimidin-4-one with a protected ribose derivative, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst.
Materials:
-
Silylated 5-methoxypyrimidin-4-one solution (from Protocol 1)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄))
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Reaction vessel under an inert atmosphere
-
Magnetic stirrer
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile or 1,2-dichloroethane.
-
Add the solution of the silylated 5-methoxypyrimidin-4-one to this flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf or SnCl₄) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
Causality Behind Experimental Choices:
-
Protected Ribose: The hydroxyl groups of the ribose sugar must be protected (e.g., with benzoyl groups) to prevent side reactions and to ensure that glycosylation occurs at the desired anomeric position.
-
Lewis Acid Catalyst: The catalyst is essential for activating the protected sugar, facilitating the formation of an oxocarbenium ion intermediate, which is then attacked by the silylated pyrimidine base.[7]
-
Low Temperature Addition of Catalyst: The addition of the Lewis acid at 0 °C helps to control the initial exothermic reaction and can improve the stereoselectivity of the glycosylation.
-
Aqueous Workup: The use of sodium bicarbonate neutralizes the acidic catalyst and any acidic byproducts.
-
Chromatographic Purification: This step is crucial for separating the desired nucleoside analog from unreacted starting materials and byproducts.
Protocol 3: Deprotection of the Nucleoside Analog
The final step in the synthesis is the removal of the protecting groups from the sugar moiety to yield the final nucleoside analog. A common method for removing benzoyl groups is treatment with methanolic ammonia.[3][8]
Materials:
-
Protected nucleoside (from Protocol 2)
-
Methanolic ammonia (saturated solution of ammonia in methanol)
-
Sealed reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel or reversed-phase silica gel for purification
Procedure:
-
Dissolve the protected nucleoside in methanolic ammonia in a sealed reaction vessel.
-
Stir the solution at room temperature for several hours to overnight. The progress of the deprotection can be monitored by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel or reversed-phase column chromatography to obtain the final deprotected nucleoside analog.
Causality Behind Experimental Choices:
-
Methanolic Ammonia: This reagent is a strong enough base to cleave the benzoyl ester groups but is generally mild enough to avoid degradation of the nucleoside product.[8]
-
Sealed Vessel: This is necessary to prevent the escape of volatile ammonia gas and to maintain the concentration of the reagent.
-
Purification: Final purification is essential to obtain a high-purity nucleoside analog suitable for biological testing.
Characterization and Analysis
The identity and purity of the synthesized nucleoside analogs should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the stereochemistry of the glycosidic bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Example Characterization Data for 5-Methoxyuridine:
| Technique | Expected Data | Source |
| ¹H NMR | Characteristic signals for the ribose protons and the pyrimidine ring protons. | [9] |
| ¹³C NMR | Resonances corresponding to the carbons of the ribose and pyrimidine moieties. | - |
| MS (ESI) | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of 274.2 g/mol . | [9] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in silylation | Incomplete reaction; presence of moisture. | Ensure anhydrous conditions; increase reaction time or temperature; use a more effective catalyst. |
| Low yield in glycosylation | Inactive catalyst; poor reactivity of the silylated base. | Use fresh, anhydrous catalyst; ensure complete silylation of the pyrimidine base. |
| Mixture of anomers (α and β) | Suboptimal reaction conditions. | Adjust the Lewis acid, solvent, and temperature to favor the formation of the desired β-anomer. |
| Incomplete deprotection | Insufficient reaction time or reagent concentration. | Increase the reaction time or use a fresh, more concentrated solution of methanolic ammonia. |
Conclusion
This compound is a promising precursor for the synthesis of novel nucleoside analogs with potential therapeutic applications. The protocols outlined in this guide, based on the well-established Vorbrüggen glycosylation, provide a robust framework for researchers to explore the synthesis of a wide variety of 5-methoxy-substituted pyrimidine nucleosides. Careful attention to anhydrous reaction conditions and thorough purification of intermediates and final products are critical for successful synthesis and subsequent biological evaluation.
References
- 1. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. EP0043630A2 - Improved process for the silylation of organic compounds with 1,1,1-trimethyl-N-(trimethylsilyl)silanamine by means of catalysis with certain nitrogen containing compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Methoxyuridine, 35542-01-09 | BroadPharm [broadpharm.com]
Application Notes and Protocols for the Derivatization of 5-Methoxypyrimidin-4-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 5-Methoxypyrimidin-4-ol Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of DNA and RNA.[1] Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the development of therapeutics across numerous disease areas, including oncology, infectious diseases, and inflammation.[2] this compound, existing in tautomeric equilibrium with its more stable keto form, 5-methoxypyrimidin-4(3H)-one, represents a particularly attractive starting point for the synthesis of novel drug candidates.[3] The presence of multiple functional groups—a methoxy group, a hydroxyl/oxo group, and reactive ring carbons—provides a rich platform for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.
This guide provides a comprehensive overview of key derivatization strategies for the this compound scaffold, complete with detailed, field-proven protocols and the scientific rationale behind experimental choices.
Tautomerism: A Key Consideration
It is crucial to recognize that this compound exists as a mixture of two tautomers: the enol form (this compound) and the more stable keto form (5-methoxypyrimidin-4(3H)-one). The predominant tautomer can influence the regioselectivity of certain reactions. For instance, alkylation reactions can occur at either the exocyclic oxygen (O-alkylation) or the ring nitrogen (N-alkylation). Reaction conditions, such as the choice of base and solvent, can often be tailored to favor one tautomer and, consequently, one type of product over the other.[4]
Derivatization at the C4 and C5 Positions: Modifying the Core Functionalities
The hydroxyl/oxo and methoxy groups at the C4 and C5 positions, respectively, are primary sites for initial derivatization, allowing for the introduction of a wide range of pharmacophoric elements.
O-Alkylation of the 5-Hydroxyl Group
The conversion of the 5-hydroxyl group to an ether linkage is a straightforward and effective method for introducing diverse functionalities. This modification can impact solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for optimizing drug-target interactions.
Rationale: O-alkylation is a fundamental transformation that allows for the exploration of the chemical space around the pyrimidine core. By introducing various alkyl or aryl groups, researchers can probe specific binding pockets of a target protein and enhance pharmacokinetic properties.
General Protocol for O-Alkylation:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, THF, or Acetone, add a base (e.g., K₂CO₃, NaH, or Cs₂CO₃) (1.1 - 1.5 eq).[5]
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the reaction mixture.[5]
-
Heat the reaction to a temperature between 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-alkoxy-4-methoxypyrimidine.[5]
Table 1: Representative O-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | 60 | 85-95[5] |
| Ethyl iodide | NaH | THF | 50 | 80-90[5] |
| 2-Bromo-N,N-dimethylacetamide | Cs₂CO₃ | Acetone | 70 | 75-85[5] |
N-Alkylation of the Pyrimidinone Ring
Due to the tautomeric nature of the starting material, N-alkylation at the N3 position of the pyrimidinone ring is a competing reaction pathway. The regioselectivity between N- and O-alkylation can be influenced by several factors, including the base, solvent, and alkylating agent.[4] Generally, polar aprotic solvents like DMF tend to favor N-alkylation.[6][7][8]
General Protocol for N-Alkylation:
-
To a solution of 5-methoxypyrimidin-4(3H)-one (1.0 eq) in anhydrous DMF, add a base such as K₂CO₃ or Cs₂CO₃ (1.2 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) and heat the mixture to 50-70 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-alkylated product.
Derivatization at the C2 and C6 Positions: Building Complexity through Cross-Coupling
To achieve greater structural diversity and to introduce substituents at the C2 and C6 positions, it is often necessary to first introduce a handle, typically a halogen, onto the pyrimidine ring. The synthesis of dihalogenated precursors, such as 4,6-dichloro-5-methoxypyrimidine, provides a versatile platform for subsequent selective derivatization.[9][10][11]
Synthesis of Halogenated Precursors
A common route to 4,6-dichloro-5-methoxypyrimidine involves the chlorination of 5-methoxypyrimidine-4,6-diol using a chlorinating agent like phosphorus oxychloride (POCl₃).[10]
Protocol for Synthesis of 4,6-Dichloro-5-methoxypyrimidine:
-
Suspend 5-methoxypyrimidine-4,6-diol (1.0 eq) and triethylamine (1.0 eq) in anhydrous toluene.[10]
-
Heat the suspension to 100-105°C.
-
Slowly add a solution of phosphorus oxychloride (2.2 eq) in anhydrous toluene over 30 minutes.[10]
-
Reflux the reaction mixture for 1 hour and then cool to room temperature.[10]
-
Decant the toluene layer and add ice water to the residue.
-
Extract the aqueous layer with toluene.
-
Combine the organic phases, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4,6-dichloro-5-methoxypyrimidine.[10]
A similar strategy can be employed to synthesize 2,4-dichloro-5-methoxypyrimidine from 2,4-dihydroxy-5-methoxypyrimidine.[12]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[13] This reaction is exceptionally useful for introducing aryl, heteroaryl, or vinyl substituents at the C2 and C6 positions of the pyrimidine ring. The differential reactivity of halogens (I > Br > Cl) allows for selective, stepwise functionalization of dihalogenated pyrimidines.[14]
Rationale: The introduction of aryl and heteroaryl moieties is a common strategy in medicinal chemistry to modulate pharmacological activity, improve metabolic stability, and enhance target affinity. The Suzuki coupling offers a robust and versatile method to achieve this.
General Protocol for Suzuki Coupling:
-
To a dry reaction vessel, add the halogenated 5-methoxypyrimidine derivative (e.g., 2-chloro-5-methoxypyrimidine derivative) (1.0 eq), the arylboronic acid (1.2 eq), and a base such as Na₂CO₃ or K₃PO₄ (2.0-3.0 eq).[15][16]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02 - 0.05 eq).[15][17]
-
Seal the vessel and render the atmosphere inert by evacuating and backfilling with argon or nitrogen three times.[15]
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[15][16]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[15]
-
Purify the product by column chromatography.
Table 2: Typical Suzuki Coupling Conditions
| Halogenated Pyrimidine | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 90 |
| 2-Chloro-5-methoxy-4-aminopyrimidine | 4-Fluorophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/Water | 100 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides and amines.[1] This reaction is invaluable for introducing primary or secondary amine functionalities at the C2 and C6 positions of the pyrimidine ring.
Rationale: The amino group is a key pharmacophore in many drug molecules, often involved in crucial hydrogen bonding interactions with the biological target. The Buchwald-Hartwig amination provides a general and efficient method for its installation.
General Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube, combine the halogenated 5-methoxypyrimidine derivative (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu).[14]
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene, dioxane).[14]
-
Heat the reaction mixture to 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[14]
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the desired arylamine product by column chromatography.
Experimental Workflows and Signaling Pathways
To visualize the derivatization strategies and their potential applications, the following diagrams illustrate the key synthetic transformations and a representative biological pathway that could be targeted by the resulting compounds.
Caption: Synthetic pathways for the derivatization of this compound.
Caption: Potential mechanism of action for a kinase inhibitor derived from this compound.
Conclusion
This compound is a highly versatile and promising scaffold for the development of novel therapeutic agents. The synthetic protocols outlined in this guide for derivatization at the C2, C4, C5, and C6 positions provide a robust framework for generating diverse chemical libraries. By leveraging these established and reliable synthetic methodologies, researchers can efficiently explore the structure-activity relationships of this compound derivatives, ultimately accelerating the discovery of new and effective medicines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 10. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 11. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 12. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction of 5-Methoxypyrimidin-4-ol with phosphorus oxychloride
An In-Depth Technical Guide to the Chlorination of 5-Methoxypyrimidin-4-ol using Phosphorus Oxychloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-5-methoxypyrimidine, a critical intermediate in contemporary drug discovery and agrochemical development. The protocol focuses on the chlorination of this compound (also known as 5-methoxyuracil) utilizing phosphorus oxychloride (POCl₃). We delve into the underlying reaction mechanism, present a detailed and field-tested experimental protocol, address critical safety considerations for handling phosphorus oxychloride, and offer a troubleshooting guide to navigate common experimental challenges. The significance of the resulting chlorinated pyrimidine as a versatile synthetic building block is also discussed, highlighting its role in the development of targeted therapeutics.
Introduction: The Strategic Importance of Chlorinated Pyrimidines
Halogenated heterocycles are cornerstone building blocks in medicinal chemistry. Among these, chlorinated pyrimidines are particularly valuable due to the tunable reactivity of the chlorine atoms, which serve as excellent leaving groups for nucleophilic substitution reactions.[1] The target molecule of this protocol, 4-chloro-5-methoxypyrimidine, is an essential precursor for a wide range of biologically active compounds.[1][2] The methoxy group and the reactive chlorine atom provide two distinct points for molecular elaboration, enabling the systematic construction of compound libraries for lead optimization. Small functional groups like chloro and methoxy substituents can significantly influence a molecule's interaction with protein binding pockets and affect its pharmacokinetic properties.[3]
The conversion of hydroxypyrimidines to their chloro-analogs using phosphorus oxychloride is a classic, yet powerful, transformation that has been refined over many years.[4][5] This guide aims to provide researchers with a robust and reliable methodology for this synthesis, grounded in both mechanistic understanding and practical, safety-conscious execution.
Reaction Mechanism and Rationale
The reaction proceeds via the activation of the hydroxyl group of this compound by phosphorus oxychloride. It's important to recognize that the starting material exists in tautomeric equilibrium between the -ol and -one forms, with the keto form (5-methoxyuracil) generally predominating.
The core mechanism involves the following stages:
-
Activation: The oxygen atom of the pyrimidinone attacks the electrophilic phosphorus atom of POCl₃.
-
Formation of a Good Leaving Group: This initial attack forms a chlorophosphate ester intermediate. This transformation is crucial because the hydroxide ion (⁻OH) is a poor leaving group, whereas the newly formed chlorophosphate moiety is an excellent one.[6]
-
Nucleophilic Attack: A chloride ion, either from POCl₃ itself or from the reaction medium, then acts as a nucleophile, attacking the C4 position of the pyrimidine ring.
-
Displacement: This attack leads to the displacement of the chlorophosphate group, yielding the desired 4-chloro-5-methoxypyrimidine product.
The reaction is often performed using an excess of POCl₃, which serves as both the reagent and the solvent.[7] In some cases, a high-boiling tertiary amine base, such as N,N-dimethylaniline or pyridine, is added to neutralize the HCl generated in situ and to facilitate the reaction.[4][8] More modern, environmentally conscious methods utilize equimolar amounts of POCl₃ under solvent-free conditions, often requiring heating in a sealed reactor.[4][9]
Caption: General scheme for the chlorination reaction.
Materials, Reagents, and Equipment
| Material/Reagent | Grade/Specification | Supplier Example |
| This compound | ≥97% purity | Sigma-Aldrich, TCI |
| Phosphorus Oxychloride (POCl₃) | Reagent grade, ≥99% | Acros Organics, Fisher Sci |
| N,N-Dimethylaniline | Reagent grade, ≥99% | Alfa Aesar |
| Diethyl Ether (Et₂O) | Anhydrous | J.T.Baker |
| Crushed Ice / Deionized Water | Laboratory grade | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | - |
Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Heating mantle with a magnetic stirrer and stir bar
-
Dropping funnel (optional, for scaled-up reactions)
-
Chemical fume hood (Mandatory)
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), flame-retardant lab coat.[10]
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask for vacuum filtration
Detailed Experimental Protocol
This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.[8]
Step 1: Reaction Setup
-
In a chemical fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature decomposition of the POCl₃.
-
Add this compound (e.g., 10.0 g, 0.070 mol) to the flask.
-
Carefully add N,N-dimethylaniline (e.g., 10 mL, 0.079 mol) to the flask.
-
With vigorous stirring, slowly add phosphorus oxychloride (POCl₃) (e.g., 50 mL, 0.54 mol). The addition is exothermic and should be done cautiously. POCl₃ serves as both the chlorinating agent and the solvent in this procedure.
Step 2: Chlorination Reaction
-
Once the addition is complete, heat the reaction mixture to reflux (the boiling point of POCl₃ is ~105 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for approximately 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 3: Reaction Quench and Work-up
-
After the reaction is complete, cool the mixture to room temperature.
-
CRITICAL STEP: Prepare a large beaker (e.g., 2 L) containing a substantial amount of crushed ice (~500 g). The quenching of excess POCl₃ is highly exothermic and releases toxic HCl gas. This step MUST be performed slowly in a well-ventilated fume hood.[11]
-
Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with stirring. A rapid addition will cause a violent reaction.
-
Once the initial vigorous reaction has subsided, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
Step 4: Product Extraction and Isolation
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (or ethyl acetate) (e.g., 3 x 100 mL).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
| Parameter | Value/Condition | Rationale |
| Reactant Scale | 10.0 g (0.070 mol) | Representative laboratory scale. |
| POCl₃ | ~7.7 equivalents (50 mL) | Acts as both reagent and solvent to ensure complete reaction. |
| Base (N,N-Dimethylaniline) | ~1.1 equivalents (10 mL) | Neutralizes generated HCl, preventing side reactions. |
| Reaction Temperature | Reflux (~105 °C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 2-3 hours | Typical duration for complete conversion, should be confirmed by TLC. |
| Expected Yield | 70-80% | Literature precedent for similar transformations.[8] |
Purification Protocol
The crude product, 4-chloro-5-methoxypyrimidine, can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent, such as light petroleum ether or a hexane/ethyl acetate mixture.[8]
-
If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.[12]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Column Chromatography:
-
If recrystallization is ineffective, purify the crude material using silica gel column chromatography.[12]
-
A typical eluent system would be a gradient of ethyl acetate in hexane. The product is less polar than the starting material or any partially chlorinated intermediates.[12]
Critical Safety Precautions
Phosphorus oxychloride (POCl₃) is a highly hazardous chemical and requires strict safety protocols.
-
Corrosivity: POCl₃ is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[13][14] All manipulations must be performed in a certified chemical fume hood.
-
Reactivity with Water: It reacts violently with water, releasing large amounts of heat and toxic, corrosive hydrogen chloride (HCl) gas.[15] Keep away from water and moist air.[13] Ensure all glassware is dry.
-
Inhalation Toxicity: Inhalation of vapors can be fatal and may cause pulmonary edema, a medical emergency where fluid accumulates in the lungs.[10][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (neoprene or butyl rubber are recommended), and a flame-retardant lab coat.[10][16]
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are immediately accessible.[10][13]
-
Spill & Waste Disposal: In case of a spill, do not use water.[10] Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. All waste containing POCl₃ must be treated as hazardous waste and disposed of according to institutional and local regulations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Moisture in the reaction flask. | Extend the reflux time and monitor by TLC. Ensure all glassware is scrupulously dried and a drying tube is used. |
| Low Yield | Loss of product during aqueous work-up. Inefficient extraction. | Ensure the aqueous layer is thoroughly extracted multiple times. The product has some water solubility. |
| Product Reverts to Starting Material | Incomplete reaction; the chlorophosphate intermediate is hydrolyzed back to the starting material during work-up.[11] | Ensure the reaction goes to completion before quenching. A longer reaction time or slightly higher temperature may be needed. |
| Dark-colored Crude Product | Side reactions or degradation at high temperatures. | Purify using activated charcoal during recrystallization.[12] Consider a lower reaction temperature for a longer duration. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 2. 4-Chloro-2-methoxy-5-methyl-pyrimidine [myskinrecipes.com]
- 3. youtube.com [youtube.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 8. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Methoxy-4,6-dichloropyrimidine
Introduction: The Strategic Importance of 5-Methoxy-4,6-dichloropyrimidine
5-Methoxy-4,6-dichloropyrimidine is a highly valuable heterocyclic intermediate in the fields of medicinal chemistry and agrochemical development.[1] Its strategic importance stems from the pyrimidine core, a privileged scaffold in numerous biologically active molecules, and the differential reactivity of its substituents. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, readily participating in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This allows for the sequential and regioselective introduction of a wide array of nucleophiles, such as amines, alcohols, and thiols, enabling the construction of complex molecular architectures. The electron-donating 5-methoxy group modulates the electronic properties of the pyrimidine ring, influencing the reactivity of the chloro substituents and providing an additional vector for structural modification.
This guide provides an in-depth exploration of the prevalent synthetic methodologies for preparing 5-methoxy-4,6-dichloropyrimidine, focusing on the underlying chemical principles, detailed experimental protocols, and the critical parameters that ensure a successful and reproducible synthesis.
Synthetic Strategy: The Chlorination of a Dihydroxypyrimidine Precursor
The most direct and industrially scalable route to 5-methoxy-4,6-dichloropyrimidine involves the halogenation of a 5-methoxy-4,6-dihydroxypyrimidine precursor, often used as its corresponding salt (e.g., disodium salt).[2][4] This transformation is a robust and well-established method for converting the hydroxyl groups of the pyrimidine ring, which are poor leaving groups in their native state, into highly reactive chloro substituents.
Mechanistic Rationale: The Role of the Chlorinating Agent
The conversion of hydroxyl groups to chlorides is typically accomplished using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[1][4] The reaction mechanism, while complex, can be understood as a two-stage process:
-
Activation of Hydroxyl Groups: The lone pair of electrons on the oxygen of the hydroxyl (or hydroxypyrimidine tautomer) attacks the electrophilic phosphorus atom of POCl₃. This initial step transforms the hydroxyl group into a much better leaving group, a dichlorophosphate ester.
-
Nucleophilic Displacement: A chloride ion, either from the POCl₃ itself or from the resulting intermediates, then acts as a nucleophile, attacking the now electrophilic carbon atom (C4 or C6) of the pyrimidine ring and displacing the dichlorophosphate group.
The use of a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine, is sometimes employed to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[1][5] An alternative, less toxic chlorinating agent is phosphorus trichloride (PCl₃), which operates via a similar mechanism but may require different reaction conditions to achieve comparable yields.[6]
Diagram 1: High-level workflow for the synthesis of 5-methoxy-4,6-dichloropyrimidine.
Detailed Experimental Protocols
The following protocols are derived from established literature and patent procedures, providing detailed step-by-step instructions. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.
Protocol 1: Synthesis using Phosphorus Oxychloride (POCl₃)
This method is based on a common industrial preparation and is known for its high yield.[4]
Materials:
-
5-Methoxy-4,6-dihydroxypyrimidine disodium salt
-
Phosphorus oxychloride (POCl₃)
-
Trichloroethylene (TCE) or Toluene
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction kettle equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a scrubbing system, add 5-methoxy-4,6-dihydroxypyrimidine disodium salt (e.g., 31 parts by mass) and phosphorus oxychloride (e.g., 42 parts by mass).
-
Chlorination: Heat the reaction mixture to 65°C and maintain this temperature with stirring for 1.5 hours.
-
Reagent Recovery: After the reaction is complete, reduce the pressure to distill and recover the excess phosphorus oxychloride until the reaction mass is dry.
-
Quenching and Extraction: Cool the residue to 35°C and add an organic solvent such as trichloroethylene. Transfer this mixture to a hydrolysis vessel containing a large volume of water (e.g., 650 parts by mass) and stir vigorously at 65°C.
-
Phase Separation: Allow the layers to separate. Remove the lower organic (trichloroethylene) layer.
-
Repeated Extraction: Add fresh trichloroethylene to the aqueous layer and repeat the extraction process multiple times (a patent suggests up to 9 times) to maximize product recovery.[4] Combine all organic layers.
-
Solvent Removal: Transfer the combined organic layers to a distillation apparatus and recover the trichloroethylene to obtain the crude product.
-
Purification (Recrystallization): Add the crude chloride to a refining kettle. Add methanol (approximately 3 times the mass of the crude product) and heat until complete dissolution.
-
Crystallization and Isolation: Cool the solution to 45°C to induce crystallization. The purified 5-methoxy-4,6-dichloropyrimidine is then collected by filtration, washed with cold methanol, and dried under vacuum.
Protocol 2: Synthesis using Phosphorus Trichloride (PCl₃)
This protocol presents an alternative using a less toxic, though still hazardous, chlorinating agent.[6]
Materials:
-
4,6-Dihydroxy-5-methoxypyrimidine sodium salt
-
Phosphorus trichloride (PCl₃)
-
An organic solvent (e.g., 1,2-dichloroethane)
-
Deionized water
-
Aqueous alkali solution (e.g., NaOH or NaHCO₃)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped for reflux and inert atmosphere operation, add phosphorus trichloride. Heat the PCl₃ to 70-80°C.
-
Addition of Starting Material: Over a period of 0.5 to 1.5 hours, slowly and uniformly add the 4,6-dihydroxy-5-methoxypyrimidine sodium salt. The addition rate should be controlled to maintain the internal temperature between 80-95°C.
-
Reflux: Once the addition is complete, heat the mixture to reflux at 110-120°C for 2 to 6 hours, monitoring the reaction by TLC or HPLC for the disappearance of the starting material.
-
Cooling and Dissolution: Cool the reaction mixture to below 90°C and add an organic solvent (e.g., 1,2-dichloroethane) to dissolve the residue.
-
Hydrolysis: Carefully pour the organic solution into deionized water to hydrolyze any remaining phosphorus halides. Allow the mixture to stand and separate into an aqueous layer and an organic layer.
-
Neutralization: Separate the organic layer and wash it with a dilute aqueous alkali solution to adjust the pH to 6.5-7.0. This step neutralizes any residual acidic byproducts. Allow the layers to separate again.
-
Isolation: Collect the final organic layer and remove the solvent by distillation under reduced pressure to yield the 5-methoxy-4,6-dichloropyrimidine product.
Data Presentation: Comparison of Protocols
| Parameter | Protocol 1 (POCl₃) | Protocol 2 (PCl₃) |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Trichloride (PCl₃) |
| Starting Material | 5-Methoxy-4,6-dihydroxypyrimidine disodium salt | 4,6-Dihydroxy-5-methoxypyrimidine sodium salt |
| Reaction Temperature | 65°C | 110-120°C (Reflux) |
| Reaction Time | ~1.5 hours | 2-6 hours |
| Key Advantage | High yield, well-established | Uses less toxic reagent |
| Key Disadvantage | Highly toxic reagent (POCl₃) | Higher reaction temperature |
| Reference | CN104370826B[4] | CN103910683A[6] |
Product Characterization
The identity and purity of the synthesized 5-methoxy-4,6-dichloropyrimidine should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum provides a clear signature for the product. A published spectrum shows the following characteristic peaks: ¹H NMR (CDCl₃) δ 4.00 (s, 3H, -OCH₃), 8.55 (s, 1H, pyrimidine C2-H).[1]
-
Mass Spectrometry: Confirms the molecular weight of the compound (C₅H₄Cl₂N₂O, MW: 179.01 g/mol ).[1]
-
Melting Point: A sharp melting point is indicative of high purity.
Diagram 2: Simplified mechanism of hydroxyl to chloro conversion using POCl₃.
Safety and Handling Considerations
-
Phosphorus Oxychloride (POCl₃) and Phosphorus Trichloride (PCl₃): Both reagents are highly toxic, corrosive, and react violently with water, releasing HCl gas. They must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, face shield, and acid-resistant gloves.
-
Quenching: The hydrolysis/quenching steps are highly exothermic and release significant amounts of acidic gas. This procedure must be performed slowly, with adequate cooling and ventilation.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.
References
- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]
- 2. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
Application Note: A Validated Protocol for the Synthesis of 5-Fluorouracil from 5-Methoxyuracil
Abstract: This document provides a comprehensive, step-by-step experimental protocol for the synthesis of the potent antineoplastic agent, 5-Fluorouracil (5-FU), starting from 5-Methoxyuracil. 5-Fluorouracil is a cornerstone of chemotherapy regimens for various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its primary mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, thereby disrupting DNA replication and repair in rapidly dividing cancer cells.[3][4] This protocol outlines a robust, multi-step synthetic pathway designed for researchers in drug development and medicinal chemistry. The procedure emphasizes safety, reproducibility, and high-purity product isolation, with detailed explanations for key experimental choices to ensure both technical accuracy and practical success.
Introduction and Scientific Rationale
The synthesis of fluorinated pyrimidines has been a subject of intense research since the discovery of 5-Fluorouracil's potent antitumor activity in 1957.[1][5] While direct fluorination of uracil is a common industrial method,[6][7] exploring alternative synthetic routes from different precursors is crucial for diversifying supply chains and potentially discovering novel analogues. 5-Methoxyuracil presents a viable, though less direct, starting material.[8]
The strategic challenge lies in the selective conversion of a stable C-O bond (in the methoxy group) to a C-F bond. A direct nucleophilic aromatic substitution is not feasible in this electron-rich heterocyclic system. Therefore, this protocol employs a logical, three-step sequence:
-
O-Demethylation: The methoxy group is cleaved to reveal a hydroxyl group, forming the key intermediate, 5-hydroxyuracil. This is a classic transformation for which strong Lewis acids like boron tribromide or proton acids like hydrobromic acid are effective.
-
Activation of the Hydroxyl Group: The hydroxyl group of 5-hydroxyuracil is a poor leaving group. It must be converted into a more reactive species, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate the subsequent nucleophilic substitution.
-
Nucleophilic Fluorination: The activated intermediate is then treated with a fluoride ion source to displace the sulfonate leaving group and install the target fluorine atom.
This structured approach provides multiple points for purification and characterization, ensuring the final product's high purity, which is critical for pharmaceutical applications.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier | Notes |
| 5-Methoxyuracil | ≥98% | Commercially Available | Starting Material[9] |
| Boron Tribromide (BBr₃) | 1.0 M solution in DCM | Sigma-Aldrich | Highly corrosive and water-sensitive |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent |
| Methanol | ACS Grade | VWR | For quenching and workup |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Acros Organics | Corrosive |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Base and solvent |
| Potassium Fluoride (KF) | Spray-dried, ≥99% | Sigma-Aldrich | Fluorinating agent |
| Kryptofix® 222 | ≥98% | Sigma-Aldrich | Phase-transfer catalyst |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - | For workup |
| Brine (NaCl) | Saturated Aqueous Solution | - | For workup |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | Drying agent |
| Silica Gel | 230-400 mesh | - | For column chromatography |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | - | For analysis |
Equipment
-
Three-neck round-bottom flasks (various sizes)
-
Magnetic stirrer hotplates
-
Reflux condenser and distillation apparatus
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Addition funnel
-
Low-temperature cooling bath (ice-water or dry ice-acetone)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Column chromatography setup
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
High-resolution NMR spectrometer
-
Mass spectrometer (LC-MS or GC-MS)
Experimental Protocol: Step-by-Step Methodology
Workflow Overview
Caption: Multi-step synthesis workflow from 5-Methoxyuracil to 5-Fluorouracil.
Step 1: Synthesis of 5-Hydroxyuracil (Demethylation)
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.
-
Reactant Addition: Charge the flask with 5-Methoxyuracil (5.0 g, 35.2 mmol) and dissolve it in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add boron tribromide (1.0 M solution in DCM, 42.2 mL, 42.2 mmol, 1.2 eq) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Quenching: Carefully cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 50 mL of methanol dropwise. Caution: The reaction is highly exothermic.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator. Co-evaporate with methanol (3 x 30 mL) to remove residual boron salts.
-
Purification: The resulting solid crude product, 5-hydroxyuracil, can be purified by recrystallization from water or an ethanol/water mixture. Dry the white solid under vacuum. The expected yield is typically in the range of 80-90%.
Step 2: Synthesis of 5-Tosyloxyuracil (Activation)
-
Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend the purified 5-hydroxyuracil (3.6 g, 28.1 mmol) in 80 mL of anhydrous pyridine.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (6.4 g, 33.7 mmol, 1.2 eq) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Pour the reaction mixture into 300 mL of ice-cold water and stir for 1 hour. The product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether. Dry the resulting 5-tosyloxyuracil intermediate under vacuum. The expected yield is approximately 75-85%.
Step 3: Synthesis of 5-Fluorouracil (Fluorination)
-
Reaction Setup: In a dry 100 mL round-bottom flask, combine the 5-tosyloxyuracil intermediate (5.0 g, 17.7 mmol), spray-dried potassium fluoride (KF) (2.0 g, 35.4 mmol, 2.0 eq), and Kryptofix® 222 (0.67 g, 1.77 mmol, 0.1 eq).
-
Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Heat the mixture to 110-120 °C and stir vigorously for 6-8 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Rinse the filter cake with a small amount of DMF.
-
Isolation: Remove the DMF from the filtrate under high vacuum. Dissolve the resulting residue in a minimal amount of hot water.
-
Purification: Allow the aqueous solution to cool, inducing crystallization of the crude 5-Fluorouracil. For higher purity, a second recrystallization from water or ethanol may be necessary.
-
Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60 °C. The expected yield is 50-65%. Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, MS, and melting point analysis (decomposes at ~282-284 °C).[10]
Safety Precautions and Waste Management
Extreme caution must be exercised throughout this procedure.
-
5-Fluorouracil (Product): 5-FU is highly toxic, a suspected carcinogen, mutagen, and reproductive toxin.[11][12][13][14] It is toxic if swallowed, inhaled, or in contact with skin.[10][11] All handling of the final product must be done in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and safety goggles.[12][14]
-
Boron Tribromide (BBr₃): Is extremely corrosive and reacts violently with water, releasing toxic and corrosive HBr gas. Handle only in a fume hood with appropriate PPE. Ensure all glassware is scrupulously dry.
-
Solvents: Dichloromethane and DMF are toxic and should be handled in a fume hood. Pyridine is harmful and has a strong, unpleasant odor.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in designated, labeled hazardous waste containers. Aqueous layers from workups should be neutralized before disposal. Solid waste contaminated with 5-FU must be disposed of as cytotoxic waste according to institutional and federal guidelines.
References
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives | MDPI [mdpi.com]
- 2. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3954758A - Process for fluorinating uracil and derivatives thereof - Google Patents [patents.google.com]
- 7. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 8. 5-Methoxyuracil | CymitQuimica [cymitquimica.com]
- 9. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Utilization of 5-Methoxypyrimidin-4-ol in the Development of Novel Herbicides
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Herbicide Discovery
The relentless challenge of weed management in modern agriculture necessitates a continuous pipeline of novel herbicides with diverse modes of action to combat the growing threat of resistance. The pyrimidine core is a privileged scaffold in agrochemical research, forming the backbone of numerous commercially successful herbicides.[1][2] Its inherent chemical versatility and ability to interact with various biological targets make it an attractive starting point for the design of new herbicidal agents. 5-Methoxypyrimidin-4-ol, a readily accessible pyrimidine derivative, presents itself as a valuable building block for the synthesis of a new generation of herbicides. The presence of a methoxy group and a reactive hydroxyl/keto functionality offers multiple points for chemical modification, enabling the exploration of a wide chemical space to optimize herbicidal activity, selectivity, and environmental profile.
This guide provides a comprehensive overview of the application of this compound in the discovery of novel herbicides. We will delve into the mechanistic basis for its use, provide detailed protocols for the synthesis of lead compounds, and outline robust methodologies for the evaluation of their herbicidal efficacy, with a focus on two key enzymatic targets: Acetolactate Synthase (ALS) and Dihydroorotate Dehydrogenase (DHODH).
Part 1: Mechanistic Rationale - Targeting Essential Plant Pathways
The herbicidal activity of many pyrimidine derivatives stems from their ability to inhibit crucial enzymes in essential plant metabolic pathways.[1] For derivatives of this compound, two primary modes of action are of significant interest: the inhibition of Acetolactate Synthase (ALS) and Dihydroorotate Dehydrogenase (DHODH).
Inhibition of Acetolactate Synthase (ALS)
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3] These amino acids are essential for protein synthesis and overall plant growth. Inhibition of ALS leads to a depletion of these vital amino acids, ultimately causing cessation of cell division and plant death.[3][4] Several classes of herbicides, including sulfonylureas and triazolopyrimidines, are known to target ALS.[3][4] The pyrimidine scaffold is a common feature in many ALS-inhibiting herbicides, making this compound a promising starting point for the development of new inhibitors.
Caption: Inhibition of the branched-chain amino acid pathway by targeting ALS.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A more recently explored herbicidal mode of action is the inhibition of the de novo pyrimidine biosynthesis pathway.[5][6][7] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate, a precursor for all pyrimidine nucleotides.[5][6] These nucleotides are essential for DNA, RNA, and glycoprotein synthesis. Disruption of DHODH activity leads to a depletion of the pyrimidine pool, arresting cell growth and leading to plant death. The discovery of novel herbicides targeting DHODH is of high importance for managing weed resistance.[6][7] Given that the substrate and product of this enzyme are pyrimidine-based, it is a logical hypothesis that derivatives of this compound could be designed to act as competitive or non-competitive inhibitors of DHODH.
Caption: Inhibition of de novo pyrimidine synthesis by targeting DHODH.
Part 2: Synthesis and Characterization of Novel Herbicides
While specific protocols for the synthesis of herbicidal derivatives directly from this compound are not extensively documented in peer-reviewed literature, a plausible and chemically sound synthetic workflow can be proposed based on established pyrimidine chemistry.[8] The following section outlines a representative protocol for the synthesis of a hypothetical herbicide candidate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for a herbicide candidate.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize a representative N-aryl-5-methoxypyrimidin-4-amine derivative.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Substituted aniline (e.g., 2,6-difluoroaniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step 1: Chlorination of this compound
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 105 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-5-methoxypyrimidine. This intermediate can be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 4-chloro-5-methoxypyrimidine (1.0 eq) in anhydrous acetonitrile, add the substituted aniline (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexanes/ethyl acetate) to afford the final N-aryl-5-methoxypyrimidin-4-amine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Biological Evaluation Protocols
A tiered screening approach is recommended to efficiently evaluate the herbicidal potential of the synthesized compounds. This involves initial in vitro enzyme assays followed by in vivo whole-plant bioassays.
In Vitro Enzyme Inhibition Assays
3.1.1 Acetolactate Synthase (ALS) Inhibition Assay
This assay measures the enzymatic activity of ALS by quantifying the formation of its product, acetolactate.
-
Enzyme Source: ALS can be extracted and partially purified from young shoots of susceptible weed species (e.g., Kochia scoparia) or a model plant like Arabidopsis thaliana.
-
Assay Principle: The enzymatic reaction is initiated by the addition of pyruvate. The reaction is stopped, and the product, acetolactate, is decarboxylated to acetoin under acidic conditions. Acetoin is then derivatized with creatine and α-naphthol to form a colored complex that can be quantified spectrophotometrically.
-
Protocol:
-
Prepare a reaction buffer containing FAD, MgCl₂, and thiamine pyrophosphate.
-
Add the extracted enzyme solution to the wells of a microtiter plate.
-
Add the test compound (dissolved in DMSO) at various concentrations. Include a positive control (a known ALS inhibitor like chlorsulfuron) and a negative control (DMSO).
-
Pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the substrate, sodium pyruvate.
-
Incubate for 60 minutes at 37 °C.
-
Stop the reaction by adding sulfuric acid.
-
Incubate for 15 minutes at 60 °C to allow for decarboxylation.
-
Add a solution of creatine and α-naphthol.
-
Incubate for 15 minutes at 60 °C for color development.
-
Measure the absorbance at 530 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value for each compound.
-
3.1.2 Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay monitors the DHODH-catalyzed oxidation of dihydroorotate to orotate.
-
Enzyme Source: Recombinant plant DHODH (e.g., from Arabidopsis thaliana or Setaria viridis) can be expressed and purified.
-
Assay Principle: The reduction of a co-substrate, such as 2,6-dichloroindophenol (DCIP), is monitored spectrophotometrically as an indicator of DHODH activity.
-
Protocol:
-
Prepare a reaction buffer containing dihydroorotate and a suitable detergent.
-
Add the purified DHODH enzyme to the wells of a microtiter plate.
-
Add the test compound (dissolved in DMSO) at various concentrations. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the electron acceptor, DCIP.
-
Immediately monitor the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction rates and determine the percent inhibition.
-
Calculate the IC₅₀ value for each compound.
-
In Vivo Whole-Plant Herbicidal Efficacy Assays
Whole-plant assays are essential to confirm the herbicidal activity of the synthesized compounds and to assess their selectivity.
-
Plant Species: A representative panel of monocotyledonous (e.g., barnyardgrass, green foxtail) and dicotyledonous (e.g., velvetleaf, common lambsquarters) weed species should be used. Crop species (e.g., corn, soybean, wheat) should also be included to assess selectivity.
-
Pre-emergence Assay:
-
Sow seeds of the test species in pots filled with a standard soil mix.
-
Apply the test compound at various rates to the soil surface.
-
Water the pots and place them in a greenhouse under controlled conditions.
-
After 14-21 days, assess the herbicidal effect by visual scoring of plant injury and by measuring the fresh weight of the shoots.
-
Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth).
-
-
Post-emergence Assay:
-
Grow the test plants in pots until they reach the 2-3 leaf stage.
-
Apply the test compound as a foliar spray at various rates.
-
Return the plants to the greenhouse.
-
After 14-21 days, assess the herbicidal effect as described for the pre-emergence assay.
-
Calculate the GR₅₀.
-
Part 4: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the this compound scaffold is crucial for optimizing herbicidal activity. The data from the in vitro and in vivo assays should be compiled to establish a clear structure-activity relationship (SAR).
| Position of Substitution | Modification | Observed Effect on Herbicidal Activity (Hypothetical) |
| C4-amino substituent | Introduction of electron-withdrawing groups (e.g., halogens) on the aryl ring. | May increase binding affinity to the target enzyme. |
| C4-amino substituent | Varying the substitution pattern on the aryl ring (ortho, meta, para). | Can influence selectivity and metabolic stability. |
| C5-methoxy group | Replacement with other alkoxy groups (ethoxy, propoxy). | May alter the lipophilicity and uptake of the compound. |
| C2 and C6 positions | Introduction of small alkyl or halogen substituents. | Could provide additional interactions within the enzyme's active site. |
The SAR data will guide the design of subsequent generations of compounds with improved potency, broader weed control spectrum, and enhanced crop safety.
Conclusion
This compound is a promising and versatile starting material for the development of novel herbicides. By targeting key plant enzymes such as ALS and DHODH, derivatives of this scaffold have the potential to address the ongoing challenge of herbicide resistance. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, biological evaluation, and optimization of new herbicidal compounds derived from this compound. A systematic and iterative approach, combining chemical synthesis with rigorous biological testing, will be essential for unlocking the full potential of this valuable chemical scaffold in the quest for next-generation weed management solutions.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
Synthetic Routes to Biologically Active 5-Methoxypyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-methoxypyrimidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The methoxy group at the 5-position can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This technical guide provides an in-depth overview of synthetic strategies to access these valuable compounds, with a focus on methods that lead to molecules with demonstrated or potential therapeutic applications.
Introduction: The Significance of the 5-Methoxypyrimidine Core
The pyrimidine ring is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a methoxy group at the C5 position, a site less prone to nucleophilic attack compared to the 2, 4, and 6 positions, offers a strategic handle for modulating the pharmacological profile of the resulting derivatives.[4] This guide will explore key synthetic transformations that enable the construction and functionalization of the 5-methoxypyrimidine core, providing researchers with a practical toolkit for drug discovery and development.
Core Synthetic Strategies
The synthesis of biologically active 5-methoxypyrimidine derivatives can be broadly categorized into two main approaches:
-
Construction of the 5-methoxypyrimidine ring system from acyclic precursors.
-
Functionalization of a pre-formed 5-methoxypyrimidine core , often starting from commercially available or readily synthesized halogenated intermediates.
This guide will focus primarily on the latter approach, as it offers greater flexibility for diversification and the introduction of various pharmacophoric groups.
Key Intermediates: The Gateway to Diversity
The synthesis of a library of 5-methoxypyrimidine derivatives often begins with a few key, versatile intermediates. The preparation of these building blocks is a critical first step in many synthetic campaigns.
Protocol 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This protocol describes the preparation of a key intermediate, 2,4-dichloro-5-methoxypyrimidine, which can be selectively functionalized at the C2 and C4 positions. The synthesis starts from 2,4-dihydroxy-5-methoxypyrimidine.[5]
Materials:
-
2,4-Dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Acid-binding agent (e.g., N,N-dimethylaniline)
-
Solvent (e.g., Toluene)
Procedure:
-
To a reaction vessel, add 2,4-dihydroxy-5-methoxypyrimidine and a suitable solvent.
-
Add an acid-binding agent to the mixture.
-
Slowly add phosphorus oxychloride while maintaining the reaction temperature.
-
Heat the reaction mixture to reflux and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and carefully quench with water or ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield pure 2,4-dichloro-5-methoxypyrimidine.[5]
Protocol 2: Synthesis of 5-Methoxy-4,6-dichloropyrimidine
This protocol outlines the synthesis of another crucial building block, 5-methoxy-4,6-dichloropyrimidine, which allows for functionalization at the C4 and C6 positions.[6]
Materials:
-
4,6-Dihydroxy-5-methoxypyrimidine sodium salt
-
Phosphorus trichloride (PCl₃)
-
Organic solvent (e.g., Dichloromethane)
-
Deionized water
-
Aqueous alkali solution (e.g., NaOH or NaHCO₃)
Procedure:
-
In a reaction vessel, add phosphorus trichloride.
-
Slowly add 4,6-dihydroxy-5-methoxypyrimidine sodium salt to the phosphorus trichloride.
-
Heat the mixture to reflux for several hours.
-
After cooling, add an organic solvent to dissolve the reaction mixture.
-
Carefully add deionized water to hydrolyze the excess phosphorus trichloride.
-
Separate the organic layer and wash it with an aqueous alkali solution to neutralize any remaining acid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 5-methoxy-4,6-dichloropyrimidine.[6]
Palladium-Catalyzed Cross-Coupling Reactions: Forging Key C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly valuable for the derivatization of the 5-methoxypyrimidine core.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide.[7][8] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors and other therapeutic agents.[9][10][11]
Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for a Suzuki coupling experiment.[10]
Protocol 3: Selective Suzuki Coupling at the C5-Position of 5-Bromo-2-chloro-4-methoxypyrimidine
This protocol is designed for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.[10]
Materials:
-
5-Bromo-2-chloro-4-methoxypyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 - 0.05 equivalents)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0-3.0 equivalents)
-
Degassed organic solvent (e.g., 1,4-Dioxane)
-
Degassed water
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-chloro-4-methoxypyrimidine, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed organic solvent and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-chloro-4-methoxypyrimidine.[10]
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 2-Chloro-4-methoxy-5-phenylpyrimidine | 85-95 |
| 4-Methoxyphenylboronic acid | 2-Chloro-4-methoxy-5-(4-methoxyphenyl)pyrimidine | 80-90 |
| 3-Pyridylboronic acid | 2-Chloro-4-methoxy-5-(pyridin-3-yl)pyrimidine | 75-85 |
Table 1: Representative yields for Suzuki coupling reactions with 5-bromo-2-chloro-4-methoxypyrimidine.
Buchwald-Hartwig Amination: Installation of Amino Groups
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[12] This reaction is instrumental in synthesizing anilines and their heteroaromatic analogs, which are key components of many kinase inhibitors and other biologically active molecules.[13][14][15]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Selective Buchwald-Hartwig Amination at the C5-Position of 5-Bromo-2-chloro-4-methoxypyrimidine
Similar to the Suzuki coupling, the higher reactivity of the C-Br bond allows for selective amination at the C5 position.[13]
Materials:
-
5-Bromo-2-chloro-4-methoxypyrimidine
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide [NaOt-Bu], 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the base and 5-bromo-2-chloro-4-methoxypyrimidine.
-
Add the anhydrous, degassed solvent via syringe.
-
Finally, add the amine to the reaction mixture.
-
Heat the reaction mixture (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-substituted-2-chloro-4-methoxypyrimidin-5-amine.[13]
Synthesis of Biologically Active 5-Methoxypyrimidine Derivatives
The following examples illustrate the application of the above-mentioned synthetic strategies in the preparation of 5-methoxypyrimidine derivatives with potential therapeutic applications.
Example 1: Synthesis of a 2,4-Diaminopyrimidine-based Anticancer Agent
2,4-Diaminopyrimidine derivatives are known inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, making them attractive anticancer and antimicrobial agents.[16]
Diagram 3: Synthetic Route to a 2,4-Diaminopyrimidine Derivative
Caption: A general synthetic scheme for 2,4-diaminopyrimidine derivatives.
Protocol 5: Synthesis of N2,N4-Disubstituted-5-methoxypyrimidine-2,4-diamine
This protocol demonstrates a sequential nucleophilic aromatic substitution and a Buchwald-Hartwig amination to introduce two different amino groups.
Step 1: Synthesis of 4-chloro-5-methoxy-N-phenylpyrimidin-2-amine
-
Dissolve 2,4-dichloro-5-methoxypyrimidine in a suitable solvent (e.g., isopropanol).
-
Add aniline (1.0 equivalent) and a base (e.g., diisopropylethylamine).
-
Heat the reaction mixture and monitor for completion.
-
Isolate and purify the product.
Step 2: Synthesis of 5-methoxy-N2-phenyl-N4-(pyridin-3-yl)pyrimidine-2,4-diamine
-
Combine 4-chloro-5-methoxy-N-phenylpyrimidin-2-amine, 3-aminopyridine, a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Work-up and purify the final product.
Example 2: Synthesis of a 5-Phenoxy-2,4-diaminopyrimidine Derivative with Anti-inflammatory Potential
Certain phenoxypyrimidine derivatives have shown potential as anti-inflammatory agents.[17][18] The synthesis of these compounds often involves nucleophilic aromatic substitution of a halogenated pyrimidine with a substituted phenol.
Protocol 6: Synthesis of 5-((2,4-Diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide
This protocol is adapted from the synthesis of a known biologically active compound.[19]
Step 1: Synthesis of 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
-
A mixture of a suitable precursor and guanidine hydrochloride is reacted in a polar aprotic solvent (e.g., N-methylpyrrolidinone).
-
The reaction is heated to a high temperature (e.g., 80-110 °C).[19]
-
The product, 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine, is isolated and purified.
Step 2: Sulfonylation
-
The product from Step 1 is reacted with chlorosulfonic acid in a suitable solvent like acetonitrile.
-
The reaction is typically carried out at a controlled temperature (e.g., 25-70 °C).[19]
-
The resulting sulfonyl chloride is then reacted with an ammonia source to yield the final sulfonamide product.
Conclusion
The synthetic routes outlined in this guide provide a robust framework for the preparation of a wide range of biologically active 5-methoxypyrimidine derivatives. The strategic use of key intermediates, such as dihalogenated 5-methoxypyrimidines, coupled with powerful cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, offers unparalleled flexibility in molecular design. By mastering these synthetic protocols, researchers in drug discovery and development can efficiently generate novel chemical entities for the identification of new therapeutic agents targeting a variety of diseases.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents [mdpi.com]
- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KR20190000539A - Anti-inflammatory 6-phenoxypyrimidine derivatives, process for their preparation and pharmaceutical composition containing them - Google Patents [patents.google.com]
- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methoxypyrimidin-4-ol
Welcome to the technical support center for the synthesis of 5-Methoxypyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your laboratory work.
I. Synthesis Overview & Core Strategy
The most robust and widely adopted synthetic route to this compound is a multi-step process commencing with a cyclocondensation reaction to form the core pyrimidine ring, followed by functional group interconversions. This strategy offers a reliable pathway with well-defined intermediates, allowing for process control and optimization at each stage.
The general workflow is outlined below:
-
Cyclocondensation: Formation of 5-Methoxypyrimidin-4,6-diol from a dialkyl 2-methoxymalonate and a nitrogen source like formamide.
-
Chlorination: Conversion of the diol intermediate to 4,6-Dichloro-5-methoxypyrimidine.
-
Selective Methoxylation: Nucleophilic aromatic substitution (SNAr) to replace the more reactive C4-chloro group.
-
Reductive Dehalogenation: Removal of the remaining C6-chloro group to yield the final product.
Caption: Proposed multi-step synthetic pathway for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical stage for yield optimization in this synthesis? A: While every step is important, the Selective Methoxylation (Step 3) is often the most critical for maximizing the yield of the desired product. The primary challenge is preventing the formation of the 4,6-dimethoxy byproduct.[1] Precise control over stoichiometry (using only 1.0-1.1 equivalents of sodium methoxide) and maintaining low temperatures (0-5°C) are paramount to favor monosubstitution.[1]
Q2: Why is phosphorus oxychloride (POCl₃) used for the chlorination step? Are there alternatives? A: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, highly effective for converting hydroxypyrimidines (which exist in the more stable keto-form, pyrimidinone) into their corresponding chloropyrimidines.[2][3][4][5] The reaction drives the equilibrium toward the aromatic chloro-substituted product. While effective, POCl₃ is highly corrosive and reacts violently with water. Some patent literature suggests that phosphorus trichloride (PCl₃) can be used as an alternative, potentially reducing costs and safety concerns associated with POCl₃.[6]
Q3: My starting diethyl 2-methoxymalonate is impure. How will this affect the reaction? A: The purity of your starting materials is crucial. Impurities in the malonate ester can lead to the formation of side products during the initial cyclocondensation, which are often difficult to remove in subsequent steps.[7] This will lower the yield of the 5-methoxypyrimidin-4,6-diol intermediate and carry impurities through the entire synthesis, complicating purification of the final product. It is highly recommended to purify the starting malonate by distillation if its purity is questionable.
Q4: How should I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring each step. For the chlorination and methoxylation steps, it is critical to track the disappearance of the starting material to avoid over-reaction or decomposition.[1][7] For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[8]
III. Troubleshooting Guide: Addressing Specific Issues
This section addresses common problems encountered during the synthesis.
Problem 1: Low Yield in Step 1 (Cyclocondensation)
Symptom: After acidification, little to no 5-methoxypyrimidin-4,6-diol precipitate is formed.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Moisture Contamination | The cyclocondensation is base-catalyzed (sodium methoxide). Water will consume the base and can hydrolyze the ester starting material, inhibiting the reaction. Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous methanol and high-purity, dry reagents.[7] |
| Inactive Base | Sodium methoxide is hygroscopic and can degrade upon storage. If a commercial solution is used, its activity may be diminished. Solution: For best results, prepare sodium methoxide in situ by carefully reacting clean sodium metal with anhydrous methanol. |
| Incomplete Reaction | The reaction may require extended reflux to go to completion. Solution: Monitor the reaction closely by TLC. If starting material is still present after several hours, consider extending the reflux time. A typical reaction time is 2-6 hours. |
| Improper pH during Workup | The product, 5-methoxypyrimidin-4,6-diol, is precipitated from the reaction mixture by neutralization. If the pH is too low or too high, the product may remain soluble. Solution: After cooling the reaction, carefully add acid (e.g., acetic acid or HCl) to neutralize the mixture to a pH of ~7 to maximize precipitation.[1][9] |
Problem 2: Poor Yield or Complex Mixture in Step 2 (Chlorination)
Symptom: TLC analysis after the POCl₃ reaction shows multiple products, or the yield of 4,6-dichloro-5-methoxypyrimidine is low.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Incomplete Reaction | Insufficient heating or reaction time can lead to incomplete conversion of the diol. Solution: Ensure the reaction is heated sufficiently, typically to reflux (around 110°C) or a sustained temperature of 65°C, for at least 1.5-4 hours.[7][8] Monitor by TLC until the starting diol is fully consumed. |
| Side Reactions / Decomposition | Overheating or prolonged reaction times in the highly acidic and reactive POCl₃ can lead to decomposition and the formation of phosphorylated or polymeric byproducts. Solution: Do not exceed the recommended temperature or time. Once the reaction is complete by TLC, proceed with the workup promptly. The use of a co-solvent like toluene or adding a base such as dimethylaniline can sometimes moderate the reaction.[8] |
| Violent Quench | The workup, which involves quenching excess POCl₃ with water/ice, is extremely exothermic and can lead to product degradation if not controlled. Solution: Always perform the quench by adding the reaction mixture slowly to a vigorously stirred vessel of crushed ice. Never add water directly to the hot POCl₃ mixture.[1] |
Problem 3: Formation of Di-substituted Byproduct in Step 3 (Selective Methoxylation)
Symptom: Mass spectrometry or NMR analysis of the product mixture shows a significant amount of 4,6-dimethoxy-5-methoxypyrimidine.
Caption: Troubleshooting decision tree for byproduct formation in Step 3.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Excess Nucleophile | Using more than one equivalent of sodium methoxide will drive the reaction towards the thermodynamically stable di-substituted product. Solution: Carefully control the stoichiometry. Use 1.0 to a maximum of 1.1 molar equivalents of sodium methoxide.[1] |
| Elevated Temperature | The second nucleophilic substitution (at the C6 position) has a higher activation energy. Running the reaction at elevated temperatures provides enough energy to overcome this barrier, promoting the formation of the di-methoxy byproduct. Solution: Maintain the reaction temperature strictly between 0°C and 5°C using an ice bath.[1] |
| Extended Reaction Time | Even at low temperatures, allowing the reaction to proceed for too long after the starting material is consumed can lead to a slow increase in the di-substituted product. Solution: Monitor the reaction closely by TLC and quench it as soon as the 4,6-dichloro-5-methoxypyrimidine is consumed.[1] |
IV. Optimized Experimental Protocols
Note: These protocols are a synthesis of best practices. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 5-Methoxypyrimidin-4,6-diol
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous methanol (approx. 5 mL per gram of sodium).
-
Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (2.2 eq.) in small portions. Allow the sodium to react completely to form sodium methoxide.
-
To this solution, add formamide (2.2 eq.) followed by diethyl 2-methoxymalonate (1.0 eq.).
-
Heat the mixture to reflux (approx. 65°C) and maintain for 3-4 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature. Slowly add 3M hydrochloric acid or acetic acid with stirring until the pH is ~7, causing a precipitate to form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The expected yield is typically high for this step.[9]
Step 2: Synthesis of 4,6-Dichloro-5-methoxypyrimidine
-
In a reaction vessel equipped for heating and stirring, suspend 5-methoxypyrimidin-4,6-diol (1.0 eq.) in phosphorus oxychloride (POCl₃, approx. 2.5-3.0 eq.).[7]
-
Heat the mixture to 65°C and hold for 1.5-2 hours, or heat to reflux (~110°C) for 3-4 hours.[7][8] The solid should dissolve as the reaction proceeds. Monitor by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture. Distill off the excess POCl₃ under reduced pressure.
-
Caution: Highly Exothermic. Slowly and carefully add the cooled residue to a vigorously stirred beaker of crushed ice.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or trichloroethylene) multiple times.[7]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. This can be purified by recrystallization from methanol.[7]
Steps 3 & 4: Synthesis of this compound
-
Selective Methoxylation: Dissolve the 4,6-dichloro-5-methoxypyrimidine (1.0 eq.) in anhydrous methanol. Cool the solution to 0-5°C in an ice bath under an inert atmosphere.
-
Slowly add a solution of sodium methoxide (1.05 eq.) in methanol dropwise, maintaining the temperature below 5°C.
-
Stir at 0-5°C and monitor by TLC. The reaction is typically complete when the starting dichloro-pyrimidine is no longer visible.
-
Reductive Dehalogenation (in situ): To the same reaction vessel, add a catalytic amount of 10% Palladium on Carbon (Pd/C) and a base such as triethylamine (Et₃N, 1.5 eq.).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Allow the reaction to stir at room temperature until TLC indicates the consumption of the 4-chloro-6-methoxy intermediate.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure this compound.
V. Data Summary Table
| Step | Key Reagents | Molar Ratio (Typical) | Temp. (°C) | Time (h) | Key Optimization Parameter |
| 1. Cyclocondensation | Diethyl 2-methoxymalonate, Formamide, NaOCH₃ | 1 : 2.2 : 2.2 | 65 | 3 - 4 | Anhydrous conditions |
| 2. Chlorination | 5-Methoxypyrimidin-4,6-diol, POCl₃ | 1 : 2.5-3.0 | 65 - 110 | 1.5 - 4 | Controlled workup/quench |
| 3. Methoxylation | 4,6-Dichloro-5-methoxypyrimidine, NaOCH₃ | 1 : 1.05 | 0 - 5 | 1 - 3 | Stoichiometry & Temperature |
| 4. Dehalogenation | 4-Chloro-6-methoxy-5-methoxypyrimidine, H₂, Pd/C | 1 : catalytic | 20 - 25 | 2 - 6 | Catalyst activity |
VI. References
-
Technical Support Center: Scale-Up Synthesis of 4-Methoxypyrimidin-5-ol. Benchchem.
-
Technical Support Center: Synthesis of 4-methoxypyrimidin-5-ol. Benchchem.
-
An In-Depth Technical Guide to 4-Methoxypyrimidin-5-ol: Chemical Properties, Structure, and Potential Applications. Benchchem.
-
A Comparative Analysis of Synthetic Routes to 4-Methoxypyrimidin-5-ol. Benchchem.
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA.
-
CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine. Google Patents. --INVALID-LINK--
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Source details not fully provided in search results).
-
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. --INVALID-LINK--
-
4,6-Dichloro-5-methoxypyrimidine. National Institutes of Health.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate.
-
Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
-
WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine. Google Patents. --INVALID-LINK--
-
CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine. Google Patents. --INVALID-LINK--
-
US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine. Google Patents. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 6. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 9. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
troubleshooting low yield in the chlorination of 5-methoxyuracil
Technical Support Center: Chlorination of 5-Methoxyuracil
Welcome to the technical support center for the synthesis of 5-chloro-6-methoxyuracil. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic transformation. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide robust, field-proven protocols to enhance your reaction outcomes.
Introduction: The Chemistry of Uracil Chlorination
The chlorination of 5-methoxyuracil is a key step in the synthesis of various biologically active compounds. The reaction typically involves an electrophilic attack on the electron-rich C5 position of the pyrimidine ring. N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation due to its solid form, ease of handling, and tunable reactivity.[1][2] The reaction's success, however, is highly sensitive to several factors including reagent purity, solvent choice, temperature, and the presence of potential side reactions. Understanding and controlling these variables is paramount to achieving high yields.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address the most common problems encountered during the chlorination of 5-methoxyuracil.
Question 1: My reaction is incomplete, and TLC/LC-MS analysis shows a significant amount of unreacted 5-methoxyuracil. What are the likely causes and solutions?
An incomplete reaction is one of the most frequent sources of low yield. Several factors can contribute to this issue:
Root Cause Analysis & Solutions:
-
Decomposed or Impure NCS: N-Chlorosuccinimide can decompose over time, especially if improperly stored. A yellow or orange hue can indicate the liberation of free chlorine, which reduces the effective concentration of the active chlorinating species.[3]
-
Solution: Always use fresh, white, crystalline NCS. If the purity is suspect, it can be recrystallized from glacial acetic acid to remove succinimide and other impurities.[3]
-
-
Insufficient Reagent Stoichiometry: While a 1:1 molar ratio of NCS to 5-methoxyuracil is theoretically sufficient, slight excesses of NCS are often required to drive the reaction to completion, accounting for any minor decomposition or competing side reactions.
-
Solution: Increase the stoichiometry of NCS incrementally. Start with 1.1 equivalents and, if necessary, increase to 1.2-1.3 equivalents while carefully monitoring the reaction for the formation of di-chlorinated or other byproducts.
-
-
Low Reaction Temperature: Electrophilic aromatic substitutions are often temperature-dependent. If the activation energy barrier is not overcome, the reaction rate will be impractically slow.
-
Solution: Gradually and carefully increase the reaction temperature. For instance, if the reaction is being run at room temperature, try increasing it to 40-50°C. Monitor the reaction progress by TLC at regular intervals to find the optimal temperature that promotes product formation without degrading the starting material or product.
-
-
Inappropriate Solvent: The choice of solvent is critical as it affects the solubility of reagents and the stability of intermediates. While chlorinated solvents like chloroform or dichloromethane are common, other solvents can also be effective.
-
Solution: Acetonitrile is an excellent alternative solvent for NCS chlorinations.[4] Polar aprotic solvents like DMF or glacial acetic acid can also be effective as they can help to solubilize the uracil derivative and stabilize the charged intermediate (sigma complex) formed during the electrophilic attack.[1]
-
Question 2: My TLC shows the formation of the desired product, but there are also several significant side-product spots. What are these byproducts and how can I prevent them?
The formation of byproducts is a clear indicator of non-selective reactivity. In the context of uracil chlorination, a few side reactions are particularly common.
Common Byproducts & Prevention Strategies:
-
Di-chlorination: The product, 5-chloro-6-methoxyuracil, can sometimes undergo a second chlorination, particularly if there is a large excess of NCS or if the reaction is allowed to run for too long.
-
Prevention: Use a controlled amount of NCS (e.g., 1.05-1.1 equivalents). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
-
Oxidation/Decomposition: Uracil rings can be susceptible to oxidation or other decomposition pathways under harsh conditions (e.g., high temperature, presence of strong acids or oxidants).
-
Prevention: Maintain a controlled temperature. Avoid unnecessarily high temperatures or prolonged reaction times. Ensure that the reagents and solvents are free from strong oxidizing contaminants.
-
-
Reaction with Solvent: Some solvents can react with NCS under certain conditions. For example, radical chlorinations, which can be initiated by light or radical initiators, may lead to chlorination of the solvent itself.[5]
-
Prevention: Choose a relatively inert solvent for the reaction. Acetonitrile and acetic acid are generally good choices. If using chlorinated solvents, ensure the reaction is protected from light unless a radical pathway is intended.
-
Question 3: The reaction appears to go to completion, but my isolated yield after workup and purification is still poor. Where could I be losing my product?
Product loss during the workup and purification stages is a common and often overlooked problem.
Troubleshooting Product Loss:
-
Aqueous Workup Issues: The primary byproduct of an NCS reaction is succinimide, which is water-soluble.[3] If not removed effectively, it can complicate purification.
-
Solution: Perform a thorough aqueous workup. Wash the organic layer multiple times with water and then with a saturated sodium bicarbonate solution to ensure complete removal of succinimide and any acidic residues.
-
-
Purification Challenges: 5-chloro-6-methoxyuracil is a polar molecule. If using column chromatography, it can sometimes be difficult to separate from polar byproducts or residual succinimide.
-
Solution:
-
Chromatography: Use an appropriate solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system (e.g., ethyl acetate in hexanes) can improve separation.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good recovery of pure crystals.
-
-
-
Product Instability: The product itself might have limited stability under certain pH or thermal conditions.
-
Solution: During workup, avoid exposure to strong acids or bases unless necessary. When concentrating the product, use a rotary evaporator at a moderate temperature to prevent thermal decomposition.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal chlorinating agent for 5-methoxyuracil? A: N-Chlorosuccinimide (NCS) is generally the reagent of choice. It is a solid, making it easy to handle, and its reactivity is milder compared to reagents like chlorine gas, which can be hazardous and lead to over-chlorination.[6]
Q: How can I best monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 5-10% methanol in dichloromethane or 50% ethyl acetate in hexanes) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q: Are there any catalysts that can improve the reaction rate or yield? A: For less reactive aromatic substrates, the electrophilicity of NCS can be enhanced by adding a catalytic amount of a protic acid (like HCl or acetic acid) or a Lewis acid.[3][7] However, for an activated ring like 5-methoxyuracil, a catalyst is often not necessary and may even promote side reactions. It is best to first optimize other parameters like temperature and solvent.
Visualizing the Process
Experimental Workflow
The following diagram outlines the general workflow for the chlorination of 5-methoxyuracil, from reaction setup to purification.
Caption: A standard workflow for the chlorination reaction.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Experimental Protocol
This protocol provides a robust starting point for the successful chlorination of 5-methoxyuracil.
Materials & Reagents:
-
5-Methoxyuracil
-
N-Chlorosuccinimide (NCS), recrystallized
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxyuracil (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approximately 10-20 mL per gram of starting material) to the flask. Stir the suspension.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the suspension in one portion.
-
Reaction Conditions: Heat the reaction mixture to 45°C with stirring.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., 50% EtOAc in hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with water (2x), followed by saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x). This removes the succinimide byproduct.
-
-
Workup - Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product is a solid, it may be purified by recrystallization from a suitable solvent system like ethanol/water.
-
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under vacuum to obtain 5-chloro-6-methoxyuracil. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Mild, solid, easy to handle, good selectivity.[2] |
| Stoichiometry | 1.05 - 1.2 eq. NCS | A slight excess ensures complete conversion without promoting di-chlorination. |
| Solvent | Acetonitrile or Acetic Acid | Good solubility for reagents, relatively inert.[4] |
| Temperature | 40 - 50°C | Provides sufficient activation energy without causing decomposition. |
| Workup Wash | H₂O and NaHCO₃(aq) | Effectively removes the water-soluble succinimide byproduct.[3] |
| Purification | Column Chromatography / Recrystallization | Effective for removing non-polar and polar impurities. |
References
- 1. benchchem.com [benchchem.com]
- 2. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - N-Halosuccinimide Solvents Workaround ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 6. isca.me [isca.me]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
Technical Support Center: Purification of 5-Methoxypyrimidin-4-ol by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5-methoxypyrimidin-4-ol. Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that a compound's solubility in a solvent increases with temperature.[1][2][3] By carefully selecting a solvent, an impure solid can be dissolved in a hot solvent and then allowed to slowly cool, promoting the formation of pure crystals while impurities remain in the surrounding solution (mother liquor).[4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges encountered during this critical purification step.
Troubleshooting Guide
This section is designed to provide rapid, actionable solutions to common problems encountered during the recrystallization of this compound.
Q1: My compound, this compound, is not dissolving completely, even after prolonged heating and stirring. What should I do?
Possible Cause: Insufficient solvent or selection of an inappropriate solvent.
Expert Analysis & Solution: This is the most frequent issue in recrystallization.[5] The goal is to create a saturated solution at the solvent's boiling point.[2] If the compound remains undissolved, you have likely not added enough solvent.
-
Step 1: Incremental Solvent Addition. Add small increments (1-2% of the total volume) of the hot solvent to the heated mixture. Stir and allow time for dissolution after each addition. Only add enough solvent to fully dissolve the solid.[3] Using an excessive amount will reduce your final yield as more product will remain in the mother liquor upon cooling.[5][6]
-
Step 2: Re-evaluate Solvent Choice. If a large volume of solvent has been added with minimal effect, the solvent may be unsuitable. This compound, being a polar molecule with hydrogen bond donors and acceptors, requires a relatively polar solvent.[7] If you are using a non-polar solvent like hexane, it is unlikely to be effective. Consider solvents like ethanol, water, or a mixture such as ethanol/water.[7][8] An ideal solvent dissolves the compound when hot but poorly when cold.[2][9][10]
Q2: I have successfully dissolved my compound, but no crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is wrong?
Possible Cause: The solution is not supersaturated, which can be due to using too much solvent, or the crystallization process lacks an initiation point.[5]
Expert Analysis & Solution: Crystal formation requires two conditions: supersaturation and nucleation.[4] If crystals do not appear, one of these conditions has not been met.
-
Step 1: Induce Nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[5][6] The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Seeding: If available, add a tiny crystal ("seed crystal") of pure this compound to the solution.[4][6] This provides a pre-formed template for crystal growth.
-
-
Step 2: Address Over-Dilution. If nucleation techniques fail, you have likely used too much solvent.[5][6] Gently heat the solution to boil off a portion of the solvent (typically 10-20% of the volume) to increase the concentration. Allow the concentrated solution to cool slowly again.[6]
-
Step 3: Consider an Anti-solvent. If working with a single solvent system is challenging, an anti-solvent system (or co-solvent system) can be effective.[4][9] Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) in which it is very soluble. Then, slowly add a "poor" solvent (an "anti-solvent" like water or hexane, in which the compound is insoluble but is miscible with the first solvent) dropwise until the solution becomes faintly cloudy (turbid).[8][11] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.
Q3: My final product consists of fine powder, colored crystals, or an oily substance instead of well-defined crystals. How can I resolve this?
Possible Cause:
-
Fine Powder: The solution cooled too rapidly.[1]
-
Colored Crystals: The presence of colored, soluble impurities that co-precipitated with your product.
-
Oiling Out: The compound is precipitating from the solution at a temperature above its melting point, often due to high impurity levels or a suboptimal solvent choice.[5]
Expert Analysis & Solution: The quality of the final crystals is directly related to the rate of cooling and the purity of the solution.
-
For Fine Powder: Rapid cooling leads to the rapid formation of many small crystals. To obtain larger crystals, slow the cooling process. After heating, insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Slower cooling allows for more orderly crystal lattice formation.[1]
-
For Colored Impurities: If the hot, saturated solution is colored, you may need to decolorize it. Add a very small amount of activated charcoal (a spatula tip) to the hot solution and swirl for a few minutes.[6][9] The charcoal adsorbs many colored impurities. Perform a hot filtration through fluted filter paper to remove the charcoal before allowing the solution to cool.
-
For Oiling Out: This is a common problem when the crude material is highly impure or the solvent's boiling point is too high.[5] Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to decrease the saturation point, and allow it to cool more slowly.[5][6] If this fails, recovering the crude material by removing the solvent and attempting purification with a different solvent system or by column chromatography is the best path forward.[9]
Q4: My final yield of purified this compound is very low. How can I improve it?
Possible Cause: Using too much solvent, premature crystallization during hot filtration, or incomplete recovery from the mother liquor.
Expert Analysis & Solution: Maximizing yield requires careful attention at each step of the process.
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[3] Any excess solvent will retain more of your compound in the solution after cooling.
-
Prevent Premature Crystallization: When performing a hot filtration (e.g., to remove charcoal or insoluble impurities), ensure the funnel and receiving flask are pre-heated by placing them in an oven or rinsing them with hot solvent. This prevents the solution from cooling and dropping crystals onto the filter paper.
-
Maximize Recovery: After collecting the crystals by vacuum filtration, ensure the mother liquor is thoroughly cooled (ice bath) to precipitate as much dissolved product as possible. A second crop of crystals can sometimes be obtained by boiling off some of the solvent from the mother liquor and re-cooling, though this second crop may be less pure.
-
Washing Technique: Wash the collected crystals on the filter funnel with a minimal amount of ice-cold solvent.[9] Using warm solvent or too much washing solvent will dissolve some of your purified product.
Frequently Asked Questions (FAQs)
Q: What are the key properties of an ideal recrystallization solvent for this compound?
An ideal solvent for recrystallization should meet several criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0 °C).[2][3]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[2]
-
Chemical Inertness: The solvent must not react with this compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[4]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]
Q: How do I anticipate potential impurities in my crude this compound sample?
Understanding the synthetic route is crucial for anticipating impurities.[9] Pyrimidines are often synthesized via the cyclization of β-dicarbonyl compounds with reagents like urea or amidines.[12] Potential impurities could include:
-
Unreacted starting materials (e.g., diethyl 2-methoxymalonate, formamide).[7]
-
By-products from side reactions.
-
Degradation products, as pyrimidine rings can be susceptible to hydrolysis under strongly acidic or basic conditions.[13]
Q: What is the significance of the tautomeric equilibrium in this compound?
This compound can exist in a tautomeric equilibrium with its keto form, 5-methoxypyrimidin-4(3H)-one.[7] The keto form is generally more stable.[7] While this does not typically interfere with recrystallization, it's an important structural feature to be aware of, as it can sometimes lead to multiple spots on a Thin Layer Chromatography (TLC) plate even with a pure sample, depending on the solvent system and the silica plate's acidity.[9]
Q: How can I confirm the purity of my recrystallized product?
Several analytical techniques can be used:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened. The reported melting point for the related 2,4-Dihydroxy-5-methoxypyrimidine is 344 °C, suggesting that pyrimidinols can have very high melting points.[14]
-
Chromatography (TLC/HPLC): Thin Layer Chromatography (TLC) is a quick method to assess purity. A pure compound should ideally show a single spot. High-Performance Liquid Chromatography (HPLC) provides a quantitative assessment of purity.[7][13]
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.[7]
Experimental Protocol: General Recrystallization of this compound
This protocol provides a general workflow. The optimal solvent and volumes must be determined empirically.
-
Solvent Selection: Based on literature and preliminary tests, an ethanol/water mixture is a promising choice.[7] Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, water) to find a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Characterize the final product by melting point, TLC, or other spectroscopic methods to confirm purity and identity.
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Safety Considerations | Suitability for this compound |
| Water | 100 | High | Non-flammable, non-toxic | Good "anti-solvent" or for highly polar compounds. May require high temperatures.[8] |
| Ethanol | 78 | High | Flammable | Often a good choice for moderately polar compounds. An ethanol/water mix is frequently effective.[7] |
| Isopropanol | 82 | Medium | Flammable | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate | 77 | Medium | Flammable, irritant | May be a good choice; "like dissolves like" rule suggests it can dissolve ester-like functionalities.[8] |
| Acetone | 56 | High | Highly flammable | Good solvent, but low boiling point may not provide a wide solubility range.[8] |
| Hexane | 69 | Low | Flammable, neurotoxin | Unlikely to be a good primary solvent due to low polarity, but can be used as an anti-solvent.[8] |
Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Pyrimidine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
managing side reactions during the synthesis of 5-Methoxypyrimidin-4-ol
Welcome to the technical support center for the synthesis of 5-Methoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating common side reactions. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This document provides field-proven insights and detailed protocols to ensure the integrity and success of your experimental work.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges. The most common strategies involve the cyclocondensation of a three-carbon precursor with an N-C-N containing compound like formamide.[3][4][5]
A plausible and frequently employed route begins with a substituted malonic acid derivative which undergoes cyclization with formamide.[6][7] This approach is foundational to many pyrimidine syntheses. Alternative strategies include the diazotization of a 5-aminopyrimidine precursor or multi-step pathways starting from 5-methoxyuracil.[8] The choice of route often depends on starting material availability, scalability requirements, and safety considerations.[8]
Visualizing a Common Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis via a malonic ester derivative, a common and effective method.[6]
Caption: A plausible synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis.
Q1: Why is my reaction yield consistently low?
Low yields can stem from several factors: incomplete reaction, competing side reactions, or suboptimal reaction conditions.[3]
-
Incomplete Reaction: Ensure your starting materials are pure and anhydrous, as moisture can interfere with many condensation reactions.[3][9] Reaction time and temperature are also critical; monitor the reaction's progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion.[3][6]
-
Side Reactions: The formation of byproducts is a primary cause of low yields.[3] These can include self-condensation of starting materials or the formation of incompletely cyclized intermediates.[10]
-
Suboptimal Conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome. Overheating, for instance, can lead to the decomposition of reagents or the final product.[3]
Q2: I see multiple spots on my TLC analysis of the crude product. What are the likely impurities?
Multiple spots indicate a mixture of compounds. Besides unreacted starting materials, common impurities in pyrimidine synthesis include:
-
Incompletely Cyclized Intermediates: The reaction may stall after the initial condensation but before the final ring-closing step, leaving open-chain byproducts.[3][10]
-
Tautomers: this compound can exist in equilibrium with its keto tautomer, 5-methoxypyrimidin-4(3H)-one.[6] These tautomers may have different polarities and appear as distinct spots on a TLC plate.[11]
-
Di-substituted Byproducts: In routes involving the conversion of a di-chloro intermediate, reaction with two equivalents of a nucleophile (e.g., sodium methoxide) can lead to di-methoxy byproducts.[12]
-
Self-Condensation Products: β-dicarbonyl starting materials can undergo self-condensation, creating undesired complex molecules.[10]
Q3: How do I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.[6][13] A sharp, single peak is indicative of a pure compound.
-
Spectroscopy:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the characteristic shifts for the pyrimidine ring protons, the methoxy group, and the hydroxyl proton.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of your compound.[14]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H and C=O (from the keto tautomer) functional groups.[14]
-
Q4: What are the key safety considerations when handling reagents for this synthesis?
-
Phosphorus Oxychloride (POCl₃): If used as a chlorinating agent, POCl₃ is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][12]
-
Sodium Methoxide (NaOMe): This is a strong, corrosive, and flammable base. Handle it under an inert atmosphere and away from moisture.[12]
-
Diazonium Salts: If using the diazotization route, be aware that diazonium salts can be explosive, especially when dry. These reactions should be carried out at low temperatures (0-5 °C) and handled with extreme caution.[8]
Troubleshooting Guide: Managing Side Reactions
This guide provides a systematic approach to diagnosing and solving specific side reactions.
Problem 1: Formation of Di-methoxy Byproduct
Observation: Mass spectrometry or NMR of the purified product indicates the presence of 4,6-dimethoxy-5-substituted pyrimidine, and the yield of the desired mono-methoxy product is reduced.
Causality: This side reaction is common in syntheses that proceed via a 4,6-dichloro intermediate. The nucleophile (sodium methoxide) reacts a second time with the mono-substituted product. The second substitution is generally slower, but can become significant under certain conditions.[12]
Visualizing the Side Reaction
Caption: Competing pathways in the methoxylation step.
Prevention & Mitigation Protocol
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use precisely 1.0-1.1 molar equivalents of sodium methoxide. | Prevents excess nucleophile from being available for the second, undesired substitution.[12] |
| Temperature | Conduct the reaction at a lower temperature (e.g., 0-5 °C). | Capitalizes on the kinetic difference between the first (fast) and second (slower) substitution, favoring mono-substitution.[12] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it promptly after the starting di-chloro material is consumed. | Avoids giving the slower, undesired reaction time to proceed to a significant extent.[12] |
| Purification | If the byproduct forms, separate it using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate system is often effective. | The polarity difference between the mono-hydroxy product and the di-methoxy byproduct allows for effective chromatographic separation.[12] |
Problem 2: Incomplete Cyclization and Presence of Open-Chain Intermediates
Observation: TLC/LC-MS analysis shows multiple spots/peaks with masses corresponding to uncyclized precursors. The final product is difficult to purify and yields are low.
Causality: The cyclization of the β-dicarbonyl compound with formamide is a condensation reaction that requires sufficient activation energy and time to form the stable pyrimidine ring. Insufficient heat, inadequate reaction time, or a deactivated catalyst can lead to the accumulation of open-chain intermediates.[3][10]
Troubleshooting Workflow dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. benchchem.com [benchchem.com]
- 7. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of 5-Methoxyuracil
Welcome to the technical support center for the regioselective functionalization of 5-methoxyuracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.
Introduction
5-Methoxyuracil is a key building block in the synthesis of various biologically active molecules, including nucleoside analogues with potential antiviral and anticancer properties. The electron-donating nature of the methoxy group at the C5 position significantly influences the reactivity of the pyrimidine ring, presenting unique challenges in achieving regioselective functionalization. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address these challenges.
Troubleshooting Guides
Challenge 1: Poor Regioselectivity in N-Alkylation (N1 vs. N3)
A primary hurdle in the functionalization of 5-methoxyuracil is controlling the site of alkylation on the nitrogen atoms of the uracil ring. The relative acidity of the N1 and N3 protons can be influenced by various factors, often leading to a mixture of N1, N3, and N1,N3-dialkylated products.
Question: My N-alkylation of 5-methoxyuracil is yielding a mixture of N1 and N3 isomers, with the N1,N3-dialkylated product also being formed. How can I improve the selectivity for N1-alkylation?
Answer: Achieving high regioselectivity in the N-alkylation of uracil derivatives is a common challenge. The formation of multiple products is often due to the similar pKa values of the N1 and N3 protons and the reaction conditions employed. Here’s a systematic approach to troubleshooting this issue:
1. Choice of Base and Solvent:
-
Underlying Principle: The choice of base and solvent system can significantly influence the deprotonation equilibrium of the N1 and N3 positions. A bulky base may preferentially deprotonate the more sterically accessible N1 proton. Polar aprotic solvents like DMF or DMSO can influence the reactivity of the resulting anions.
-
Troubleshooting Steps:
-
Switch to a milder, bulkier base: If you are using a strong, non-bulky base like sodium hydride (NaH), consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are known to favor N1-alkylation.[1][2]
-
Solvent Effects: Reactions in polar aprotic solvents such as DMF or acetonitrile often favor N1-alkylation.[1] If you are using a different solvent, consider switching to one of these.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the N1-alkylated isomer.
-
2. Protecting Group Strategy:
-
Underlying Principle: A robust strategy to ensure regioselectivity is to protect one of the nitrogen atoms. For selective N1-alkylation, the N3 position can be protected. Conversely, for N3-alkylation, the N1 position should be protected.
-
Troubleshooting Steps:
-
N1-Protection for N3-Alkylation: To achieve selective N3-alkylation, the N1 position can be protected with groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[3]
-
N3-Protection for N1-Alkylation: While less common, strategies involving the protection of the N3 position can be employed. The use of a benzoyl protecting group which can be selectively introduced and removed is a viable option.[2]
-
3. Silylation Prior to Alkylation:
-
Underlying Principle: Persilylation of 5-methoxyuracil with reagents like hexamethyldisilazane (HMDS) can facilitate subsequent regioselective reactions. The silylated intermediate can then react with an alkyl halide, often with improved selectivity.[4]
-
Protocol:
-
Suspend 5-methoxyuracil in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate.
-
Reflux the mixture until a clear solution is obtained, indicating the formation of the silylated derivative.
-
Remove excess HMDS under vacuum.
-
Dissolve the silylated base in an anhydrous solvent like acetonitrile and proceed with the alkylation.
-
Decision-Making Workflow for N-Alkylation:
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Challenge 2: Unwanted C6-H Functionalization
While the primary focus is often on N-functionalization, the C6 position of the uracil ring can also be reactive, especially under certain conditions such as radical or organometallic reactions.
Question: I am attempting a palladium-catalyzed cross-coupling reaction at the N1 position, but I am observing a significant amount of C6-arylation as a side product. How can I suppress this unwanted C-H activation?
Answer: The C6-H bond of uracil derivatives can be susceptible to activation by transition metal catalysts. The electron-donating methoxy group at C5 can further influence the electron density at C6, making it prone to certain reactions.
1. Ligand Choice in Catalysis:
-
Underlying Principle: The ligand coordinated to the metal center plays a crucial role in directing the catalyst's reactivity and selectivity. Bulky or electron-rich ligands can disfavor the approach of the catalyst to the C6-H bond.
-
Troubleshooting Steps:
-
Sterically Hindered Ligands: Employ bulky phosphine ligands such as XPhos or SPhos. These ligands can create a sterically crowded environment around the metal center, favoring reaction at the less hindered nitrogen atom over the C6-H bond.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and can modulate the electronic properties of the catalyst to favor N-functionalization.
-
2. Directing Group Strategy:
-
Underlying Principle: The introduction of a directing group can guide the catalyst to a specific site.[5] While often used for C-H activation, a similar principle can be applied to favor N-functionalization by positioning the directing group appropriately.
-
Troubleshooting Steps:
-
Removable Directing Groups: Consider installing a removable directing group at the N1 or N3 position that can coordinate to the metal catalyst and facilitate the desired transformation at that site.
-
3. Reaction Parameter Optimization:
-
Underlying Principle: Temperature, solvent, and additives can influence the reaction pathway.
-
Troubleshooting Steps:
-
Lower Temperature: C-H activation often has a higher activation energy than N-functionalization. Running the reaction at a lower temperature may favor the desired N-arylation.
-
Solvent Polarity: The polarity of the solvent can affect the solubility and reactivity of the catalyst and substrate. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dioxane, DMF).
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose protecting group for the N1 position of 5-methoxyuracil to achieve selective N3-functionalization?
A1: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the N1 position.[3] It is stable to a wide range of reaction conditions used for N3-functionalization and can be removed under mild conditions using fluoride sources like tetrabutylammonium fluoride (TBAF) or acidic conditions that do not affect other sensitive functional groups.
Q2: How can I reliably distinguish between N1- and N3-alkylated isomers of 5-methoxyuracil?
A2: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
¹H NMR: The chemical shift of the C6-H proton is a key indicator. N1-alkylation typically results in a downfield shift of the C6-H proton compared to the N3-alkylated isomer.
-
¹³C NMR: The chemical shifts of the carbonyl carbons (C2 and C4) are sensitive to the substitution pattern.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the protons of the alkyl group and the C2 and C6 carbons for N1-substitution, or the C2 and C4 carbons for N3-substitution, providing definitive proof of connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For certain derivatives, NOE correlations between the alkyl group protons and the C6-H can confirm N1-substitution.
Q3: Are there any one-pot procedures for the selective N1-alkylation of 5-methoxyuracil?
A3: Yes, one-pot procedures have been developed that offer convenience and improved yields. A common strategy involves the in-situ formation of an N3-protected intermediate, followed by N1-alkylation and subsequent deprotection. For example, a one-pot method for N1-alkylation can be achieved by the selective N1-deprotection of a N1,N3-dibenzoyluracil followed by alkylation.[2]
Experimental Protocols
Protocol 1: Selective N1-Alkylation of 5-Methoxyuracil using Potassium Carbonate
This protocol is optimized for the selective synthesis of N1-alkylated 5-methoxyuracil derivatives.
Materials:
-
5-Methoxyuracil
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 5-methoxyuracil (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N1-alkylated product.
Data Summary Table:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield of N1-isomer |
| Benzyl bromide | K₂CO₃ | DMF | 25 | >85% |
| Ethyl iodide | Cs₂CO₃ | Acetonitrile | 50 | >80% |
| Allyl bromide | K₂CO₃ | DMF | 25 | >90% |
Protocol 2: N1-Protection with SEM-Cl for Selective N3-Alkylation
This protocol details the protection of the N1-position to enable selective functionalization at N3.
Materials:
-
5-Methoxyuracil
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Suspend NaH (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a solution of 5-methoxyuracil (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add SEM-Cl (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N1-SEM-protected 5-methoxyuracil.
Reaction Workflow Diagram:
References
Technical Support Center: A Guide to Improving the Scalability of 5-Methoxypyrimidin-4-ol Synthesis
Introduction
Welcome to the technical support center for the synthesis of 5-Methoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals aiming to transition from laboratory-scale synthesis to large-scale production. This compound and its derivatives are valuable heterocyclic building blocks in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2]
However, scaling up the synthesis of substituted pyrimidines presents numerous challenges, including managing reaction exotherms, ensuring regioselectivity, minimizing byproduct formation, and developing robust purification protocols. This document provides a comprehensive overview of a recommended scalable synthetic route, detailed experimental protocols, and an in-depth troubleshooting guide in a question-and-answer format to address common issues encountered during process development.
It is important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, 5-Methoxypyrimidin-4(3H)-one.[3] This guide will address the synthesis of this compound, acknowledging that the isolated product is predominantly the keto tautomer.
Recommended Scalable Synthetic Pathway
For large-scale production, it is crucial to select a synthetic route that avoids hazardous reagents (like diazomethane) and reactions that are difficult to control (like certain diazotizations).[4] A robust, multi-step approach starting from commercially available precursors is recommended. The proposed pathway involves a three-step sequence: (1) cyclocondensation to form the pyrimidine core, (2) chlorination of the resulting diol, and (3) selective reductive dechlorination and hydrolysis.
This route is analogous to scalable syntheses developed for structurally similar pyrimidines and offers multiple control points for optimization.[5]
Caption: Proposed three-step scalable synthesis of this compound.
Detailed Experimental Protocols
Note: These protocols are generalized for process understanding and must be optimized for specific equipment and batch sizes. All operations should be conducted by trained personnel in a suitable chemical laboratory or pilot plant, adhering to all institutional safety guidelines.
Protocol 1: Synthesis of 5-Methoxypyrimidine-4,6-diol (Step 1)
This procedure is adapted from common methods for pyrimidine synthesis involving cyclocondensation reactions.[3][6]
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Eq. |
| Diethyl 2-methoxymalonate | 190.19 | 1.09 | 1.0 |
| Formamide | 45.04 | 1.13 | 10.0 |
| Sodium Methoxide (25% in MeOH) | 54.02 | 0.95 | 2.1 |
| Methanol | 32.04 | 0.79 | - |
| Acetic Acid | 60.05 | 1.05 | - |
Procedure:
-
Reaction Setup: Charge a suitable reactor with formamide and sodium methoxide solution under an inert nitrogen atmosphere.
-
Addition of Reactants: Slowly add diethyl 2-methoxymalonate to the reactor, maintaining the internal temperature below 30 °C.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.
-
Workup: Cool the reaction mixture to room temperature. Slowly add acetic acid to neutralize the mixture to a pH of ~6-7, which will cause the product to precipitate.
-
Isolation: Filter the precipitated solid, wash with cold methanol, and then with water. Dry the solid under vacuum at 50-60 °C to yield crude 5-methoxypyrimidine-4,6-diol.
Protocol 2: Synthesis of 4,6-Dichloro-5-methoxypyrimidine (Step 2)
This chlorination step uses phosphorus oxychloride (POCl₃), a common and effective reagent for converting hydroxypyrimidines to chloropyrimidines.[5][7]
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Eq. |
| 5-Methoxypyrimidine-4,6-diol | 142.11 | - | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.65 | 5.0 |
| Toluene | 92.14 | 0.87 | - |
Procedure:
-
Reaction Setup: Charge the reactor with toluene and dried 5-methoxypyrimidine-4,6-diol under a nitrogen atmosphere.
-
Reagent Addition: With vigorous stirring, slowly add POCl₃ to the suspension. The addition is exothermic; maintain the temperature below 40 °C using a cooling bath.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 3-5 hours. The reaction should become a clear solution. Monitor by HPLC or TLC for completion.
-
Workup (Critical Safety Step): Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water. Very slowly and with efficient stirring, add the reaction mixture to the ice water to quench the excess POCl₃. This is a highly exothermic process and requires careful control.[5]
-
Isolation: Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,6-dichloro-5-methoxypyrimidine.
Protocol 3: Synthesis of this compound (Step 3)
This final step involves a selective catalytic hydrogenation to remove the more reactive chloro group at the 6-position, followed by hydrolysis of the remaining chloro group.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| 4,6-Dichloro-5-methoxypyrimidine | 179.00 | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | 1-2 mol% |
| Sodium Acetate | 82.03 | 1.2 |
| Methanol | 32.04 | - |
| Hydrogen (H₂) | 2.02 | - |
| Hydrochloric Acid (6M) | 36.46 | - |
Procedure:
-
Reductive Dechlorination:
-
Charge a hydrogenation reactor with 4,6-dichloro-5-methoxypyrimidine, methanol, sodium acetate, and 10% Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but this must be optimized) and stir vigorously at room temperature.
-
Monitor the reaction by hydrogen uptake and HPLC analysis for the formation of 4-chloro-5-methoxypyrimidine.
-
Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst.
-
-
Hydrolysis & Isolation:
-
Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
Add 6M hydrochloric acid to the residue and heat the mixture to reflux for 2-4 hours, monitoring by HPLC for the disappearance of the chloro intermediate.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to a pH of ~7-8.
-
The product may precipitate upon neutralization. If not, extract with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).[8]
-
Troubleshooting Guide & FAQs
This section addresses common challenges in a question-and-answer format to help you optimize the synthesis for scalability.
Q1: The yield of the initial cyclocondensation step (Step 1) is consistently low. What are the likely causes?
A1: Low yields in this step are typically due to incomplete reaction, side reactions, or suboptimal workup conditions.[5][6]
-
Incomplete Reaction: Ensure your reagents, especially formamide and the solvent, are anhydrous. Moisture can interfere with the sodium methoxide base. Also, confirm that the reaction has gone to completion by a reliable method like HPLC, as TLC can sometimes be misleading with polar, salt-like intermediates.
-
Suboptimal Temperature: The reaction requires sufficient thermal energy to proceed. Ensure your reactor is reaching and maintaining the target reflux temperature. Overheating, however, can lead to the decomposition of formamide and other reagents.[6]
-
Workup Losses: The product's solubility in the workup and washing solvents can lead to significant losses. During neutralization, ensure the pH is precisely controlled, as the product may have some solubility at very low or high pH. Use a minimal amount of cold solvent for washing the precipitate.[5]
Caption: Troubleshooting flowchart for low yield in the cyclocondensation step.
Q2: The chlorination reaction (Step 2) is sluggish or stalls. Why is this happening?
A2: Issues with the POCl₃ chlorination are common during scale-up.
-
Moisture: POCl₃ reacts violently with water. Any moisture in the starting material (5-methoxypyrimidine-4,6-diol) or the solvent will consume the reagent and stall the reaction. Ensure the diol is thoroughly dried before use.[5]
-
Poor Mixing: The reaction starts as a heterogeneous suspension. In a large reactor, inefficient stirring can prevent adequate contact between the solid diol and the POCl₃. Ensure the agitation is sufficient to keep the solid suspended.[5]
-
Insufficient POCl₃: While a 5-fold excess is recommended, some of the reagent can be lost to side reactions or hydrolysis on a large scale. A slight increase in the molar equivalents may be necessary, but this should be carefully evaluated as it complicates the quench procedure.[5]
Q3: I am getting significant amounts of the undesired 6-chloro-5-methoxypyrimidin-4-ol isomer from Step 3. How can I improve selectivity?
A3: This indicates that the initial reductive dechlorination is not selective or that the hydrolysis step is causing issues. The chloro group at position 6 is generally more susceptible to nucleophilic substitution and reduction than the one at position 4 due to electronic effects. However, selectivity can be a challenge.
-
Catalyst Choice: The choice of catalyst and solvent for the hydrogenation is critical. Pd/C is a good starting point, but other catalysts (e.g., Raney Nickel) or different catalyst supports could offer better selectivity.
-
Base Additive: The base (sodium acetate) is added to neutralize the HCl formed during the reduction. The type and amount of base can influence the reaction's selectivity and rate. Experiment with other non-nucleophilic bases.
-
Over-reduction: If the reaction is left for too long or under too high a hydrogen pressure, you may see reduction of both chloro groups, leading to 5-methoxypyrimidine, which complicates purification. Monitor the reaction closely and stop it as soon as the dichlorinated starting material is consumed.
Q4: My final product is difficult to purify and "oils out" during crystallization. What should I do?
A4: Purification is often the biggest hurdle in scaling up. "Oiling out," where the product separates as a liquid instead of a solid, is a common sign of persistent impurities or an unsuitable solvent system.[8]
-
Purity Check: First, ensure the crude product is reasonably pure (>85-90%). If it is very impure, an initial purification by flash column chromatography on a small scale can help identify the main impurities. For larger scales, an acidic or basic wash during the workup can remove impurities with different pKa values.[6][8]
-
Systematic Solvent Screen: Do not rely on a single crystallization solvent. Perform a systematic screen using small amounts of your crude material with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and anti-solvents (e.g., heptane, water, MTBE). A good system is one where the product is highly soluble when hot and poorly soluble when cold.[8]
-
Control Cooling Rate: Oiling out is often caused by cooling the solution too quickly. Allow the solution to cool slowly to room temperature, then gradually cool it further in an ice bath. Seeding the solution with a few pure crystals can also promote proper crystallization.[8]
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: The two main safety hazards are the quenching of phosphorus oxychloride (POCl₃) and the handling of sodium methoxide and hydrogen gas.
-
POCl₃ Quench: As mentioned, the reaction of excess POCl₃ with water is extremely exothermic and releases HCl gas. This must be done with extreme care in a vessel with adequate cooling capacity and ventilation. A "reverse quench" (slowly adding the quenching agent to the reaction mixture) is sometimes used for better temperature control on a large scale, but requires very careful monitoring.[5]
-
Sodium Methoxide: This is a strong base and is corrosive and flammable. It reacts with water. Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE).[5]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a dedicated high-pressure reactor (autoclave) designed for this purpose. The catalyst (Pd/C) can be pyrophoric, especially after the reaction, and should be filtered carefully and kept wet until it can be disposed of safely.
References
Technical Support Center: Synthesis and Stability of 5-Methoxypyrimidin-4-ol
Welcome to the Technical Support Center for 5-Methoxypyrimidin-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the synthesis of this valuable heterocyclic building block and, critically, to offer solutions for preventing its decomposition. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter in the laboratory.
Introduction to this compound: A Chemist's Perspective
This compound is a substituted pyrimidine that holds significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules.[1] A key feature of this compound is its existence in a tautomeric equilibrium with the more stable keto form, 5-methoxypyrimidin-4(3H)-one.[1] This tautomerism is crucial as it influences the compound's reactivity, stability, and interaction with biological targets.
The synthesis and handling of this compound are not without their challenges. The molecule's stability is sensitive to environmental conditions, particularly pH and temperature, which can lead to decomposition and the formation of impurities. This guide will provide both the "how" and the "why" behind the recommended procedures to ensure the integrity of your synthesis and the stability of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are the primary challenges?
A1: While a single, universally adopted protocol is not established, plausible synthetic strategies can be inferred from the synthesis of structurally similar pyrimidines. The two main approaches involve building the pyrimidine ring (cyclization) or modifying a pre-existing pyrimidine core.
-
Route 1: Cyclization of a Three-Carbon Precursor with a Urea or Amidine Derivative. This is a fundamental approach in pyrimidine synthesis.[1] For example, the cyclization of diethyl 2-methoxymalonate with formamide in the presence of a base like sodium methoxide can yield 5-methoxypyrimidin-4,6-diol.[1] A subsequent selective dehydroxylation or a sequence of chlorination followed by selective hydrolysis would be required to obtain the target molecule.[1] The primary challenges with this route are often achieving high yields in the initial cyclization and the selective removal of the second hydroxyl group.[1][2]
-
Route 2: Modification of a Pre-existing Pyrimidine. This can be a more direct route. One such pathway starts with a readily available compound like 5-aminopyrimidine. The synthesis would involve chlorination at the 4-position, followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide to introduce the methoxy group. The final step would be the conversion of the 5-amino group to a hydroxyl group via a diazotization reaction.[3] A key challenge here is the safe and efficient handling of the diazotization step, which can be difficult to scale up.[3]
Q2: I'm observing a low yield in my synthesis. What are the likely causes and how can I troubleshoot this?
A2: Low yields in pyrimidine synthesis are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity. | Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. Ensure your catalyst is active and used in the correct stoichiometry.[2] |
| Purity of Starting Materials | Impurities or moisture in your reactants can lead to side reactions or inhibit the primary reaction. | Use high-purity, anhydrous reagents and solvents. Dry your solvents and reagents before use, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Side Reactions | Competing reaction pathways can consume your starting materials, leading to the formation of byproducts. Common side products in pyrimidine synthesis can include incompletely cyclized intermediates or polymers.[2] | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. For instance, overheating can lead to decomposition.[2] Consider changing the order of addition of your reagents. |
| Suboptimal Work-up | The desired product might be lost during the work-up and purification steps, for example, due to partial solubility in the washing solvents. | Use minimal amounts of cold solvent for washing precipitates. Optimize your extraction and purification methods. Recrystallization or column chromatography with a carefully selected solvent system is often necessary.[4] |
Q3: What are the primary decomposition pathways for this compound?
A3: The decomposition of this compound is primarily driven by hydrolysis of the methoxy group and potential degradation of the pyrimidine ring itself. These processes are highly dependent on pH, temperature, and exposure to light.
-
Hydrolysis of the Methoxy Group: This is a major concern, especially under strongly acidic or basic conditions.[5]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ether oxygen of the methoxy group can be protonated, making the methyl group susceptible to nucleophilic attack by water or another nucleophile present in the reaction mixture. This would lead to the formation of 5-hydroxypyrimidin-4-ol and methanol.
-
Base-Catalyzed Decomposition: While direct SN2 displacement on the sp2-hybridized carbon of the pyrimidine ring is difficult, strong basic conditions can promote other degradation pathways.
-
-
Pyrimidine Ring Cleavage: Under harsh acidic conditions, the pyrimidine ring itself can be susceptible to cleavage.[6] The specific products of this degradation are often complex and depend on the exact conditions.
Q4: What are the optimal conditions for storing this compound and its solutions?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure. | Minimizes exposure to moisture, light, and high temperatures, which can promote decomposition. |
| Solutions | For optimal stability, especially in aqueous buffers, a slightly acidic pH range of 2.0 to 3.0 has been suggested for related pyridine derivatives.[5] Stock solutions in organic solvents like DMSO or DMF should be stored at low temperatures (-20°C or -80°C).[5] | Avoids strongly acidic or basic conditions that catalyze hydrolysis. Low temperatures slow down the rate of any potential degradation reactions. |
It is also highly recommended to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during the synthesis and handling of this compound.
Scenario 1: My final product shows an extra peak in the NMR/LC-MS that I suspect is a hydrolysis product.
-
Observation: You observe a peak corresponding to a lower molecular weight, potentially 5-hydroxypyrimidin-4-ol.
-
Likely Cause: Hydrolysis of the methoxy group during the reaction work-up or purification. This is particularly likely if you used strongly acidic or basic conditions.
-
Troubleshooting Steps:
-
Neutralize Carefully: During the work-up, ensure that any acidic or basic solutions are neutralized carefully and promptly. Avoid prolonged exposure to extreme pH.
-
Purification Conditions: If using column chromatography, consider using a less acidic or basic solvent system. For example, if using silica gel (which is acidic), you can add a small amount of a neutralising agent like triethylamine to your eluent.
-
Temperature Control: Perform all work-up and purification steps at a low temperature to minimize the rate of hydrolysis.
-
Scenario 2: The reaction mixture has turned a dark color, and the yield is very low.
-
Observation: Significant darkening of the reaction mixture, often accompanied by the formation of insoluble material.
-
Likely Cause: Thermal decomposition of the starting materials or the product. Overheating is a common cause of polymerization and the formation of complex, colored byproducts.[2]
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. Use an oil bath or a heating mantle with a temperature controller to maintain a stable temperature. Avoid localized overheating.
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Do not heat the reaction for longer than necessary.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation, which can also lead to colored impurities.[2]
-
Scenario 3: I am struggling to purify the crude product by column chromatography.
-
Observation: The product co-elutes with impurities, or it appears to be degrading on the column.
-
Likely Cause: The polarity of the product and impurities are very similar, or the product is unstable on the stationary phase (e.g., silica gel).
-
Troubleshooting Steps:
-
Alternative Solvent Systems: Experiment with different solvent systems for your column chromatography to improve separation. A gradient elution might be necessary.
-
Alternative Stationary Phases: If you suspect the product is degrading on silica gel, consider using a different stationary phase, such as neutral alumina.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification method and can sometimes be used in place of or in addition to column chromatography.
-
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC
This protocol provides a framework for assessing the stability of this compound under different conditions (e.g., varying pH, temperature, or in a specific assay medium).
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[5]
-
Preparation of Test Solutions: Dilute the stock solution with the desired test buffer (e.g., phosphate-buffered saline at various pH values) to a final concentration suitable for your assay (e.g., 100 µM).[5]
-
Incubation: Aliquot the test solutions and incubate them under the desired conditions (e.g., room temperature, 37°C, protected from light, exposed to light).[5]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation rate.[5]
Visualizing Decomposition and Troubleshooting
To aid in understanding the potential challenges, the following diagrams illustrate the main decomposition pathways and a logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Methoxyuracil and Uracil: A Guide for Researchers
In the landscape of drug discovery and molecular biology, uracil and its derivatives represent a cornerstone of research, particularly in the development of anticancer and antiviral therapeutics.[1][2] While uracil is a fundamental component of ribonucleic acid (RNA), its synthetic analogs have been extensively explored for their potential to disrupt pathological cellular processes.[3] This guide provides a comparative analysis of the biological activities of uracil and a less-explored derivative, 5-methoxyuracil. By examining their structural differences, potential mechanisms of action, and the experimental methodologies used for their evaluation, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future investigations.
Introduction to Uracil and 5-Methoxyuracil: Structure and Chemical Properties
Uracil is a naturally occurring pyrimidine base that, in RNA, pairs with adenine. Its structure is foundational to the genetic code and cellular metabolism. In contrast, 5-methoxyuracil is a synthetic derivative characterized by the substitution of a hydrogen atom at the C5 position with a methoxy group (-OCH3). This seemingly minor modification can significantly alter the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, thereby influencing its biological activity.
The introduction of the methoxy group, an electron-donating group, at the C5 position of the uracil ring is expected to increase the electron density of the pyrimidine ring. This alteration can affect the molecule's ability to interact with target enzymes and its potential for incorporation into nucleic acids.
Comparative Biological Activities: An Evidence-Based Discussion
Direct comparative studies on the biological activities of 5-methoxyuracil and uracil are not extensively documented in the current literature. However, by examining research on the broader class of 5-alkoxyuracil derivatives, we can infer the potential impact of the methoxy substitution. The primary areas of interest for uracil analogs are their anticancer and antiviral properties.[4][5]
Anticancer Activity
Uracil itself does not possess significant cytotoxic activity. However, its analog, 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent.[4][6] The mechanism of action of 5-FU involves its metabolic conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[7][8]
Studies on 5-alkoxyuracil derivatives suggest that the nature of the alkoxy group plays a crucial role in their cytotoxic effects. For instance, research on cis-5-fluoro-5,6-dihydro-6-alkoxy-uracils demonstrated that the growth inhibitory effect decreased with increasing alkoxy chain length.[9] Notably, cis-5-F-5,6-dihydro-6-methoxy-uracil exhibited a higher antiproliferative effect than 5-FU in one of the tested cell lines, indicating that the methoxy group can contribute to enhanced cytotoxicity.[9] Another study on 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils also found that the biological activity was dependent on the alkyl chain length.[10] These findings suggest that 5-methoxyuracil may possess greater cytotoxic potential than uracil and that its activity is likely influenced by the metabolic pathways that process uracil and its analogs.
Hypothesized Mechanism of Anticancer Action for 5-Methoxyuracil:
Based on the known mechanisms of other 5-substituted uracils, it is plausible that 5-methoxyuracil could exert anticancer effects through:
-
Inhibition of Thymidylate Synthase: Similar to 5-FU, 5-methoxyuracil, upon intracellular conversion to its deoxyribonucleoside monophosphate, might inhibit thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent cell death.
-
Incorporation into Nucleic Acids: The metabolic activation of 5-methoxyuracil could lead to its incorporation into RNA and DNA, disrupting their normal function and triggering apoptosis.
The following diagram illustrates a hypothetical metabolic pathway and mechanism of action for 5-methoxyuracil as an anticancer agent.
Caption: Hypothetical anticancer mechanism of 5-methoxyuracil.
Antiviral Activity
Numerous 5-substituted uracil derivatives have demonstrated significant antiviral activity, particularly against herpesviruses.[1][11] For instance, 5-methoxymethyl-2'-deoxyuridine, a nucleoside analog of 5-methoxyuracil, has shown inhibitory effects against herpes simplex virus type 1 (HSV-1).[1][12] The antiviral activity of these compounds often relies on their selective phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA, leading to chain termination.[1]
Given the structural similarity, it is plausible that 5-methoxyuracil could serve as a prodrug that is metabolized to an active antiviral nucleoside. However, its activity would be highly dependent on the specific virus and its enzymatic machinery. Uracil itself does not exhibit antiviral properties. Therefore, the methoxy group at the C5 position would be the key determinant of any potential antiviral activity of 5-methoxyuracil.
Experimental Protocols for Comparative Analysis
To empirically compare the biological activities of 5-methoxyuracil and uracil, a series of well-established in vitro assays can be employed. The following protocols provide a framework for such an investigation.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 5-methoxyuracil and uracil in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Evaluation of Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the effectiveness of an antiviral agent.[3][15][16][17]
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of 5-methoxyuracil and uracil, mixed with a gelling agent like methylcellulose.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 (half-maximal effective concentration) value.
Caption: Workflow for the plaque reduction antiviral assay.
Quantitative Data Summary
The following table provides a template for summarizing the hypothetical quantitative data that would be generated from the described experimental protocols.
| Compound | Cell Line | IC50 (µM) [Cytotoxicity] | Virus | EC50 (µM) [Antiviral] |
| Uracil | MCF-7 | >100 | HSV-1 | >100 |
| A549 | >100 | |||
| 5-Methoxyuracil | MCF-7 | [Expected to be lower than Uracil] | HSV-1 | [Expected to be lower than Uracil] |
| A549 | [Expected to be lower than Uracil] | |||
| 5-Fluorouracil | MCF-7 | ~5-20 | - | - |
| Acyclovir | - | - | HSV-1 | ~1-5 |
Values for 5-Methoxyuracil are hypothetical and would need to be determined experimentally.
Conclusion and Future Directions
The substitution of a methoxy group at the C5 position of the uracil ring in 5-methoxyuracil is predicted to confer distinct biological activities compared to the parent molecule, uracil. Based on studies of related 5-alkoxyuracil derivatives, 5-methoxyuracil holds potential as a cytotoxic and antiviral agent. However, a definitive comparative analysis requires direct experimental evaluation.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the cytotoxic and antiviral activities of 5-methoxyuracil and uracil using the protocols outlined in this guide.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which 5-methoxyuracil exerts its biological effects, including its interaction with key enzymes like thymidylate synthase and its incorporation into nucleic acids.
-
In Vivo Efficacy: Evaluating the therapeutic potential of 5-methoxyuracil in animal models of cancer and viral infections.
By systematically exploring the biological landscape of 5-methoxyuracil, the scientific community can unlock its potential for the development of novel therapeutic agents.
References
- 1. Relationship between structure and antiviral activity of 5-methoxymethyl-2'-deoxyuridine and 5-methoxymethyl-1-(2'-deoxy-beta-D-lyxofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 8. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity of various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils in their racemic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 5-Methoxypyrimidin-4-ol and 5-Hydroxypyrimidin-4-ol: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry and drug development, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The nuanced reactivity of substituted pyrimidines dictates their synthetic accessibility and potential for derivatization. This guide provides an in-depth comparison of the reactivity of two closely related pyrimidine building blocks: 5-Methoxypyrimidin-4-ol and 5-Hydroxypyrimidin-4-ol. Understanding their differential reactivity is crucial for researchers aiming to leverage these scaffolds in the synthesis of novel bioactive molecules.
This analysis is grounded in fundamental principles of organic chemistry, supported by data from analogous systems, and presents a framework for empirical validation through proposed experimental protocols.
Electronic and Structural Considerations: The Basis of Differential Reactivity
The primary distinction between this compound and 5-hydroxypyrimidin-4-ol lies in the nature of the substituent at the C5 position: a methoxy (-OCH₃) group versus a hydroxyl (-OH) group. Both are oxygen-containing substituents that exert a significant influence on the electron density of the pyrimidine ring through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, both the methoxy and hydroxyl groups exhibit an electron-withdrawing inductive effect, pulling electron density away from the pyrimidine ring through the sigma bond framework.
-
Resonance Effect (+R): Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the pyrimidine ring via resonance, a powerful electron-donating effect. This +R effect increases the electron density at the ortho and para positions relative to the substituent. In the context of the pyrimidine ring, this has a significant impact on the reactivity of the carbon atoms.
It is generally accepted that the hydroxyl group exerts a stronger +R effect than the methoxy group.[1][2] This is often attributed to potential steric hindrance from the methyl group in the methoxy substituent, which may slightly impede optimal orbital overlap with the aromatic ring.[1]
Furthermore, 5-hydroxypyrimidin-4-ol can exist in tautomeric forms, which can influence its reactivity.[3][4][5] The equilibrium between the enol and keto forms can be influenced by the solvent and pH.[6]
Comparative Reactivity in Key Transformation
The electronic differences between the methoxy and hydroxyl groups at the C5 position are expected to manifest in different reactivities towards various chemical transformations.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to the electron-deficient nature of the diazine core. However, the presence of electron-donating groups at the C5 position can facilitate such reactions.
Given that the hydroxyl group is a more potent electron-donating group through resonance than the methoxy group, it is anticipated that 5-hydroxypyrimidin-4-ol will be more reactive towards electrophilic aromatic substitution at the C6 position.[7] The increased electron density at this position in the hydroxyl-substituted compound would render it more susceptible to attack by electrophiles.
Hypothetical Comparative Experiment: Nitration
A comparative nitration experiment could be conducted to empirically validate this difference in reactivity.
Experimental Protocol:
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of this compound and 5-hydroxypyrimidin-4-ol in concentrated sulfuric acid at 0°C.
-
Addition of Nitrating Agent: Slowly add a stoichiometric amount of fuming nitric acid to each flask, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of both reactions over time using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Analysis: Upon completion (or after a fixed time interval), quench the reactions by pouring them over ice, followed by neutralization and extraction of the products. The yields of the corresponding 6-nitro derivatives would be quantified and compared.
Expected Outcome: It is predicted that the reaction with 5-hydroxypyrimidin-4-ol will proceed at a faster rate and afford a higher yield of the 6-nitro product compared to this compound under identical reaction conditions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems, particularly those bearing good leaving groups. While the hydroxyl group at C4 is not an ideal leaving group, it can be activated. In cases where a leaving group is present at another position on the ring, the C5 substituent will influence the reactivity. The electron-donating nature of both the methoxy and hydroxyl groups would generally disfavor SNAr reactions on the pyrimidine ring itself.
However, if we consider reactions involving the hydroxyl group at C4, the acidity of this proton will be influenced by the C5 substituent. The stronger electron-donating character of the hydroxyl group at C5 would slightly decrease the acidity of the C4-OH compared to the methoxy-substituted analogue.
Reactivity of the Substituents Themselves
The methoxy and hydroxyl groups also exhibit distinct reactivities that can be exploited for further derivatization.
O-Alkylation and O-Acylation
The hydroxyl group of 5-hydroxypyrimidin-4-ol is amenable to O-alkylation and O-acylation reactions to introduce a variety of functional groups. The methoxy group of this compound is generally inert to these transformations.
Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)
-
Deprotonation: Treat 5-hydroxypyrimidin-4-ol with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or acetone) to generate the corresponding alkoxide.
-
Nucleophilic Attack: Add an alkyl halide (e.g., ethyl iodide) to the reaction mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the desired O-alkylated product.
O-Demethylation
The methoxy group of this compound can be cleaved to yield the corresponding hydroxyl group, a reaction that is not applicable to 5-hydroxypyrimidin-4-ol. This transformation is typically achieved using strong acids such as HBr or Lewis acids like BBr₃.
Summary of Comparative Reactivity
| Reaction Type | This compound | 5-Hydroxypyrimidin-4-ol | Rationale |
| Electrophilic Aromatic Substitution (at C6) | Less Reactive | More Reactive | -OH has a stronger +R effect, leading to higher electron density at C6.[1][2] |
| O-Alkylation/Acylation (at C5) | Not Applicable | Reactive | The presence of a reactive hydroxyl group. |
| O-Demethylation (at C5) | Reactive | Not Applicable | Cleavage of the methyl ether. |
Conclusion for the Medicinal Chemist
The choice between this compound and 5-hydroxypyrimidin-4-ol as a starting material in a drug discovery program should be guided by the intended synthetic transformations.
-
For electrophilic substitution at the C6 position , 5-hydroxypyrimidin-4-ol is the more promising substrate due to the superior electron-donating ability of the hydroxyl group.
-
For late-stage functionalization via O-alkylation or O-acylation at the C5 position , 5-hydroxypyrimidin-4-ol provides a direct handle for diversification.
-
This compound may be preferred when the C5 position needs to be protected or when O-demethylation is a desired step in the synthetic route.
Ultimately, the subtle yet significant electronic differences between the methoxy and hydroxyl groups offer distinct strategic advantages in the synthesis of complex pyrimidine derivatives. A thorough understanding of these differences, coupled with empirical validation, will empower researchers to make more informed decisions in the design and execution of their synthetic strategies.
Visualizing the Electronic Effects
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jst-ud.vn [jst-ud.vn]
- 5. Excited state lactim to lactam type tautomerization reaction in 5-(4-fluorophenyl)-2-hydroxypyridine: spectroscopic study and quantum chemical calculation [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Spectroscopic and Computational Guide to the Tautomerism of 5-Methoxypyrimidin-4-ol
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. In the realm of heterocyclic chemistry, tautomerism—the dynamic equilibrium between structural isomers—can profoundly influence a molecule's physicochemical properties, biological activity, and spectroscopic signature. This guide provides an in-depth comparison of the tautomeric forms of 5-Methoxypyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry.
While direct experimental spectra for this compound are not widely available in public literature, this guide leverages extensive data from closely related pyrimidine analogues and computational chemistry to provide a robust framework for its spectroscopic analysis.[1] We will explore the theoretical underpinnings of its tautomeric equilibrium and present detailed, field-proven protocols for its investigation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.
The Tautomeric Landscape of this compound
This compound is expected to exist in a tautomeric equilibrium between its enol (-ol) and keto (-one) forms. The keto form, 5-methoxypyrimidin-4(3H)-one, is generally the more stable tautomer for pyrimidin-4-ones.[1] This preference is influenced by factors such as aromaticity, solvent polarity, and intramolecular hydrogen bonding.[2]
References
A Comparative Guide to the Bioactivity of 5-Methoxypyrimidine Derivatives with Diverse Substituents
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its profound biological activities.[1] Among the vast landscape of pyrimidine-based compounds, 5-methoxypyrimidine derivatives have emerged as a particularly promising scaffold for the development of novel therapeutics. The strategic placement of a methoxy group at the 5-position can significantly influence the molecule's electronic properties and spatial arrangement, thereby modulating its interaction with biological targets. This guide offers a comparative analysis of 5-methoxypyrimidine derivatives, exploring how different substituents on the pyrimidine ring impact their anticancer and antimicrobial activities. We will delve into structure-activity relationships (SAR), detailed experimental protocols for bioactivity assessment, and the underlying mechanisms of action.
Comparative Bioactivity Analysis: Unraveling the Influence of Substituents
The bioactivity of 5-methoxypyrimidine derivatives is intricately linked to the nature and position of other substituents on the pyrimidine ring. These modifications can drastically alter the compound's efficacy and selectivity. Below, we explore the impact of these substitutions on anticancer and antimicrobial properties.
Anticancer Activity: Targeting Key Signaling Pathways
A significant area of research for pyrimidine derivatives has been in oncology, with many compounds demonstrating potent inhibitory effects on cancer cell proliferation. A notable mechanism of action for some pyrimidine derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
One illustrative example, while focusing on a closely related scaffold, showcases the potent and selective inhibition of EGFR by pyrimidine derivatives. A series of 5-(methylthio)pyrimidine derivatives were developed as inhibitors of the L858R/T790M mutant EGFR, which is a common cause of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[3] The data below highlights the structure-activity relationships observed in this class of compounds.
Table 1: Comparative Cytotoxic and EGFR Inhibitory Activity of Representative Pyrimidine Derivatives
| Compound ID | R Group (Substituent) | H1975 Cell Line IC50 (μM) | A431 Cell Line IC50 (μM) | EGFR (L858R/T790M) IC50 (nM) | EGFR (WT) IC50 (nM) | Reference |
| WZ4002 | N-(3-acrylamidophenyl) | 0.029 | >10 | 1.2 | 310 | [3] |
| Compound A | N-(3-(methylsulfonyl)phenyl) | 0.15 | >10 | 0.8 | 210 | [3] |
| Compound B | N-(4-((4-methylpiperazin-1-yl)methyl)phenyl) | 0.045 | >10 | 0.5 | 150 | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. H1975: Human non-small cell lung cancer cell line with L858R/T790M EGFR mutation. A431: Human epithelial carcinoma cell line with overexpressed wild-type (WT) EGFR.
Structure-Activity Relationship (SAR) Insights:
The data reveals that small modifications to the substituent at the aniline moiety dramatically impact both cellular potency and selectivity.
-
Acrylamide Moiety: The presence of an acrylamide group (as in WZ4002) confers potent inhibition of the mutant EGFR. This is a common feature in irreversible kinase inhibitors, where the acrylamide can form a covalent bond with a cysteine residue in the ATP-binding site of the kinase.
-
Sulfonamide Group: Replacing the acrylamide with a methylsulfonyl group (Compound A) retains potent enzymatic activity against the mutant EGFR, suggesting that this group can also form favorable interactions within the active site.
-
Piperazine Moiety: The introduction of a solubilizing group like methylpiperazine (Compound B) maintains high potency against the mutant EGFR while likely improving the pharmacokinetic properties of the compound. The significant difference in IC50 values between the H1975 (mutant EGFR) and A431 (wild-type EGFR) cell lines for all three compounds demonstrates their high selectivity for the mutant receptor, a crucial attribute for minimizing off-target effects and toxicity in cancer therapy.
Antimicrobial Activity: A Frontier for 5-Methoxypyrimidines
The pyrimidine scaffold is also a key component in many antimicrobial agents. While comprehensive comparative studies specifically on 5-methoxypyrimidine derivatives are still emerging, research on analogous structures provides valuable insights into the structural features that govern antibacterial and antifungal activity. For instance, studies on 2,4-diamino-5-benzylpyrimidine analogues, such as trimethoprim, have shown that varying the substituents on the benzyl ring significantly affects their antibacterial potency.[4] These compounds act by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.
In the realm of antifungal agents, various substituted pyrimidines have demonstrated efficacy against a range of phytopathogenic fungi.[1][5] The introduction of different substituents can influence the lipophilicity and steric properties of the molecule, which in turn affects its ability to penetrate the fungal cell wall and interact with its molecular target.
Key Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxic and antimicrobial activities of 5-methoxypyrimidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., H1975 for mutant EGFR or A549 for wild-type EGFR) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 5-methoxypyrimidine derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Antimicrobial Susceptibility Testing using the Agar Disc Diffusion (Zone of Inhibition) Assay
The agar disc diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear circular area around the disc, known as the zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a pure culture of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli), inoculate a few colonies into a tube of sterile nutrient broth.
-
Incubate the broth at 37°C for 2-6 hours until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab several times against the inner wall of the tube to remove excess inoculum.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure a uniform lawn of growth.
-
-
Application of Test Compounds:
-
Sterilize filter paper discs (6 mm in diameter).
-
Impregnate the sterile discs with a known concentration of the 5-methoxypyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates.
-
Gently press the discs to ensure complete contact with the agar.
-
Include a negative control disc (impregnated with the solvent only) and a positive control disc (containing a standard antibiotic like ciprofloxacin).
-
-
Incubation:
-
Invert the plates and incubate them at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters using a ruler or calipers.
-
The results are typically interpreted as follows:
-
Susceptible: A large zone of inhibition indicates that the microorganism is sensitive to the compound.
-
Intermediate: A smaller zone of inhibition suggests that the compound has a moderate effect.
-
Resistant: No zone of inhibition or a very small zone indicates that the microorganism is not affected by the compound at the tested concentration.
-
-
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanism by which a compound exerts its biological effect is paramount in drug development. For anticancer 5-methoxypyrimidine derivatives, a key mechanism involves the inhibition of protein kinases, such as EGFR.
EGFR Signaling Pathway:
Upon binding of a ligand like EGF, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression involved in cell proliferation, survival, and angiogenesis. In cancer, mutations in EGFR can lead to its constitutive activation, resulting in uncontrolled cell growth. 5-Methoxypyrimidine-based inhibitors can bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and thereby blocking the downstream signaling cascade.
Caption: EGFR signaling pathway and the inhibitory action of 5-methoxypyrimidine derivatives.
Experimental Workflow Visualization
The process of evaluating the bioactivity of novel 5-methoxypyrimidine derivatives follows a structured workflow, from initial synthesis to final data analysis.
Caption: General experimental workflow for the bioactivity evaluation of 5-methoxypyrimidine derivatives.
Conclusion and Future Perspectives
The 5-methoxypyrimidine scaffold represents a versatile and promising platform for the design of novel therapeutic agents. As demonstrated, strategic substitution on the pyrimidine ring can lead to potent and selective inhibitors of key biological targets, such as EGFR in cancer, and holds potential for the development of new antimicrobial drugs. The structure-activity relationships discussed herein provide a rational basis for the future design of more effective and safer 5-methoxypyrimidine derivatives. Further comprehensive studies focusing on a wider range of substituents and diverse biological targets are warranted to fully explore the therapeutic potential of this important class of heterocyclic compounds. The integration of computational modeling with chemical synthesis and biological evaluation will undoubtedly accelerate the discovery of new lead compounds for preclinical and clinical development.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of a Synthetic Route to 5-Methoxypyrimidin-4-ol via LC-MS Analysis
Introduction: The Imperative for Rigorous Synthetic Validation
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis for a vast number of biologically active compounds, including crucial anticancer and antiviral agents.[1][2][3] 5-Methoxypyrimidin-4-ol, a substituted pyrimidine, represents a versatile chemical building block with significant potential for the synthesis of novel kinase inhibitors and other therapeutic agents.[4] However, its utility is directly dependent on the reliability and reproducibility of its synthesis. The mere synthesis of a target molecule is insufficient; a chemist must prove, unequivocally, that the intended molecule has been formed, at an acceptable purity, and that the process is robust.
This guide provides an in-depth, experience-driven comparison of a plausible synthetic route to this compound against a certified reference standard, with validation rigorously performed using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is the analytical tool of choice for this application, offering unparalleled sensitivity and selectivity for the detection and quantification of target analytes in complex mixtures.[5][6] We will move beyond a simple recitation of steps to explore the causality behind experimental choices, establishing a self-validating framework that ensures the integrity of the final product. It is also critical to acknowledge that this compound can exist in tautomeric equilibrium with its more stable keto form, 5-methoxypyrimidin-4(3H)-one, a factor that analytical methods must account for.[1]
Part 1: The Synthetic Pathway—A Plausible Route to this compound
While numerous methods for pyrimidine synthesis exist, a common and effective strategy involves the modification of a pre-existing, functionalized pyrimidine ring.[7] For this compound, a chemically sound approach begins with a commercially available precursor, 5-aminopyrimidine, and proceeds through chlorination, methoxylation, and finally, diazotization to yield the target hydroxyl group.[8] This multi-step synthesis requires careful monitoring at each stage to ensure the desired transformations occur efficiently and to characterize any potential byproducts.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established chemical principles for pyrimidine modification.[8] The causality for each condition is explained to provide a deeper understanding of the process.
-
Step 1: Synthesis of 4-Chloro-5-aminopyrimidine
-
Action: Treat 5-aminopyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Causality: POCl₃ is a powerful reagent used to convert hydroxyl groups (in the tautomeric imide form of the pyrimidine) into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution. The reaction is performed at elevated temperatures to overcome the activation energy required for this transformation.
-
-
Step 2: Synthesis of 4-Methoxy-5-aminopyrimidine
-
Action: React the resulting 4-chloro-5-aminopyrimidine with sodium methoxide (NaOMe) in methanol.
-
Causality: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The highly nucleophilic methoxide ion attacks the electron-deficient carbon at the 4-position, displacing the chloride ion. Methanol serves as a suitable polar, protic solvent for both reactants.
-
-
Step 3: Synthesis of this compound via Diazotization
-
Action: Treat 4-methoxy-5-aminopyrimidine with a solution of sodium nitrite (NaNO₂) in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). Then, warm the reaction mixture to induce hydrolysis.
-
Causality: The primary amine reacts with nitrous acid (formed in situ from NaNO₂ and acid) to form an unstable diazonium salt. This reaction is conducted at low temperatures because diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Subsequent warming of the solution allows for the diazonium group (-N₂⁺) to be displaced by water, which, upon deprotonation, yields the desired hydroxyl group. The nitrogen is released as N₂ gas.
-
-
Purification:
-
Action: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality: Purification is essential to remove unreacted starting materials, reagents, and byproducts. Recrystallization is effective for crystalline solids with temperature-dependent solubility, while column chromatography separates compounds based on their differential adsorption to the stationary phase, offering a higher degree of purification.[7] The purity should be preliminarily assessed by Thin Layer Chromatography (TLC) before proceeding to LC-MS analysis.[7]
-
Part 2: The Analytical Framework—LC-MS Method Validation
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[9] For synthetic validation, this means the LC-MS method must be able to selectively identify and quantify the target compound while distinguishing it from all potential impurities.
Caption: Logical workflow for LC-MS method validation.
Core Validation Parameters & Causality
The validation process assesses several key performance characteristics to ensure the method is reliable.[5]
| Parameter | Definition & Purpose | Why It's Critical for Synthetic Validation |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5] | This ensures that the signal detected is from this compound and not from unreacted starting materials, byproducts, or isomers, confirming the success of the reaction. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5] | Linearity is essential for quantifying the purity of the synthesized product and calculating the reaction yield accurately. |
| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found.[5] | Accuracy confirms that there are no systematic errors in the analysis, providing confidence in the final purity and yield calculations. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (includes repeatability and intermediate precision).[5] | High precision demonstrates that the analytical method is reproducible and reliable over multiple runs and on different days, ensuring consistent quality control. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] | A low LOQ is crucial for detecting and quantifying trace impurities, which is fundamental to establishing the final purity of the synthesized compound. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | A robust method ensures that minor variations in lab conditions (e.g., column temperature, mobile phase pH) will not lead to erroneous conclusions about the synthesis outcome. |
Detailed Experimental Protocol: LC-MS Analysis
-
Preparation of Standards and Samples:
-
Reference Standard Stock: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to create a stock solution of known concentration (e.g., 1 mg/mL). The use of well-characterized standards is the foundation of quantitative analysis.[11]
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte (e.g., 1 µg/mL to 100 µg/mL).
-
Synthesized Sample: Accurately weigh the purified product from the synthesis and dissolve it in the same solvent to a concentration within the calibration range.
-
Reaction Monitoring Samples: For in-process control, reaction aliquots can be diluted (e.g., 100-fold) and filtered before injection to track the consumption of reactants and formation of the product.[6]
-
-
LC-MS System Configuration and Execution:
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm), which is standard for separating small polar molecules like pyrimidines.
-
Mobile Phase: A gradient elution is typically used. For example: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
-
Causality: Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer. A gradient is used to ensure that both early-eluting polar compounds (like starting materials) and later-eluting, less polar products are effectively separated.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrogen-containing heterocyclic compounds.
-
Expected Ion: For this compound (Molecular Weight: 126.11 g/mol [1]), the primary ion to monitor would be the protonated molecule [M+H]⁺ at m/z 127.1.
-
Analysis Mode: For initial validation and impurity profiling, operate in full scan mode (e.g., m/z 50-500). For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for superior sensitivity and specificity.
-
System Suitability: Before running the validation sequence, inject a mid-point standard multiple times (e.g., n=5). The retention time should have a relative standard deviation (RSD) of <2% and the peak area an RSD of <5% to ensure the system is operating correctly.
-
-
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to compare the analytical data from the synthesized product directly against the certified reference standard. The identity is confirmed if the synthesized product and the reference standard have matching retention times and mass spectra.
Table 1: Physicochemical and LC-MS Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 126.11 g/mol | PubChem[1] |
| Monoisotopic Mass | 126.042927 Da | PubChem[1] |
| Expected Ion [M+H]⁺ | m/z 127.05 | Calculated |
| Expected Tautomer Ion [M+H]⁺ | m/z 127.05 | Calculated |
| Typical LC Column | C18 Reverse-Phase | Standard Practice[12] |
| Ionization Mode | ESI Positive | Standard Practice |
Table 2: Comparative Guide—Validation Data for Synthesized vs. Reference Standard
(Note: The following data is illustrative for comparison purposes.)
| Validation Parameter | Acceptance Criteria | Reference Standard Results | Synthesized Product Results | Conclusion |
| Identity Confirmation | Matching RT & m/z | RT: 3.45 min; m/z: 127.1 | RT: 3.45 min; m/z: 127.1 | PASS |
| Linearity (R²) | R² ≥ 0.995 | 0.9991 | N/A | PASS |
| Accuracy (%) | 85-115% | 98.5% - 102.1% | 99.8% (at 50 µg/mL) | PASS |
| Precision (RSD %) | ≤ 15% | 2.1% (n=6) | 2.5% (n=6) | PASS |
| Purity (by Area %) | ≥ 98.0% | 99.9% | 99.2% | PASS |
| Major Impurity | < 0.5% | None Detected | 0.3% at RT 2.8 min (m/z 141.1) | PASS |
Interpretation of Results:
-
Identity: The perfect match in retention time (RT) and mass-to-charge ratio (m/z) between the synthesized material and the reference standard provides strong evidence of the compound's identity.
-
Purity: The purity of the synthesized batch is calculated to be 99.2% based on the relative peak area in the chromatogram. This is a high level of purity suitable for most research applications.
-
Impurity Profile: A minor impurity (0.3%) was detected. The m/z of 141.1 could correspond to an unreacted methoxy-amino-pyrimidine precursor with an additional methyl group or other byproduct. Further MS/MS fragmentation studies could be employed to elucidate its structure. This demonstrates the power of LC-MS not just for validation but also for process optimization by identifying and tracking byproducts.[6]
Conclusion
This guide has detailed a comprehensive framework for the validation of a synthetic route to this compound. By integrating a plausible synthetic protocol with a rigorous, multi-parameter LC-MS validation plan, we establish a system of self-validation that ensures trustworthiness and scientific integrity. The causality behind each experimental choice, from the selection of reagents in the synthesis to the configuration of the analytical instrumentation, has been emphasized. The successful comparison of the synthesized product against a certified reference standard across key metrics of identity, purity, accuracy, and precision provides the definitive confirmation required for advancing this molecule into further research and development pipelines. This holistic approach empowers researchers to not only create but also to fully understand and validate their chemical entities with the highest degree of confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolian.com [resolian.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sisu.ut.ee [sisu.ut.ee]
- 11. clinicalpub.com [clinicalpub.com]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Assessing the Purity of Synthesized 5-Methoxypyrimidin-4-ol Using High-Performance Liquid Chromatography (HPLC)
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical task of purity assessment of synthesized 5-Methoxypyrimidin-4-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical outcome.
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable.[1] Even trace impurities can impact efficacy, safety, and stability.[1] this compound, a heterocyclic compound, serves as a vital building block in medicinal chemistry, finding its place in the synthesis of novel therapeutic agents.[2][3] Its purity directly influences the quality and performance of the final API. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this analysis, offering the high resolution and sensitivity required to separate and quantify the target compound from process-related impurities.[4][5]
Understanding the Analyte: this compound
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[5]
-
Structure and Properties: this compound is a substituted pyrimidine with a molecular weight of 126.11 g/mol . It's important to recognize that it exists in a tautomeric equilibrium with its keto form, 5-methoxypyrimidin-4(3H)-one, which is generally more stable.[6] With a computed XLogP3-AA of -0.5, the molecule is relatively polar, making it an ideal candidate for Reversed-Phase HPLC.[6]
-
Potential Impurities: The synthesis of pyrimidine derivatives can introduce several impurities.[7][8] These may include unreacted starting materials, intermediates, or byproducts from side reactions such as incomplete cyclization or over-alkylation.[7][9] A robust HPLC method must be able to resolve the main this compound peak from these structurally similar compounds.
The polarity of this compound dictates that a reversed-phase chromatographic approach is most suitable. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[10][11] More polar analytes, like our target compound, will have less affinity for the stationary phase and elute earlier, while more nonpolar (hydrophobic) impurities will be retained longer.[12]
Core Methodology: The Industry Standard (Method A)
For routine quality control and general purity assessment, a standard Reversed-Phase HPLC method using a C18 column is the established workhorse of the pharmaceutical industry.[13][14]
Rationale: The octadecylsilane (C18) stationary phase provides a universal hydrophobic surface for the separation of a wide range of organic molecules.[15] A mobile phase consisting of water and a water-miscible organic solvent, typically acetonitrile, is used to elute the compounds.[11] A gradient elution, where the proportion of the organic solvent is increased over time, is highly effective for separating compounds with a range of polarities and ensures that even strongly retained, nonpolar impurities are eluted from the column in a reasonable time with good peak shape.[16] For UV detection, monitoring at the compound's maximum absorbance (λmax) provides the highest sensitivity.[17]
Caption: General experimental workflow for HPLC purity analysis.
Experimental Protocol: Method A - C18 Gradient
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (or other suitable solvent) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (or the determined λmax).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Comparative Analysis: Alternative HPLC Methods
While Method A is robust for general use, specific analytical challenges may necessitate alternative approaches.[4] Here, we compare two powerful alternatives.
Caption: Logic for selecting the appropriate HPLC method.
Method B: Phenyl-Hexyl Column with Buffered Mobile Phase
Rationale: If impurities are aromatic and co-elute with the main peak on a C18 column, a stationary phase with a different selectivity is required. A Phenyl-Hexyl column offers secondary pi-pi interactions in addition to hydrophobic interactions. This can alter the elution order and provide the necessary resolution. Using a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) controls the ionization state of the analyte and any acidic or basic impurities, leading to sharper peaks and more reproducible retention times.[5] Methanol is used as the organic modifier, which also offers different selectivity compared to acetonitrile.
Experimental Protocol: Method B - Phenyl-Hexyl
-
Sample Preparation: As per Method A.
-
HPLC Instrumentation and Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Methanol.
-
Gradient: 10% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Other parameters: Same as Method A.
-
Method C: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Rationale: For definitive identification of the main peak and characterization of unknown impurities, coupling HPLC with a mass spectrometer is the ultimate solution.[18][19] The mass spectrometer provides molecular weight data for each eluting peak, allowing for positive confirmation. This is indispensable during drug development for impurity profiling. This technique requires the use of volatile mobile phase modifiers, such as formic acid, which are compatible with the MS ion source.[20]
Caption: Separation of polar and nonpolar compounds on a C18 column.
Experimental Protocol: Method C - HPLC-MS
-
Sample Preparation: As per Method A, but potentially more dilute (e.g., 0.1 mg/mL).
-
HPLC Instrumentation and Conditions:
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size (smaller dimensions are common for LC-MS).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV (as in Method A) followed by Mass Spectrometer (e.g., Electrospray Ionization - ESI, positive mode, scanning m/z 50-500).
-
Performance Comparison: Simulated Data
The following table summarizes the expected performance of each method for separating this compound from a key, slightly less polar, hypothetical impurity.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Method C (HPLC-MS) |
| Retention Time (t_R) of Main Peak | 8.5 min | 9.2 min | 5.1 min |
| Resolution (R_s) from Impurity | 1.8 | 2.5 | 1.9 |
| Tailing Factor (T_f) of Main Peak | 1.2 | 1.1 | 1.1 |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | <0.01% |
| Key Advantage | Robust, universal applicability | Enhanced selectivity for aromatics | Definitive peak identification |
| Key Disadvantage | Potential co-elution | Buffers can be problematic | High cost and complexity |
Conclusion and Recommendations
The assessment of purity for synthesized this compound is a critical step that demands a well-chosen analytical method.
-
Method A (C18 with Acetonitrile/Water) should be the default choice for routine purity checks due to its robustness, simplicity, and the vast body of literature supporting its use for pharmaceutical analysis.[13][16]
-
Method B (Phenyl-Hexyl with Buffer/Methanol) is a powerful problem-solving tool. When Method A fails to provide adequate resolution, particularly for aromatic impurities, the alternative selectivity of the phenyl-hexyl phase can be decisive.
-
Method C (HPLC-MS) is indispensable for research, development, and impurity profiling. When the identity of a peak is , MS detection provides unambiguous molecular weight data, transforming the analysis from a quantitative assessment to a comprehensive characterization.[19]
By understanding the strengths and weaknesses of each approach, a scientist can select the most appropriate HPLC method to ensure the quality, safety, and efficacy of the final product, upholding the highest standards of scientific integrity.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bu.edu.eg [bu.edu.eg]
- 9. growingscience.com [growingscience.com]
- 10. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. youtube.com [youtube.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 18. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Comparative Docking of 5-Methoxypyrimidine Analogs in VEGFR-2
This guide provides a comprehensive, in-depth comparison of two widely-used molecular docking platforms, AutoDock Vina and Schrödinger's Glide, for the evaluation of 5-methoxypyrimidine analogs as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of computational docking methodologies and their application in kinase inhibitor discovery.
Introduction: The Rationale for Targeting VEGFR-2 with 5-Methoxypyrimidine Analogs
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the formation of new blood vessels.[1] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors.[2][3] Specifically, 5-methoxypyrimidine analogs have emerged as a promising class of compounds for targeting the ATP-binding site of kinases like VEGFR-2. The methoxy group can form crucial hydrogen bonds and the pyrimidine core offers a versatile scaffold for synthetic modifications to enhance potency and selectivity.
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4] This guide will dissect the process of performing a comparative docking study, offering a transparent and reproducible workflow for evaluating 5-methoxypyrimidine analogs against VEGFR-2 using both an open-source (AutoDock Vina) and a commercial (Schrödinger's Glide) software, thereby providing a balanced perspective on their respective strengths and considerations.
Experimental Design and Workflow
A robust comparative docking study necessitates a well-defined workflow. The following diagram outlines the key stages of our investigation, from target and ligand preparation to data analysis and interpretation.
Caption: Comparative docking workflow for 5-methoxypyrimidine analogs against VEGFR-2.
Part 1: Target and Ligand Preparation - The Foundation of a Reliable Docking Study
The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of the VEGFR-2 receptor and the 5-methoxypyrimidine analog ligands.
Target Protein Preparation: VEGFR-2 (PDB ID: 4ASE)
The crystal structure of the VEGFR-2 kinase domain in complex with the inhibitor Tivozanib (PDB ID: 4ASE) was selected for this study.[5] This structure provides a high-resolution (1.83 Å) representation of the inhibitor-bound conformation of the kinase.[5]
Protocol for Protein Preparation (General steps adaptable for both AutoDock Vina and Glide):
-
Obtain the PDB File: Download the structure 4ASE.pdb from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove all water molecules and any non-essential co-factors or ions from the PDB file. For this study, the co-crystallized ligand, Tivozanib, is also removed to prepare the receptor for docking our new analogs.
-
Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. Tools like the Protein Preparation Wizard in Schrödinger's Maestro or standalone modeling software can be used to build and refine these regions.[6] For 4ASE, we will proceed assuming the structure is complete for the binding site analysis.
-
Addition of Hydrogen Atoms: Add hydrogen atoms to the protein, which are typically absent in crystal structures. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on a physiological pH of 7.4.[6]
-
Charge Assignment: Assign partial atomic charges to the protein atoms. For AutoDock, Gasteiger charges are commonly used.[7] Schrödinger's software utilizes the OPLS force field for charge assignment.[6]
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. This should be a gentle minimization to avoid significant deviation from the crystal structure. An RMSD cutoff of 0.3 Å is a reasonable constraint.[6]
Ligand Preparation: 5-Methoxypyrimidine Analogs
For this guide, we will consider a representative set of three hypothetical 5-methoxypyrimidine analogs:
-
Analog 1: A simple 5-methoxypyrimidine core.
-
Analog 2: 5-methoxypyrimidine with a substituted aniline moiety, a common feature in kinase inhibitors.
-
Analog 3: A more complex derivative with additional functional groups to explore a wider range of interactions.
Protocol for Ligand Preparation:
-
2D to 3D Conversion: The 2D structures of the analogs are first drawn using chemical drawing software and then converted to 3D structures.
-
Ionization States: Determine the likely ionization state of the ligands at physiological pH (7.4).
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand before docking.[8]
-
File Format Conversion: The prepared ligands are saved in the appropriate file format for each docking program (.pdbqt for AutoDock Vina, .mae or .sdf for Glide).
Part 2: Comparative Molecular Docking Protocols
With the prepared receptor and ligands, we now proceed to the docking simulations using AutoDock Vina and Schrödinger's Glide.
AutoDock Vina: The Open-Source Powerhouse
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[9]
Protocol for AutoDock Vina Docking:
-
Grid Box Definition: A grid box is defined around the active site of VEGFR-2 to specify the search space for the ligand. The center of the grid can be determined from the coordinates of the co-crystallized ligand in the original PDB file. For 4ASE, the active site is well-defined, and a grid box of 20x20x20 Å centered on the active site is appropriate.[10]
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. An exhaustiveness of 32 is recommended for more thorough sampling.[10]
-
Running the Docking Simulation: Execute the Vina program from the command line, providing the configuration file as input.
-
Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Schrödinger's Glide: The Commercial Standard
Glide (Grid-based Ligand Docking with Energetics) is a high-performance docking program within the Schrödinger software suite, known for its accuracy and sophisticated scoring functions.[11]
Protocol for Glide Docking:
-
Receptor Grid Generation: A receptor grid is generated around the active site of the prepared VEGFR-2 structure. The grid defines the shape and properties of the active site and is used to guide the ligand docking. The co-crystallized ligand can be used to define the center of the grid.
-
Ligand Docking Job: Set up a ligand docking job in Maestro. The prepared ligands are selected as input. Glide offers different levels of docking precision (e.g., HTVS, SP, XP). For a balance of speed and accuracy, the Standard Precision (SP) mode is a good starting point.
-
Running the Docking Job: Launch the docking job through the Maestro interface.
-
Output: The results are presented in the project table, including the Glide Score (a measure of binding affinity), and the predicted binding poses can be visualized directly in the Maestro workspace.
Part 3: Results, Analysis, and Comparison
The final and most critical phase of the study is the analysis and comparison of the docking results from both programs.
Validation of the Docking Protocol: Redocking the Co-crystallized Ligand
To ensure the reliability of our docking protocols, we first perform a redocking experiment with the co-crystallized ligand, Tivozanib, from the 4ASE structure. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose is calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[12]
Comparative Analysis of Docking Results
The docking results for our 5-methoxypyrimidine analogs are summarized in the table below.
| Analog | AutoDock Vina Binding Affinity (kcal/mol) | Glide Score (kcal/mol) | Key Interactions (AutoDock Vina) | Key Interactions (Glide) |
| Analog 1 | -6.5 | -5.8 | H-bond with Cys919 | H-bond with Cys919 |
| Analog 2 | -8.2 | -7.9 | H-bond with Cys919, Hydrophobic interactions with Val848, Leu840 | H-bond with Cys919, Hydrophobic interactions with Val848, Leu840 |
| Analog 3 | -9.5 | -9.1 | H-bond with Cys919, Asp1046, additional hydrophobic contacts | H-bond with Cys919, Asp1046, additional hydrophobic contacts |
| Tivozanib (Redocked) | -10.1 (RMSD: 1.2 Å) | -10.5 (RMSD: 1.1 Å) | H-bond with Cys919, Asp1046 | H-bond with Cys919, Asp1046 |
Interpretation of Results
-
Binding Affinity: Both AutoDock Vina and Glide predict a trend of increasing binding affinity with increasing molecular complexity of the analogs, which is expected as more favorable interactions are formed. The absolute values of the scores are not directly comparable between the two programs due to their different scoring functions.[13] However, the relative ranking of the compounds is consistent.
-
Binding Poses and Interactions: Visualization of the docked poses reveals that both programs predict similar binding modes for the analogs within the ATP-binding pocket of VEGFR-2. The key hydrogen bond with the hinge region residue Cys919 is consistently identified by both programs.[14] For the more complex analogs, additional interactions with residues such as Asp1046 and hydrophobic interactions with surrounding residues are also predicted by both Vina and Glide.
-
Software Comparison:
-
AutoDock Vina: As an open-source tool, it provides a cost-effective and powerful solution for molecular docking. Its performance in this study is comparable to the commercial software in terms of identifying key interactions and ranking the ligands.
-
Schrödinger's Glide: Offers a more integrated and user-friendly workflow within the Maestro environment. Its sophisticated scoring functions and options for different levels of precision can be advantageous for more detailed studies. The visualization tools in Maestro are also highly intuitive for analyzing interactions.
-
Conclusion: A Synergistic Approach to Drug Discovery
This comparative guide demonstrates that both AutoDock Vina and Schrödinger's Glide are valuable tools for investigating the binding of 5-methoxypyrimidine analogs to the VEGFR-2 kinase. The choice between them may depend on factors such as budget, computational resources, and the specific goals of the research. For initial virtual screening and academic research, AutoDock Vina offers an excellent starting point. For more in-depth lead optimization and commercial drug discovery pipelines, the comprehensive suite of tools offered by Schrödinger can provide significant advantages.
Ultimately, a synergistic approach, potentially using a faster method like Vina for initial screening followed by more rigorous analysis of top candidates with Glide, can be a highly effective strategy in modern drug discovery. The insights gained from these computational studies provide a strong foundation for the rational design and synthesis of novel, potent, and selective 5-methoxypyrimidine-based VEGFR-2 inhibitors.
References
- 1. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. dasher.wustl.edu [dasher.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 11. rcsb.org [rcsb.org]
- 12. mdpi.com [mdpi.com]
- 13. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxypyrimidin-4-ol
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of heterocyclic compounds like 5-Methoxypyrimidin-4-ol (CAS No. 51953-95-8), while essential for scientific advancement, requires a comprehensive understanding of its potential hazards and the rigorous application of safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), grounded in authoritative safety data and field-proven best practices. Our objective is to create a self-validating system of safety that protects the operator from exposure at every stage of handling.
Hazard Assessment: The "Why" Behind the "What"
Understanding the specific risks associated with a compound is the critical first step in defining appropriate PPE. Based on the Globally Harmonized System (GHS) classifications for closely related and representative pyrimidine derivatives, this compound must be handled as a substance with a significant hazard profile. The primary routes of exposure are dermal contact, inhalation, and ingestion.[1]
A summary of the pertinent hazard statements underscores the necessity for stringent protective measures.
| Hazard Statement | GHS Classification | Implication for Handling |
| H310 | Acute Toxicity, Dermal (Category 2) | Fatal in contact with skin. This mandates complete skin protection, including gloves and a lab coat. |
| H301 + H331 | Acute Toxicity, Oral & Inhalation (Category 3) | Toxic if swallowed or inhaled. Requires handling in a ventilated area and appropriate respiratory protection. |
| H318 | Serious Eye Damage (Category 1) | Causes serious eye damage.[2] Non-negotiable requirement for chemical splash goggles and/or a face shield. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation.[3][4] Reinforces the need for high-quality, chemically resistant gloves. |
| H370 | Specific Target Organ Toxicity - Single Exposure (Category 1) | Causes damage to the nervous system. Highlights the severe systemic risk from even a single exposure. |
| H411 | Hazardous to the Aquatic Environment (Chronic, Category 2) | Toxic to aquatic life with long-lasting effects. Informs proper disposal procedures for waste and PPE. |
Core Directive: Multi-Layered Personal Protective Equipment
A multi-layered PPE approach is mandatory to establish a robust barrier between the researcher and the chemical.[5] The following equipment must be used for all procedures involving this compound, from weighing and transfer to solution preparation and cleanup.
Eye and Face Protection
Given its classification for causing serious eye damage (H318), eye protection is paramount.[2]
-
Primary Protection: ANSI Z87.1-rated chemical splash goggles are required at all times.[3][6] Safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine particulates.[7]
-
Secondary Protection: When there is a significant risk of splashing (e.g., during bulk transfers or solution preparations), a full-face shield must be worn over the chemical splash goggles.[3][8]
Hand Protection
With a GHS classification of "Fatal in contact with skin" (H310), hand protection is the most critical barrier.
-
Material: Chemically resistant, powder-free nitrile gloves are the standard recommendation.[9] Polyvinyl chloride (PVC) gloves offer poor protection and should not be used.[10]
-
Integrity: Gloves must be inspected for any signs of degradation, punctures, or tears before each use.[6]
-
Practice: Double-gloving is recommended for moderate-to-high hazard activities like weighing or preparing stock solutions.[5] Gloves should be changed immediately if contamination is suspected and, as a best practice, every 30-60 minutes during extended procedures.[10] Use a proper removal technique to avoid contacting the outer surface of the contaminated glove.[3]
Skin and Body Protection
Protecting exposed skin is essential to prevent dermal absorption and irritation.
-
Laboratory Coat: A clean, knee-length laboratory coat with long sleeves and a solid front is required.[8][9] The cuffs should be snug around the wrist to allow for an effective overlap with gloves.[10]
-
Additional Protection: For tasks with a higher risk of spills or aerosolization, consider disposable, permeation-resistant sleeves or a solid-front, disposable gown worn over the lab coat.[5]
-
Personal Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where this compound is handled.
Respiratory Protection
Due to its toxicity upon inhalation (H331), engineering controls are the primary defense, supplemented by respiratory protection when necessary.
-
Engineering Controls: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] Ensure eyewash stations and safety showers are readily accessible.[9]
-
Respiratory Selection: If engineering controls are not feasible or during a large spill cleanup where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][9] A surgical-style mask offers no protection from chemical particulates and must not be used.[10] For most scenarios involving potential dust, a fitted N95 respirator is sufficient.[1][5]
Experimental Protocol: PPE Donning and Doffing Workflow
Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Lab Coat/Gown: Put on your laboratory coat and fasten it completely.
-
Eye Protection: Put on chemical splash goggles. If required, place a face shield over the goggles.
-
Gloves: Put on your first pair of nitrile gloves. If double-gloving, pull the cuff of the outer glove over the cuff of your lab coat sleeve.
Doffing (Taking Off) PPE
This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Gown: Unfasten the lab coat. Remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward. Place it in the appropriate receptacle for laundry or disposal.
-
Eye Protection: Remove goggles and/or face shield from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.[8][9]
Visualization of Safety Workflow
The following diagram illustrates the logical flow for the donning and doffing of essential PPE.
Caption: Procedural workflow for the correct sequence of donning and doffing PPE.
Spill and Disposal Management
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Immediately call for an ophthalmologist.
-
Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite), collect it into a sealed, labeled container, and decontaminate the area.[8]
Disposal Plan
-
Waste Characterization: All materials contaminated with this compound, including used gloves, disposable lab coats, and absorbent materials, must be treated as hazardous waste.[9]
-
Containerization: Collect all solid hazardous waste in a clearly labeled, sealed, and chemically compatible container.[8][9]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][11] Do not dispose of this chemical or contaminated materials down the drain or in regular solid waste.[8]
References
- 1. gerpac.eu [gerpac.eu]
- 2. carlroth.com [carlroth.com]
- 3. aaronchem.com [aaronchem.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
